Product packaging for cGAMP disodium(Cat. No.:)

cGAMP disodium

Cat. No.: B15286694
M. Wt: 718.4 g/mol
InChI Key: MFPHQIYDBUVTRL-DQNSRKNCSA-L
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

CGAMP disodium is a useful research compound. Its molecular formula is C20H22N10Na2O13P2 and its molecular weight is 718.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H22N10Na2O13P2 B15286694 cGAMP disodium

Properties

Molecular Formula

C20H22N10Na2O13P2

Molecular Weight

718.4 g/mol

IUPAC Name

disodium;2-amino-9-[(1S,6R,8R,9R,10S,15R,17R,18R)-17-(6-aminopurin-9-yl)-9,18-dihydroxy-3,12-dioxido-3,12-dioxo-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.3.0.06,10]octadecan-8-yl]-1H-purin-6-one

InChI

InChI=1S/C20H24N10O13P2.2Na/c21-14-8-15(24-3-23-14)29(4-25-8)18-10(31)12-6(40-18)1-38-45(36,37)43-13-7(2-39-44(34,35)42-12)41-19(11(13)32)30-5-26-9-16(30)27-20(22)28-17(9)33;;/h3-7,10-13,18-19,31-32H,1-2H2,(H,34,35)(H,36,37)(H2,21,23,24)(H3,22,27,28,33);;/q;2*+1/p-2/t6-,7-,10-,11-,12-,13-,18-,19-;;/m1../s1

InChI Key

MFPHQIYDBUVTRL-DQNSRKNCSA-L

Isomeric SMILES

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C3N=C(NC4=O)N)O)OP(=O)(OC[C@@H]5[C@H]([C@H]([C@@H](O5)N6C=NC7=C(N=CN=C76)N)O)OP(=O)(O1)[O-])[O-].[Na+].[Na+]

Canonical SMILES

C1C2C(C(C(O2)N3C=NC4=C3N=C(NC4=O)N)O)OP(=O)(OCC5C(C(C(O5)N6C=NC7=C(N=CN=C76)N)O)OP(=O)(O1)[O-])[O-].[Na+].[Na+]

Origin of Product

United States

Foundational & Exploratory

The Discovery of cGAMP: A Technical Guide to a Pivotal Second Messenger in Innate Immunity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The innate immune system serves as the first line of defense against invading pathogens. A critical function of this system is the ability to detect molecular patterns associated with microbial invaders or cellular distress. The presence of DNA in the cytoplasm, a cellular compartment where it is normally absent, is a potent danger signal that triggers a robust immune response, primarily through the production of type I interferons (IFNs).[1][2] For years, the precise molecular link between the sensing of cytosolic DNA and the induction of interferons was a critical missing piece of the puzzle. This guide details the seminal discovery of cyclic GMP-AMP (cGAMP) as the endogenous second messenger that bridges this gap, focusing on the core experimental methodologies and quantitative data that underpinned this landmark finding.

The journey to uncover cGAMP began with the identification of the Stimulator of Interferon Genes (STING), an endoplasmic reticulum (ER)-resident protein essential for the IFN response to cytosolic DNA.[1] It was clear that an upstream sensor must detect the DNA and relay a signal to STING. This led to the identification of cyclic GMP-AMP synthase (cGAS) as the direct cytosolic DNA sensor.[3][4] Upon binding to double-stranded DNA (dsDNA), cGAS undergoes a conformational change and enzymatic activation.[1][5] The groundbreaking discovery, elucidated by the laboratory of Zhijian "James" Chen and others around 2013, was that activated cGAS synthesizes a novel cyclic dinucleotide, cGAMP, from ATP and GTP.[3][6] This molecule, specifically 2',3'-cGAMP, then binds to and activates STING, initiating a signaling cascade that culminates in the transcription of type I IFN and other inflammatory genes.[1][4][6]

The cGAS-STING Signaling Pathway

The activation of the cGAS-STING pathway is a sequential and highly regulated process. It begins with the detection of dsDNA in the cytoplasm, which can originate from DNA viruses, retroviruses, intracellular bacteria, or even damaged self-DNA from the mitochondria or nucleus.[1][7]

  • DNA Sensing by cGAS : In its inactive state, cGAS exists as a monomer.[5] Upon encountering dsDNA, cGAS binds to the sugar-phosphate backbone in a sequence-independent manner.[5][8] This binding event induces cGAS to form a 2:2 dimer-of-dimers complex with the DNA.[8]

  • cGAMP Synthesis : The dimerization and conformational change create an active catalytic pocket.[1][5] cGAS then utilizes ATP and GTP as substrates to synthesize 2',3'-cGAMP.[1][9] This reaction is unique in that it forms both a 2'-5' and a 3'-5' phosphodiester bond, creating the specific isomer that is a potent activator of STING.[4][10]

  • STING Activation : The newly synthesized 2',3'-cGAMP acts as a second messenger, diffusing from cGAS to the ER membrane where it binds to the ligand-binding domain of a STING dimer.[1][7]

  • Conformational Change and Trafficking : cGAMP binding locks STING in a closed, active conformation. This triggers STING's translocation from the ER to the Golgi apparatus.[7][11][12]

  • Downstream Signaling : In the Golgi, the activated STING complex recruits and activates TANK-binding kinase 1 (TBK1).[1][11] TBK1 then phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3).

  • Gene Transcription : Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it binds to IFN-stimulated response elements (ISREs) in the promoter regions of genes encoding type I interferons (e.g., IFN-β) and other inflammatory cytokines.[1][11]

cGAS_STING_Pathway cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_nucleus Nucleus DNA Cytosolic dsDNA cGAS_inactive cGAS (Inactive Monomer) DNA->cGAS_inactive Binding cGAS_active cGAS-DNA Complex (Active Dimer) cGAS_inactive->cGAS_active Dimerization cGAMP 2',3'-cGAMP cGAS_active->cGAMP Synthesis ATP_GTP ATP + GTP ATP_GTP->cGAS_active STING_inactive STING (Inactive Dimer) cGAMP->STING_inactive Binds STING_active STING (Active Oligomer) STING_inactive->STING_active Translocation & Activation TBK1 TBK1 STING_active->TBK1 Recruits IRF3 IRF3 TBK1->IRF3 Phosphorylates pIRF3 p-IRF3 (Dimer) IRF3->pIRF3 ISRE ISRE pIRF3->ISRE Binds cluster_nucleus cluster_nucleus pIRF3->cluster_nucleus IFN_Gene Type I IFN Gene Transcription ISRE->IFN_Gene

Caption: The cGAS-STING signaling pathway from DNA sensing to gene transcription.

Key Experimental Protocols

The discovery of cGAMP was the result of meticulous biochemical and analytical techniques. Below are summarized protocols for the pivotal experiments.

Biochemical Purification of the STING Activator

This workflow was central to identifying the unknown second messenger produced in response to cytosolic DNA.

Purification_Workflow start HEK293T Cell Culture transfection Transfection with Herring Testis (HT) DNA start->transfection lysis Cell Lysis & Preparation of Cytosolic Extract transfection->lysis heat Heat Inactivation (95°C) & Centrifugation lysis->heat fractionation Supernatant Fractionation (Anion Exchange Chromatography) heat->fractionation activity_assay Activity Assay: Incubate Fractions with Digitonin-Permeabilized L929 cells fractionation->activity_assay readout Measure STING Activity (Western Blot for p-IRF3) activity_assay->readout purification Pool Active Fractions & Purify (HPLC) readout->purification Identify Active Fractions analysis Structural Elucidation (Mass Spectrometry, NMR) purification->analysis

Caption: Experimental workflow for the purification and identification of cGAMP.

Methodology:

  • Cell Stimulation: Large-scale cultures of HEK293T cells were stimulated by transfection with herring testis DNA to induce the production of the unknown signaling molecule.[3]

  • Lysate Preparation: Cells were harvested and lysed. The cytosolic extracts were subjected to heat inactivation (95°C) to denature proteins, followed by high-speed centrifugation to pellet debris. The supernatant contained the heat-stable, small-molecule messenger.[3]

  • Chromatographic Fractionation: The supernatant was subjected to sequential chromatographic steps, including anion-exchange chromatography and reverse-phase high-performance liquid chromatography (HPLC), to separate the components.[3]

  • Activity-Guided Assay: Each fraction was tested for its ability to activate STING. This was typically done by adding the fraction to digitonin-permeabilized cells (which allows small molecules to enter) and measuring the phosphorylation of IRF3 or STING via Western blot.[13]

  • Identification of Active Fractions: Fractions that induced robust IRF3 phosphorylation were pooled for further purification and structural analysis.

Structural Elucidation by Mass Spectrometry

Once a highly purified active fraction was obtained, its molecular identity was determined.

Methodology:

  • High-Resolution Mass Spectrometry (MS): The purified molecule was analyzed by high-resolution MS to determine its accurate molecular weight and elemental composition. This provided the chemical formula C₂₀H₂₄N₁₀O₁₃P₂.[14][15]

  • Tandem Mass Spectrometry (MS/MS): To determine the connectivity of the atoms, the molecule was subjected to tandem MS (MS/MS). In this technique, the parent ion is isolated and fragmented, and the masses of the resulting fragment ions are measured.[16][17] The fragmentation pattern revealed the presence of adenosine and guanosine moieties linked by two phosphate groups.

  • Enzymatic Digestion: The purified compound was treated with specific enzymes, such as phosphodiesterases, and the products were analyzed by MS. This helped confirm the cyclic dinucleotide structure.[4]

  • Nuclear Magnetic Resonance (NMR): NMR spectroscopy was used as an orthogonal method to definitively establish the complete chemical structure, including the unique 2'-5' phosphodiester linkage that distinguishes it from other cyclic dinucleotides.[4]

In Vitro Reconstitution of cGAMP Synthesis

To prove that cGAS was the enzyme responsible for synthesizing cGAMP, an in vitro reaction was reconstituted using purified components.

Methodology:

  • Protein Expression and Purification: Recombinant cGAS protein was expressed (e.g., in E. coli) and purified.[18]

  • Reaction Setup: Purified cGAS was incubated in a reaction buffer containing the substrates ATP and GTP, magnesium chloride (a critical cofactor), and a dsDNA activator (e.g., plasmid DNA or synthetic oligonucleotides).[18]

  • Product Analysis: The reaction mixture was analyzed by HPLC or thin-layer chromatography (TLC) to detect the formation of a new product.[19]

  • Confirmation: The product synthesized in vitro was confirmed to be identical to the molecule purified from cell extracts by co-elution in HPLC and by mass spectrometry analysis, thus proving that cGAS is the cGAMP synthase.[3]

Quantitative Data

The discovery and characterization of the cGAMP-STING axis involved precise quantitative measurements that defined the molecular interactions and enzymatic activity.

ParameterDescriptionValueSpeciesMethodReference
cGAS-DNA Binding Dissociation constant (Kd) for cGAS binding to a 36 bp dsDNA.87.6 nMMouseNot Specified[4]
DNA Length Requirement Minimum length of dsDNA required for cGAS activation.>16 bpMouseIn vitro synthesis assay[4]
DNA Length Optimum dsDNA length for optimal cGAS activity.≥36 bpMouseIn vitro synthesis assay[4]
cGAMP-STING Binding Dissociation constant (Kd) for 2',3'-cGAMP binding to the C-terminal domain of STING.9.23 nMHumanSurface Plasmon Resonance (SPR)[20]
cGAS Specific Activity Specific activity of purified human/scorpion cGAS (thscGAS) in an in vitro synthesis assay.0.052 ± 0.014 U mg⁻¹Hottentotta hottentotta / Scorpio maurusHPLC-based assay[21]

Note: Binding affinities and enzymatic activities can vary depending on the specific constructs, assay conditions, and species used.

Conclusion and Implications

The discovery of cGAMP as a second messenger and cGAS as its synthase fundamentally reshaped our understanding of innate immunity. It provided a complete molecular pathway from the detection of foreign or misplaced DNA to the powerful antiviral and inflammatory response mediated by type I interferons. This finding has profound implications for both basic research and clinical applications.

For researchers, the cGAS-STING pathway offers a rich area of investigation into host-pathogen interactions, autoimmune diseases (where self-DNA can aberrantly activate the pathway), and cellular senescence. For drug development professionals, the pathway presents a highly attractive target. The development of STING agonists is a major focus in immuno-oncology, as activating this pathway within the tumor microenvironment can drive a potent anti-tumor T-cell response. Conversely, STING inhibitors are being pursued for the treatment of autoimmune conditions like Aicardi-Goutières syndrome and lupus, which are characterized by inappropriate cGAS-STING activation. The detailed experimental and quantitative foundation laid by its discovery continues to guide these critical therapeutic endeavors.

References

The Central Role of cGAMP Disodium in the cGAS-STING Innate Immunity Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) signaling pathway is a critical component of the innate immune system, responsible for detecting cytosolic double-stranded DNA (dsDNA), a hallmark of microbial infections and cellular damage. At the heart of this pathway lies the second messenger, cyclic GMP-AMP (cGAMP), which, in its disodium salt form, is a stable and potent activator of STING. This technical guide provides an in-depth exploration of the role of cGAMP disodium in the cGAS-STING pathway, presenting key quantitative data, detailed experimental protocols, and visual representations of the core mechanisms to support researchers and professionals in immunology and drug development.

Introduction to the cGAS-STING Signaling Pathway

The innate immune system serves as the first line of defense against invading pathogens.[1] Pattern recognition receptors (PRRs) are essential to this system, recognizing pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs) to initiate a protective immune response.[2] The cGAS-STING pathway is a key PRR system that surveys the cellular cytoplasm for the presence of dsDNA.[3][4]

Under normal physiological conditions, DNA is confined to the nucleus and mitochondria.[3] The appearance of DNA in the cytoplasm is a danger signal, indicating a viral or bacterial infection, or cellular stress and damage.[3][5] The cytosolic DNA sensor, cyclic GMP-AMP synthase (cGAS), detects and binds to this misplaced dsDNA.[6][7] This binding event triggers a conformational change in cGAS, activating its enzymatic function to catalyze the synthesis of 2’3′-cyclic GMP-AMP (2’3′-cGAMP) from ATP and GTP.[2][6][7]

This newly synthesized cGAMP then functions as a second messenger, binding to the STING protein, an adaptor protein located on the endoplasmic reticulum (ER).[1][6] The binding of cGAMP induces a significant conformational change in the STING dimer, leading to its activation and translocation from the ER to the Golgi apparatus.[8][9] This initiates a downstream signaling cascade, primarily through the recruitment and activation of TANK-binding kinase 1 (TBK1).[2] TBK1, in turn, phosphorylates the transcription factor interferon regulatory factor 3 (IRF3).[2][3] Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the expression of type I interferons (IFN-α and IFN-β) and other inflammatory cytokines.[2][3][6] This potent antiviral and inflammatory response helps to clear the infection and signal to neighboring cells.

This compound: The Endogenous STING Agonist

The endogenously produced cGAMP is a noncanonical cyclic dinucleotide with a unique phosphodiester linkage pattern: one 2'-5' linkage and one 3'-5' linkage (cyclic [G(2',5')pA(3',5')p]).[5][7] This structural feature is crucial for its high-affinity binding to STING.[7][10] Commercially available cGAMP is often supplied as a more stable disodium salt for research and therapeutic development.

Mechanism of STING Activation by cGAMP

The binding of cGAMP to the STING dimer is a highly specific interaction that induces a dramatic conformational change.[10] This "closed" conformation is essential for STING activation and the recruitment of downstream signaling molecules like TBK1.[11] The unique 2'-5' linkage in endogenous cGAMP allows it to bind with significantly higher affinity than canonical 3'-5' linked cyclic dinucleotides produced by bacteria, making it a much more potent activator of the human STING protein.[7][12]

Quantitative Data on cGAMP-STING Interaction

The following table summarizes key quantitative data related to the interaction of cGAMP with STING and the subsequent activation of the signaling pathway.

ParameterValueSpeciesMethodReference
Binding Affinity (Kd) of 2'3'-cGAMP to STING ~4 nM - 4.6 nMHumanIsothermal Titration Calorimetry (ITC)[10][12]
0.1 - 0.3 µMHuman (R232 allele)Isothermal Titration Calorimetry (ITC)[11]
2.5 - 5.4 µMHuman (H232 allele)Isothermal Titration Calorimetry (ITC)[11]
Binding Affinity (Kd) of c-di-GMP to STING >1 µM (~300-fold weaker than 2'3'-cGAMP)HumanIsothermal Titration Calorimetry (ITC)[7][12]
Minimal dsDNA length for cGAS activation 36-45 bpMurine/HumanIn vitro assays[7]
Optimal dsDNA length for cGAS activation > 36 bpMurineIn vitro assays[7]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the cGAS-STING pathway.

In Vitro STING Activation Assay in Cell Lines

This protocol describes the stimulation of the cGAS-STING pathway in cultured cells using dsDNA transfection.[13]

Materials:

  • Mouse Embryonic Fibroblasts (MEFs) or other suitable cell lines (e.g., THP-1, HEK293T)

  • Complete DMEM medium (supplemented with 10% FBS, 1% Penicillin/Streptomycin, 1% L-Glutamine)

  • Synthetic single-stranded DNA (ssDNA) oligonucleotides (sequence-independent)

  • Annealing buffer (10 mM Tris-HCl pH 7.5, 50 mM NaCl, 1 mM EDTA)

  • Transfection reagent (e.g., Lipofectamine 2000, jetPRIME®)

  • Opti-MEM® I Reduced Serum Medium

  • Phosphate-buffered saline (PBS)

  • Reagents for Western Blotting and RT-qPCR

Procedure:

  • Preparation of dsDNA probes:

    • Resuspend complementary ssDNA oligos in annealing buffer to a final concentration of 100 µM.

    • Mix equal volumes of the complementary ssDNA oligos.

    • Anneal the ssDNA by heating at 95°C for 5 minutes, then slowly cooling to room temperature.

  • Cell Seeding:

    • The day before transfection, seed MEFs in 12-well plates at a density that will result in 70-80% confluency on the day of transfection.

  • Transfection:

    • On the day of transfection, replace the cell culture medium with fresh, pre-warmed complete medium.

    • For each well, dilute 1 µg of the annealed dsDNA into 100 µL of Opti-MEM®.

    • In a separate tube, dilute 2 µL of Lipofectamine 2000 into 100 µL of Opti-MEM® and incubate for 5 minutes at room temperature.

    • Combine the diluted DNA and diluted Lipofectamine 2000, mix gently, and incubate for 20 minutes at room temperature to allow for complex formation.

    • Add the 200 µL DNA-lipid complex dropwise to the cells.

  • Incubation and Analysis:

    • Incubate the cells for 6-24 hours at 37°C in a CO2 incubator.

    • After incubation, harvest the cells for downstream analysis.

      • Western Blot: Lyse the cells and perform Western blotting to detect the phosphorylation of STING, TBK1, and IRF3.

      • RT-qPCR: Isolate total RNA and perform RT-qPCR to measure the mRNA levels of target genes such as IFNB1, CXCL10, and ISG15.[14]

cGAMP Quantification by ELISA

This protocol outlines the quantification of 2'3'-cGAMP in cell lysates or tissue culture media using a competitive ELISA kit.[15][16][17]

Materials:

  • 2'3'-cGAMP ELISA Kit (e.g., from Cayman Chemical or Arbor Assays)

  • Cell lysates or tissue culture media samples

  • Microplate reader capable of measuring absorbance at 450 nm

  • Orbital shaker

Procedure:

  • Standard Preparation:

    • Prepare a serial dilution of the provided 2'3'-cGAMP standard according to the kit manufacturer's instructions to generate a standard curve.[16]

  • Sample Preparation:

    • Prepare cell lysates or collect tissue culture media. If necessary, dilute the samples to fall within the dynamic range of the assay.

  • Assay Procedure (example):

    • Add 50 µL of standards or samples to the appropriate wells of the antibody-coated microplate.

    • Add 25 µL of 2'3'-cGAMP-HRP tracer to each well.

    • Add 25 µL of the polyclonal antiserum to each well (except for the non-specific binding wells).

    • Incubate the plate on an orbital shaker for 2 hours at room temperature.

    • Wash the plate four times with the provided wash buffer.

    • Add 100 µL of TMB substrate solution to each well and incubate for 30 minutes at room temperature.

    • Add 50 µL of stop solution to each well.

  • Data Analysis:

    • Measure the absorbance at 450 nm using a microplate reader.

    • Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

    • Determine the concentration of 2'3'-cGAMP in the samples by interpolating their absorbance values from the standard curve.

IRF3 Activation Luciferase Reporter Assay

This protocol measures the activation of the IRF3 transcription factor following STING pathway stimulation using a luciferase reporter gene.[18][19]

Materials:

  • HEK293T cells

  • Complete DMEM medium

  • IFN-β promoter-luciferase reporter plasmid (e.g., pIFNβ-Luc) or ISRE-luciferase reporter plasmid (e.g., pISRE-Luc)

  • Renilla luciferase control plasmid (e.g., pRL-TK) for normalization

  • Transfection reagent (e.g., Lipofectamine 2000)

  • This compound salt

  • Dual-Luciferase® Reporter Assay System

  • Luminometer

Procedure:

  • Cell Seeding:

    • The day before transfection, seed HEK293T cells in a 24-well plate at a density of 2 x 10^5 cells per well.[20]

  • Co-transfection:

    • Co-transfect the cells with the IFN-β or ISRE-luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol.

  • Stimulation:

    • 24 hours post-transfection, stimulate the cells with varying concentrations of this compound salt for 6-18 hours.

  • Cell Lysis and Luciferase Assay:

    • Wash the cells with PBS and lyse them using the passive lysis buffer from the Dual-Luciferase® Reporter Assay System.

    • Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's instructions.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample to account for variations in transfection efficiency and cell number.

    • Plot the normalized luciferase activity against the concentration of cGAMP to determine the dose-response relationship.

Visualizing the cGAS-STING Pathway and Experimental Workflows

The cGAS-STING Signaling Pathway

cGAS_STING_Pathway cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS Binds cGAMP 2'3'-cGAMP cGAS->cGAMP Synthesizes ATP_GTP ATP + GTP ATP_GTP->cGAS STING STING (dimer) cGAMP->STING Binds & Activates STING_active Activated STING STING->STING_active Translocates TBK1 TBK1 STING_active->TBK1 Recruits & Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates pIRF3 p-IRF3 (dimer) IRF3->pIRF3 Dimerizes pIRF3_nuc p-IRF3 pIRF3->pIRF3_nuc Translocates TypeI_IFN Type I Interferon Genes (IFN-β, etc.) pIRF3_nuc->TypeI_IFN Induces Transcription

Caption: The cGAS-STING signaling cascade from cytosolic DNA sensing to Type I Interferon gene expression.

Experimental Workflow for In Vitro STING Activation

STING_Activation_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis seed_cells Seed Cells (e.g., MEFs) transfect Transfect Cells with dsDNA seed_cells->transfect prep_dsDNA Prepare dsDNA (Anneal ssDNA) prep_dsDNA->transfect incubate Incubate (6-24 hours) transfect->incubate harvest Harvest Cells incubate->harvest western_blot Western Blot (p-STING, p-TBK1, p-IRF3) harvest->western_blot rt_qpcr RT-qPCR (IFNB1, CXCL10) harvest->rt_qpcr

Caption: A typical experimental workflow for inducing and assessing cGAS-STING pathway activation in vitro.

Logical Relationship of cGAMP in Innate Immunity

cGAMP_Logic danger_signal Danger Signal (Cytosolic dsDNA) sensor Sensor (cGAS) danger_signal->sensor is detected by second_messenger Second Messenger (2'3'-cGAMP) sensor->second_messenger produces adaptor Adaptor (STING) second_messenger->adaptor activates signaling_cascade Signaling Cascade (TBK1-IRF3) adaptor->signaling_cascade initiates immune_response Innate Immune Response (Type I IFNs, Cytokines) signaling_cascade->immune_response leads to

References

The Core Mechanism of STING Activation by cGAMP Disodium: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms underpinning the activation of the Stimulator of Interferon Genes (STING) protein by its endogenous ligand, cyclic GMP-AMP (cGAMP). The activation of the cGAS-STING pathway is a critical component of the innate immune system's response to cytosolic DNA, playing a pivotal role in host defense against pathogens and in anti-tumor immunity.

cGAMP Binding and STING Conformational Dynamics

The initiation of STING signaling is contingent upon the direct binding of cGAMP to the STING protein, which resides on the endoplasmic reticulum (ER) membrane.[1][2] In its inactive state, STING exists as a dimer with an "open" conformation.[3] The binding of cGAMP, a cyclic dinucleotide produced by cGAS upon sensing cytosolic DNA, induces a significant conformational change in the STING dimer.[3][4][5][6] This change involves the closing of the ligand-binding domain, creating a more compact structure.[3][7][8][9] This conformational shift is a prerequisite for all subsequent downstream signaling events.

The binding affinity of cGAMP for STING is a key determinant of the potency of the immune response. Various biophysical techniques have been employed to quantify this interaction, with Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) being the most prominent.

Quantitative Analysis of cGAMP-STING Interaction

The following table summarizes the dissociation constants (KD) for the interaction between cGAMP and STING variants from different studies. A lower KD value indicates a higher binding affinity.

STING VariantLigandMethodDissociation Constant (KD) (µM)Reference
Human STING (hSTING)H232c[G(2′,5′)pA(3′,5′)p]ITC5.3[7]
Human STING (hSTING)R232c[G(2′,5′)pA(3′,5′)p]ITC0.11[7]
Human STING (hSTING)A230/R232c[G(2′,5′)pA(3′,5′)p]ITC0.16[7]
Mouse STING (mSting)A231c[G(2′,5′)pA(3′,5′)p]ITC0.34[7]
Human STING (hSTING)cGAMPSPR0.543[10]
Human STING (hSTING)Compound 8d (cGAMP analog)SPR0.038[10]

STING Oligomerization and Translocation

The cGAMP-induced conformational change exposes a polymerization interface on the STING dimer.[11] This leads to the formation of higher-order STING oligomers.[11][12][13][14] This oligomerization process is a critical step for the recruitment and activation of downstream signaling components.[13][14][15]

Once oligomerized, the STING complex translocates from the ER to the Golgi apparatus.[1][16][17][18] This trafficking is a crucial spatiotemporal regulatory step in the signaling cascade.

STING_Activation_and_Oligomerization cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus Inactive_STING Inactive STING Dimer (Open Conformation) Active_STING_Dimer Active STING Dimer (Closed Conformation) Inactive_STING->Active_STING_Dimer Conformational Change cGAMP cGAMP cGAMP->Inactive_STING Binding STING_Oligomer STING Oligomer Active_STING_Dimer->STING_Oligomer Oligomerization STING_Oligomer_Golgi Translocated STING Oligomer STING_Oligomer->STING_Oligomer_Golgi Translocation STING_Downstream_Signaling STING_Oligomer STING Oligomer (at Golgi) TBK1 TBK1 STING_Oligomer->TBK1 Recruitment IRF3 IRF3 STING_Oligomer->IRF3 Recruitment of IRF3 to p-STING Active_TBK1 p-TBK1 (Active) TBK1->Active_TBK1 Autophosphorylation Active_TBK1->STING_Oligomer Phosphorylates STING (on C-terminal tail) Active_TBK1->IRF3 Phosphorylation p_IRF3 p-IRF3 p_IRF3_dimer p-IRF3 Dimer p_IRF3->p_IRF3_dimer Dimerization Nucleus Nucleus p_IRF3_dimer->Nucleus Translocation IFN_genes Type I IFN Genes Nucleus->IFN_genes Induces Transcription Experimental_Workflow_Reporter_Assay Start Start: Cell Culture (e.g., HEK293T) Transfection Transfect with ISRE-Luciferase & STING plasmids Start->Transfection Stimulation Stimulate with cGAMP Transfection->Stimulation Incubation Incubate Stimulation->Incubation Cell_Lysis Lyse Cells Incubation->Cell_Lysis Luminometry Measure Luciferase Activity Cell_Lysis->Luminometry Data_Analysis Data Analysis: Quantify STING Activation Luminometry->Data_Analysis End End Data_Analysis->End

References

Endogenous Production of cGAMP in Mammalian Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclic GMP-AMP (cGAMP) has emerged as a critical second messenger in the innate immune system of mammalian cells. Its endogenous production, primarily by the enzyme cyclic GMP-AMP synthase (cGAS), is a key event in the recognition of cytosolic DNA, a danger signal associated with pathogen infection and cellular damage. This technical guide provides an in-depth overview of the core principles of endogenous cGAMP production, the intricacies of the cGAS-STING signaling pathway, and detailed methodologies for its study. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols necessary to investigate this pivotal pathway and its therapeutic potential.

Introduction

The innate immune system provides the first line of defense against invading pathogens. A key mechanism in this response is the detection of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs) by pattern recognition receptors (PRRs). Cytosolic DNA, arising from viral or bacterial infections, or from cellular stress and damage, is a potent activator of innate immunity. The primary sensor for cytosolic DNA in mammalian cells is cyclic GMP-AMP synthase (cGAS).[1] Upon binding to double-stranded DNA (dsDNA), cGAS undergoes a conformational change and catalyzes the synthesis of 2’3′-cGAMP from ATP and GTP.[2][3] This cyclic dinucleotide then acts as a second messenger, binding to and activating the stimulator of interferon genes (STING) protein located on the endoplasmic reticulum (ER).[2] Activation of STING initiates a downstream signaling cascade, culminating in the production of type I interferons (IFNs) and other inflammatory cytokines that orchestrate an antiviral and anti-proliferative cellular state.[4] Given its central role in immunity, the cGAS-STING pathway is a key area of research for the development of novel therapeutics for infectious diseases, autoimmune disorders, and cancer.

The cGAS-STING Signaling Pathway

The canonical cGAS-STING signaling pathway is a multi-step process involving enzymatic activity, protein trafficking, and post-translational modifications.

cGAS Activation and cGAMP Synthesis

cGAS is a ubiquitously expressed enzyme that resides in the cytoplasm.[5] In its inactive state, cGAS is a monomer. Upon binding to dsDNA in a sequence-independent manner, cGAS dimerizes, which is essential for its enzymatic activity.[4] The activated cGAS dimer then utilizes ATP and GTP as substrates to synthesize 2’3′-cGAMP, a molecule with a unique phosphodiester linkage.[3]

STING Activation and Downstream Signaling

cGAMP produced by cGAS diffuses through the cytoplasm and binds to the dimeric STING protein on the ER membrane.[2] This binding induces a conformational change in STING, leading to its oligomerization and translocation from the ER to the Golgi apparatus.[5][6] In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1).[7] TBK1, in turn, phosphorylates both STING itself and the transcription factor interferon regulatory factor 3 (IRF3).[8] Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons, such as IFN-β.[8][9]

Regulation of the cGAS-STING Pathway

The cGAS-STING pathway is tightly regulated to prevent aberrant activation by self-DNA, which could lead to autoimmune diseases. Regulation occurs at multiple levels, including post-translational modifications of both cGAS and STING, such as ubiquitination and phosphorylation, which can either enhance or inhibit signaling.

Quantitative Analysis of Endogenous cGAMP

The accurate quantification of endogenous cGAMP is crucial for studying the dynamics of cGAS-STING pathway activation. Several methods have been developed for this purpose, with liquid chromatography-tandem mass spectrometry (LC-MS/MS) being the gold standard for its sensitivity and specificity.

Cell TypeConditioncGAMP Concentration (nM)Reference
L929 cellsTransfected with HT-DNA>10 (induces robust IFNβ RNA)[2]
THP-1 cellsInfected with HSV-1 or Vaccinia virusActivity detected[10]
293T cGAS ENPP1-/- cellsBasal~100 (intracellular)[11]
293T cGAS ENPP1-/- cellsBasal~10 (extracellular)[11]
THP-1 cellsTransfected with 4,003 bp dsDNA (0.167 µg/ml)~1.5[12]
THP-1 cellsTransfected with 94 bp dsDNA (0.167 µg/ml)Below detection limit[12]

Table 1: Quantified Endogenous cGAMP Levels in Mammalian Cells. This table summarizes reported concentrations of endogenous cGAMP in different cell lines under various stimulatory conditions.

Experimental Protocols

This section provides detailed protocols for key experiments used to study the endogenous production of cGAMP and the activation of the cGAS-STING pathway.

Quantification of cGAMP by HPLC-Coupled Tandem Mass Spectrometry (LC-MS/MS)

This protocol is adapted from a method for quantifying cGAMP in virus-infected human myeloid cells.[13]

Materials:

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid

  • Internal standard (e.g., 13C10,15N5-cGAMP)

  • Cell scrapers

  • Microcentrifuge tubes

  • High-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer

Procedure:

  • Cell Lysis and Extraction:

    • Culture cells to the desired density and treat as required (e.g., infect with virus, transfect with DNA).

    • Wash cells twice with ice-cold PBS.

    • Add 500 µL of ice-cold 80% methanol/20% water to each well of a 6-well plate.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Add the internal standard to each sample.

    • Vortex vigorously for 1 minute.

    • Incubate at -20°C for 30 minutes to precipitate proteins.

    • Centrifuge at 16,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.

  • LC-MS/MS Analysis:

    • Reconstitute the dried extract in a suitable volume of LC-MS grade water.

    • Inject the sample onto the HPLC-MS/MS system.

    • Separate cGAMP from other cellular components using a suitable HPLC column (e.g., a C18 column) and a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

    • Detect and quantify cGAMP and the internal standard using the mass spectrometer in multiple reaction monitoring (MRM) mode.

    • Generate a standard curve using known concentrations of cGAMP to quantify the amount in the samples.

In Vitro cGAS Activity Assay

This protocol allows for the direct measurement of cGAS enzymatic activity.

Materials:

  • Recombinant human cGAS protein

  • dsDNA (e.g., herring testis DNA or a long PCR product)

  • ATP and GTP

  • Reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 20 mM NaCl, 5 mM MgCl2)

  • Stop solution (e.g., 0.5 M EDTA)

  • Method for cGAMP detection (e.g., LC-MS/MS or a commercially available ELISA kit)

Procedure:

  • Set up the reaction by combining the reaction buffer, ATP, GTP, and dsDNA in a microcentrifuge tube.

  • Initiate the reaction by adding recombinant cGAS protein.

  • Incubate the reaction at 37°C for a defined period (e.g., 1-2 hours).

  • Stop the reaction by adding the stop solution.

  • Quantify the amount of cGAMP produced using a suitable detection method.

Western Blot for STING and TBK1 Phosphorylation

This protocol is used to assess the activation of STING and its downstream kinase TBK1.[7][8]

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-STING (e.g., Ser366), anti-STING, anti-phospho-TBK1 (e.g., Ser172), anti-TBK1, and a loading control (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Lysis:

    • Treat cells as required and wash with ice-cold PBS.

    • Lyse the cells in ice-cold lysis buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of the lysates.

  • SDS-PAGE and Western Blotting:

    • Denature protein samples by boiling in Laemmli buffer.

    • Separate proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibodies overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

    • Detect the protein bands using an ECL substrate and an imaging system.

RT-qPCR for IFN-β mRNA Expression

This protocol measures the transcriptional upregulation of IFN-β, a key downstream target of the cGAS-STING pathway.[9][10]

Materials:

  • RNA extraction kit

  • Reverse transcription kit

  • qPCR master mix (e.g., SYBR Green-based)

  • Primers for IFN-β and a housekeeping gene (e.g., GAPDH or ACTB)

  • Real-time PCR system

Procedure:

  • RNA Extraction and cDNA Synthesis:

    • Treat cells as required and extract total RNA using a commercial kit.

    • Assess RNA quality and quantity.

    • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR:

    • Set up the qPCR reactions by combining the cDNA, qPCR master mix, and forward and reverse primers for both IFN-β and the housekeeping gene.

    • Run the qPCR program on a real-time PCR system.

    • Analyze the data using the ΔΔCt method to determine the relative expression of IFN-β mRNA, normalized to the housekeeping gene.

Visualizations of Signaling Pathways and Workflows

cGAS_STING_Pathway cluster_cytosol Cytosol cluster_er_golgi ER / Golgi cluster_nucleus Nucleus dsDNA Cytosolic dsDNA (Viral, Bacterial, Self) cGAS cGAS dsDNA->cGAS binds cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes ATP_GTP ATP + GTP ATP_GTP->cGAS STING STING cGAMP->STING binds TBK1 TBK1 IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 (Dimer) IRF3->pIRF3 IFNB_gene IFN-β Gene pIRF3->IFNB_gene activates transcription pSTING p-STING STING->pSTING translocates & oligomerizes pSTING->TBK1 recruits & activates IFNB_mRNA IFN-β mRNA IFNB_gene->IFNB_mRNA

Caption: The cGAS-STING signaling pathway.

cGAMP_Quantification_Workflow start Cell Culture & Treatment lysis Cell Lysis & Protein Precipitation (80% Methanol) start->lysis extraction Supernatant Collection & Evaporation lysis->extraction reconstitution Reconstitution in LC-MS Grade Water extraction->reconstitution lcms HPLC-MS/MS Analysis reconstitution->lcms data Data Analysis & Quantification lcms->data

Caption: Workflow for cGAMP quantification by LC-MS/MS.

Western_Blot_Workflow start Cell Lysis & Protein Quantification sds_page SDS-PAGE start->sds_page transfer Protein Transfer to PVDF Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-pSTING, anti-pTBK1) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection

Caption: Workflow for Western blot analysis of STING and TBK1 phosphorylation.

Pharmacological Modulation of the cGAS-STING Pathway

The development of small molecule inhibitors and agonists of the cGAS-STING pathway is an active area of research with significant therapeutic potential.

  • cGAS Inhibitors: These molecules aim to block the production of cGAMP, thereby preventing the activation of STING. They are being investigated for the treatment of autoimmune diseases where the pathway is aberrantly activated by self-DNA.[14]

  • STING Agonists: These compounds directly activate STING, mimicking the effect of cGAMP. They have shown promise as cancer immunotherapies by stimulating an anti-tumor immune response.

Conclusion

The endogenous production of cGAMP by cGAS in response to cytosolic DNA is a fundamental process in mammalian innate immunity. The cGAS-STING pathway plays a critical role in host defense against pathogens and in the surveillance of cellular integrity. A thorough understanding of this pathway, facilitated by the robust experimental protocols outlined in this guide, is essential for researchers and drug developers seeking to harness its therapeutic potential. The continued investigation into the intricate regulation and diverse functions of cGAMP signaling will undoubtedly pave the way for novel therapeutic strategies for a wide range of human diseases.

References

An In-depth Technical Guide to cGAMP Disodium as a Ligand for the STING Protein

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2'3'-cyclic guanosine monophosphate–adenosine monophosphate (cGAMP) disodium as a canonical ligand for the Stimulator of Interferon Genes (STING) protein. It details the molecular interactions, signaling pathways, and experimental methodologies crucial for research and development in immunology and oncology.

Introduction to cGAMP and the STING Pathway

The cGAS-STING pathway is a critical component of the innate immune system responsible for detecting cytosolic double-stranded DNA (dsDNA), a hallmark of viral and bacterial infections, as well as cellular damage.[1][2] Upon encountering dsDNA, the enzyme cyclic GMP-AMP synthase (cGAS) synthesizes the second messenger 2'3'-cGAMP.[1][3] This cyclic dinucleotide then binds to and activates the STING protein, an endoplasmic reticulum (ER)-resident transmembrane protein.[3][4] STING activation triggers a signaling cascade that culminates in the production of type I interferons (IFNs) and other inflammatory cytokines, orchestrating a robust anti-pathogen and anti-tumor immune response.[3][5][6]

cGAMP-STING Interaction and Activation Mechanism

The binding of cGAMP to the cytosolic ligand-binding domain (LBD) of the STING dimer induces a significant conformational change.[4][7][8] This change involves an inward rotation of the STING monomers and the formation of a four-stranded β-sheet "lid" that encloses the ligand-binding pocket.[4] This conformational shift is crucial for STING activation.

Upon cGAMP binding, STING undergoes a 180° rotation of its LBD relative to the transmembrane domain.[4][7][8] This rotation facilitates the oligomerization of STING dimers into tetramers and higher-order structures.[4][7][9] This oligomerization is a prerequisite for the recruitment and activation of downstream signaling molecules.[4]

Quantitative Data on cGAMP-STING Interaction

The following table summarizes key quantitative data related to the interaction between cGAMP and STING, as well as structural information.

ParameterValueSpeciesMethodReference
Binding Affinity (KD) 5.3 µMHumanIsothermal Titration Calorimetry (ITC)[10]
Crystal Structure Resolution 1.88 ÅHumanX-ray Diffraction[11]
Cryo-EM Structure Resolution (cGAMP-bound) 2.90 ÅHumanElectron Microscopy[12]

The STING Signaling Pathway

The activation and oligomerization of STING initiates a downstream signaling cascade that leads to the production of type I interferons and other pro-inflammatory cytokines.

Signaling Cascade Visualization

The following diagram illustrates the cGAS-STING signaling pathway.

STING_Signaling_Pathway DNA Cytosolic dsDNA cGAS cGAS DNA->cGAS Activates cGAMP 2'3'-cGAMP cGAS->cGAMP Synthesizes STING_ER STING (ER) cGAMP->STING_ER Binds & Activates STING_Golgi STING (Golgi) STING_ER->STING_Golgi Translocates TBK1 TBK1 STING_Golgi->TBK1 Recruits & Activates IKK IKK STING_Golgi->IKK Recruits & Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates pIRF3 p-IRF3 (Dimer) IRF3->pIRF3 Dimerizes Nucleus Nucleus pIRF3->Nucleus Translocates NFkB NF-κB IKK->NFkB Activates NFkB->Nucleus Translocates Type_I_IFN Type I Interferons Nucleus->Type_I_IFN Transcription Cytokines Inflammatory Cytokines Nucleus->Cytokines Transcription

Caption: The cGAS-STING signaling cascade.

Pathway Description:

  • Sensing: Cytosolic dsDNA is recognized by cGAS.[1]

  • Second Messenger Synthesis: Activated cGAS synthesizes 2'3'-cGAMP from ATP and GTP.[1][3]

  • STING Activation and Translocation: cGAMP binds to STING dimers located on the ER membrane, inducing a conformational change and oligomerization.[4][8] Activated STING then translocates from the ER to the Golgi apparatus.[8][13]

  • Recruitment of Downstream Effectors: In the Golgi, oligomerized STING serves as a scaffold to recruit and activate TANK-binding kinase 1 (TBK1) and IκB kinase (IKK).[14][15][16]

  • Transcription Factor Activation: TBK1 phosphorylates interferon regulatory factor 3 (IRF3), leading to its dimerization and translocation to the nucleus.[1][6][17] Simultaneously, IKK activation leads to the activation of the nuclear factor κB (NF-κB) pathway.[1][14]

  • Gene Expression: In the nucleus, phosphorylated IRF3 and activated NF-κB drive the transcription of genes encoding type I interferons (e.g., IFN-β) and other pro-inflammatory cytokines.[1][3][6]

Experimental Protocols

Detailed methodologies are essential for accurately studying the effects of cGAMP on STING activation. Below are protocols for key in vitro and cell-based assays.

In Vitro STING Binding Assay: Surface Plasmon Resonance (SPR)

This protocol outlines the general steps for assessing the binding kinetics of cGAMP to purified STING protein using SPR.

Methodology:

  • Protein Immobilization:

    • Recombinant, purified human STING protein (residues 155-341 with an N-terminal biotinylation tag) is immobilized on a streptavidin-coated sensor chip.[18]

  • Analyte Preparation:

    • A dilution series of cGAMP disodium is prepared in a running buffer (e.g., 150 mM KCl, 25 mM HEPES pH 7.5, 1 mM TCEP, 2.5 mM MgCl2, 5% (v/v) glycerol, 0.005% (v/v) P20, 1% (v/v) DMSO).[18]

  • Binding Measurement:

    • The cGAMP solutions are injected over the sensor chip surface at a constant flow rate.

    • Association and dissociation phases are monitored in real-time by detecting changes in the refractive index at the sensor surface.

  • Data Analysis:

    • The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Cell-Based STING Activation Assay: Luciferase Reporter Assay

This assay measures the activation of the STING pathway in cells by quantifying the expression of a reporter gene (luciferase) under the control of an IFN-stimulated response element (ISRE).

Methodology:

  • Cell Line:

    • Use a human or murine cell line engineered to express a luciferase reporter gene driven by an ISRE promoter (e.g., HEK293T, THP-1).[19][20][21] These cells should also express all the necessary components of the STING pathway.

  • Cell Seeding:

    • Seed the reporter cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in the cell culture medium.

    • Treat the cells with the cGAMP dilutions for a specified period (e.g., 4-24 hours).[19][20]

  • Luciferase Activity Measurement:

    • Lyse the cells and add a luciferase substrate reagent according to the manufacturer's instructions.

    • Measure the luminescence signal using a luminometer.

  • Data Analysis:

    • Normalize the luciferase activity to a control (e.g., untreated cells).

    • Plot the normalized luciferase activity against the cGAMP concentration to determine the EC50 value.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for a cell-based STING activation assay.

Experimental_Workflow start Start seed_cells Seed Reporter Cells (e.g., HEK293T-ISRE-Luc) start->seed_cells incubate1 Incubate Overnight seed_cells->incubate1 prepare_cgamp Prepare cGAMP Serial Dilutions incubate1->prepare_cgamp treat_cells Treat Cells with cGAMP incubate1->treat_cells prepare_cgamp->treat_cells incubate2 Incubate (4-24h) treat_cells->incubate2 lyse_cells Lyse Cells & Add Luciferase Substrate incubate2->lyse_cells measure_luminescence Measure Luminescence lyse_cells->measure_luminescence analyze_data Analyze Data (Calculate EC50) measure_luminescence->analyze_data end End analyze_data->end

Caption: Workflow for a luciferase reporter assay.

Role in Research and Drug Development

This compound is an invaluable tool for researchers studying the innate immune system. Its ability to potently and specifically activate STING makes it a standard positive control in a wide range of assays. In the realm of drug development, cGAMP and its analogs are being actively investigated as adjuvants for vaccines and as immunotherapeutic agents for cancer. The rationale is that by activating STING within the tumor microenvironment, a robust anti-tumor T-cell response can be elicited.

Conclusion

This compound is the endogenous, high-affinity ligand for the STING protein, playing a pivotal role in the innate immune response to cytosolic DNA. A thorough understanding of its interaction with STING, the subsequent signaling cascade, and the experimental methodologies to study these processes is fundamental for researchers and drug developers working in immunology and oncology. The continued exploration of the cGAS-STING pathway promises to yield novel therapeutic strategies for a variety of human diseases.

References

Methodological & Application

Application Notes and Protocols for In Vitro cGAMP Disodium Treatment of Cell Cultures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vitro use of cGAMP disodium salt, a potent activator of the Stimulator of Interferon Genes (STING) pathway. The following sections detail the principles of cGAMP-mediated STING activation, recommend cell lines and reagents, and provide step-by-step protocols for treating cell cultures and assessing the downstream cellular responses.

Introduction to cGAMP and the STING Pathway

Cyclic GMP-AMP (cGAMP) is a second messenger that plays a critical role in the innate immune system.[1][2] It is produced by the enzyme cyclic GMP-AMP synthase (cGAS) upon detection of cytosolic double-stranded DNA (dsDNA), a hallmark of viral infections and cellular damage.[1] cGAMP then binds to and activates STING, an endoplasmic reticulum-resident transmembrane protein.[1][2] This binding event triggers a conformational change in STING, leading to its translocation and the recruitment and activation of TANK-binding kinase 1 (TBK1).[2] TBK1, in turn, phosphorylates Interferon Regulatory Factor 3 (IRF3), which then dimerizes, translocates to the nucleus, and induces the expression of type I interferons (IFNs) and other pro-inflammatory cytokines.[1][3] This signaling cascade is pivotal in mounting an effective anti-viral and anti-tumor immune response.[4][5]

Key Experimental Considerations

Successful in vitro cGAMP treatment requires careful consideration of the cell line, cGAMP delivery method, and the endpoint measurement.

  • Cell Line Selection: The choice of cell line is critical. Cells must express all the necessary components of the STING pathway. Common and effective cell lines for these studies include murine macrophage-like cells (RAW264.7), murine dendritic cells (DC2.4), and human monocytic cells (THP-1).[6][7] Human Embryonic Kidney (HEK293T) cells are often used as a model system, but they do not endogenously express STING and require transfection to study the pathway.[6][8]

  • cGAMP Delivery: Due to its charge, cGAMP does not readily cross the cell membrane.[9] Therefore, a delivery method is required to introduce it into the cytoplasm. Common methods include the use of transfection reagents or cell permeabilization agents like digitonin.[8] Some immune cell lines, such as RAW264.7 and DC2.4, are capable of internalizing cGAMP without a transfection reagent, although the efficiency may be lower.[6]

  • Assessment of STING Activation: Activation of the STING pathway can be quantified by various methods, including:

    • Reporter Assays: Using cell lines engineered with a reporter gene (e.g., luciferase) under the control of an IFN-stimulated response element (ISRE).[6]

    • ELISA: Measuring the secretion of key cytokines such as Interferon-β (IFN-β) and CXCL10 into the cell culture supernatant.[6][7]

    • qPCR: Quantifying the mRNA expression levels of target genes, such as IFNB1 and CXCL10.[6]

    • Western Blotting: Detecting the phosphorylation of key signaling proteins like STING, TBK1, and IRF3.[10]

Quantitative Data Summary

The following tables summarize key quantitative data for in vitro cGAMP treatment from various studies.

Table 1: Recommended cGAMP Concentrations for In Vitro Studies

Cell LinecGAMP ConcentrationDelivery MethodIncubation TimeReadoutReference
HEK293T-luc2p/ISRE/Hygro0.025 µg cGAMP with 1 µg STINGΔTMTransIT-X224 hoursLuciferase Assay[6]
RAW264.70.125 µg cGAMP with 5 µg STINGΔTMVehicle-free48 hoursmCXCL10 ELISA[6]
DC2.40.125 µg cGAMP with 5 µg STINGΔTMVehicle-free48 hoursmCXCL10 ELISA[6]
THP-110.5 µM - 124 µM (EC50 values)Direct addition24 hoursIFNβ ELISA[7]
Human PBMCs~70 µM (EC50 value)Direct addition24 hoursIFNβ ELISA[7]
MEFsNot specifieddsDNA transfection (induces endogenous cGAMP)6 hoursWestern Blot, RT-qPCR[10][11]

Table 2: EC50 Values of cGAMP and Analogs in THP-1 Cells

AgonistEC50 (µM)
2'3'-cGAMP124
2'3'-cGAM(PS)2 (Rp/Sp)39.7
2'3'-c-di-AM(PS)2 (Rp/Rp)10.5

Data from Sainathan et al., 2018.[7]

Experimental Protocols

Protocol 1: cGAMP Treatment of RAW264.7 Cells and Measurement of CXCL10 Secretion

This protocol describes the treatment of RAW264.7 murine macrophage-like cells with cGAMP and the subsequent measurement of secreted CXCL10 by ELISA.

Materials:

  • RAW264.7 cells (ATCC TIB-71)

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% FBS and 1% Penicillin/Streptomycin

  • This compound Salt

  • Opti-MEM Reduced Serum Medium

  • 96-well cell culture plates

  • Mouse CXCL10 ELISA kit

  • Plate reader

Procedure:

  • Cell Seeding:

    • The day before treatment, seed RAW264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete DMEM.

    • Incubate overnight at 37°C in a 5% CO2 incubator.

  • Preparation of cGAMP Solution:

    • Prepare a stock solution of this compound salt in sterile, nuclease-free water.

    • On the day of the experiment, dilute the cGAMP stock solution in Opti-MEM to the desired final concentrations. For a vehicle-free treatment, a final concentration in the low micromolar range is a good starting point.

  • Cell Treatment:

    • Carefully remove the culture medium from the wells.

    • Add 50 µL of the prepared cGAMP dilutions to the respective wells. Include a vehicle control (Opti-MEM only).

    • Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.[6]

  • Sample Collection and Analysis:

    • After the incubation period, centrifuge the plate at 300 x g for 5 minutes to pellet any detached cells.

    • Carefully collect the supernatant without disturbing the cell monolayer.

    • Perform the mouse CXCL10 ELISA on the collected supernatants according to the manufacturer's instructions.

    • Read the absorbance on a plate reader and calculate the concentration of CXCL10 from the standard curve.

Protocol 2: Transfection-based cGAMP Treatment of HEK293T Reporter Cells

This protocol is for the treatment of HEK293T cells stably expressing a luciferase reporter under the control of an ISRE promoter. These cells do not endogenously express STING, so they must be co-transfected with a STING expression plasmid.

Materials:

  • HEK293T-luc2p/ISRE/Hygro reporter cell line[6]

  • DMEM with 10% FBS, 1% Penicillin/Streptomycin, and 200 µg/mL Hygromycin B

  • STING expression plasmid (e.g., pcDNA3-STING-HA)[8]

  • This compound Salt

  • Transfection reagent (e.g., TransIT-X2 or Lipofectamine)

  • Opti-MEM Reduced Serum Medium

  • 96-well white, clear-bottom cell culture plates

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Seeding:

    • Seed HEK293T-luc2p/ISRE/Hygro cells in a 96-well white, clear-bottom plate at a density of 3 x 10^4 cells/well in 100 µL of complete medium.[6]

    • Incubate overnight at 37°C in a 5% CO2 incubator.

  • Transfection and cGAMP Treatment:

    • For each well, prepare a complex of the STING plasmid, cGAMP, and the transfection reagent in Opti-MEM according to the manufacturer's protocol. A starting point is 50 ng of STING plasmid and a low micromolar concentration of cGAMP.[8]

    • Incubate the complex at room temperature for 15-20 minutes.

    • Add the complex dropwise to the cells.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.[6]

  • Luciferase Assay:

    • After incubation, remove the culture medium.

    • Lyse the cells and measure luciferase activity using a commercial luciferase assay system and a luminometer, following the manufacturer's instructions.

    • Normalize the luciferase activity to a control (e.g., cells transfected with an empty vector and treated with vehicle).

Visualizations

cGAMP_STING_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS binds cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes ATP_GTP ATP + GTP ATP_GTP->cGAS STING STING (ER Resident) cGAMP->STING activates TBK1 TBK1 STING->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 (Dimer) IRF3->pIRF3 dimerizes pIRF3_nuc p-IRF3 pIRF3->pIRF3_nuc translocates Gene_Expression Type I IFN & Cytokine Genes pIRF3_nuc->Gene_Expression induces transcription

Caption: The cGAMP-STING signaling pathway.

Experimental_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells overnight_incubation Incubate Overnight (37°C, 5% CO2) seed_cells->overnight_incubation prepare_treatment Prepare cGAMP Treatment (with or without transfection reagent) overnight_incubation->prepare_treatment treat_cells Treat Cells prepare_treatment->treat_cells incubation Incubate for 24-48 hours treat_cells->incubation collect_supernatant Collect Supernatant (for ELISA) incubation->collect_supernatant lyse_cells Lyse Cells (for Luciferase/Western/qPCR) incubation->lyse_cells elisa Perform ELISA (e.g., IFN-β, CXCL10) collect_supernatant->elisa luciferase Perform Luciferase Assay lyse_cells->luciferase western_qpcr Perform Western Blot or qPCR lyse_cells->western_qpcr end End elisa->end luciferase->end western_qpcr->end

Caption: General experimental workflow for in vitro cGAMP treatment.

References

Application Notes: Effective Concentration of cGAMP Disodium for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Cyclic GMP-AMP (cGAMP) is a critical second messenger in the innate immune system.[1][2] Produced by the enzyme cyclic GMP-AMP synthase (cGAS) upon detection of cytosolic DNA, cGAMP binds to and activates the Stimulator of Interferon Genes (STING) protein.[3][4][5] This activation triggers a signaling cascade leading to the production of type I interferons and other pro-inflammatory cytokines, making the cGAS-STING pathway a key target in research areas such as oncology, immunology, and infectious diseases.[6][7]

These application notes provide a guide for researchers, scientists, and drug development professionals on the effective concentrations of cGAMP disodium for various in vitro assays. It includes a summary of effective concentrations from the literature, detailed protocols for key experiments, and diagrams of the signaling pathway and experimental workflows.

cGAMP-STING Signaling Pathway

The activation of the STING pathway by cGAMP is a multi-step process initiated by the detection of foreign or misplaced DNA in the cell's cytoplasm.

  • DNA Sensing: The enzyme cGAS binds to cytosolic double-stranded DNA (dsDNA).[3]

  • cGAMP Synthesis: Upon binding DNA, cGAS catalyzes the synthesis of cGAMP from ATP and GTP.[4][8]

  • STING Activation: cGAMP binds to the STING protein, which is located on the endoplasmic reticulum (ER).[3][5] This binding event induces a conformational change in STING.

  • Translocation and Kinase Recruitment: Activated STING traffics from the ER to the Golgi apparatus.[5] During this translocation, it recruits TANK-binding kinase 1 (TBK1).[3]

  • Phosphorylation Cascade: TBK1 phosphorylates both STING and the transcription factor Interferon Regulatory Factor 3 (IRF3).[3]

  • Gene Transcription: Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of genes encoding type I interferons (e.g., IFN-β) and other inflammatory cytokines.[3]

cGAMP_STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS binds cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes ATP_GTP ATP + GTP ATP_GTP->cGAS STING STING cGAMP->STING binds IRF3 IRF3 pIRF3 p-IRF3 (Dimer) IFN_genes Type I IFN Genes pIRF3->IFN_genes induces transcription STING_active Active STING STING->STING_active activation & translocation TBK1 TBK1 TBK1->IRF3 phosphorylates STING_active->TBK1 recruits

Caption: The cGAS-STING signaling pathway.

Effective Concentrations of this compound

The optimal concentration of this compound can vary significantly based on the cell type, the permeability of the cell membrane to cGAMP, and the specific assay being performed. Since cGAMP is not readily cell-permeable, in vitro assays often require a delivery method such as digitonin permeabilization, transfection reagents, or the use of STING-deficient cells reconstituted with the protein.[6][9]

Cell LineAssay TypeDelivery MethodEffective ConcentrationEC50Reference
L929IFN-β Induction (qRT-PCR)Unspecified delivery-15 nM - 42 nM[1]
HEK293TSTING OligomerizationDigitonin Permeabilization4 µM-[9]
HEK293TSTING OligomerizationDirect addition to medium> 100 µM-[9]
THP-1ISG Reporter AssayDirect addition to medium1 µg/mL (~1.4 µM)-[5]
CD14+ PBMCsIFNB1 UpregulationDirect addition to mediumSub-micromolar-[10]
HEK293T, RAW264.7, DC2.4STING ActivationcGAMP-STINGΔTM complex0.025 µg cGAMP / 1 µg protein-[6]
VariousSTING-dependent cytokine responseThioester prodrug derivative-25 nM[11]

Experimental Protocols

STING Activation Assay by Western Blot

This protocol is designed to assess STING activation by detecting its phosphorylation or oligomerization. It is based on methodologies for introducing cGAMP into cells that do not readily import it.[3][9]

Materials:

  • HEK293T cells

  • DMEM medium with 10% FBS

  • This compound Salt

  • Digitonin

  • Lysis Buffer (with protease and phosphatase inhibitors)

  • SDS-PAGE gels (reducing and non-reducing)

  • Antibodies: anti-phospho-STING, anti-STING, secondary antibodies

Procedure:

  • Cell Culture: Seed HEK293T cells in a 12-well plate and grow to ~90% confluency.

  • Cell Permeabilization & Treatment:

    • Prepare a stock solution of this compound in nuclease-free water.

    • Wash cells once with Opti-MEM.

    • Prepare a treatment solution containing the desired final concentration of cGAMP (e.g., 4 µM) and a permeabilizing agent like digitonin in Opti-MEM.[9]

    • Alternatively, for cells with active importers or for higher concentrations, cGAMP can be added directly to the culture medium (>100 µM).[9]

    • Incubate the cells with the treatment solution for the desired time (e.g., 1-4 hours).

  • Cell Lysis:

    • Aspirate the treatment solution and wash the cells with cold PBS.

    • Add 100 µL of cold lysis buffer to each well and incubate on ice for 15 minutes.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube. Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Western Blot Analysis:

    • For Phosphorylation: Denature the supernatant in reducing Laemmli sample buffer. Run on a standard SDS-PAGE gel and transfer to a PVDF membrane. Probe with anti-phospho-STING and total STING antibodies.

    • For Oligomerization: Denature the supernatant in non-reducing sample buffer (without β-mercaptoethanol or DTT).[9] Run on an SDS-PAGE gel, transfer, and probe with an anti-STING antibody to detect disulfide-linked oligomers.[9]

Cell-Based Reporter Assay for STING Activation

This protocol uses a reporter cell line to quantify the transcriptional response downstream of STING activation. A common choice is a cell line expressing firefly luciferase under the control of an Interferon-Stimulated Response Element (ISRE).[12]

Materials:

  • THP-1-Dual™ ISG-Lucia cells (or similar reporter cell line)

  • Growth medium appropriate for the cell line

  • This compound Salt

  • Luciferase assay reagent (e.g., QUANTI-Luc™)

  • 96-well opaque white plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed the reporter cells into a 96-well white plate at a density recommended by the manufacturer.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in the cell culture medium.

    • Add the cGAMP dilutions to the appropriate wells. Include a vehicle-only control. For THP-1 cells, a concentration of 1 µg/mL (~1.4 µM) has been shown to be effective.[5]

  • Incubation: Incubate the plate at 37°C in a CO2 incubator for a period sufficient to induce reporter gene expression (typically 4-24 hours).[5][12] A 4-hour treatment can be sufficient to induce a robust signal.[12]

  • Luminescence Measurement:

    • Prepare the luciferase assay reagent according to the manufacturer's protocol.

    • Add the reagent to each well.

    • Measure the luminescence signal using a microplate reader.

  • Data Analysis:

    • Subtract the background luminescence from the vehicle control wells.

    • Plot the luminescence signal as a function of the cGAMP concentration.

    • Calculate the EC50 value, which represents the concentration of cGAMP that elicits a half-maximal response.

General Experimental Workflow

The following diagram outlines a generalized workflow for conducting an in vitro assay with this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture 1. Cell Culture & Seeding Reagent_Prep 2. Prepare cGAMP Dilutions Cell_Culture->Reagent_Prep Treatment 3. Cell Treatment (e.g., direct addition, permeabilization) Reagent_Prep->Treatment Incubation 4. Incubation (e.g., 4-24 hours) Treatment->Incubation Endpoint 5. Endpoint Measurement (Luminescence, Western Blot, qRT-PCR) Incubation->Endpoint Data_Analysis 6. Data Analysis (e.g., EC50 calculation) Endpoint->Data_Analysis

Caption: Generalized workflow for in vitro cGAMP assays.

References

Application Notes and Protocols: Utilizing cGAMP Disodium as a Positive Control for STING Pathway Activation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing cyclic GMP-AMP (cGAMP) disodium salt as a robust positive control for the activation of the Stimulator of Interferon Genes (STING) pathway. Detailed protocols for cell-based assays and downstream analysis are included to facilitate reliable and reproducible experimental outcomes.

Introduction

The cGAS-STING signaling pathway is a critical component of the innate immune system, responsible for detecting cytosolic double-stranded DNA (dsDNA), a hallmark of viral and bacterial infections, as well as cellular damage.[1][2] Upon binding to dsDNA, the enzyme cyclic GMP-AMP synthase (cGAS) synthesizes the second messenger 2'3'-cGAMP.[3][4] cGAMP then binds to and activates the endoplasmic reticulum-resident protein STING.[5] This binding event triggers a conformational change in STING, leading to its oligomerization and translocation from the ER to the Golgi apparatus.[6][7] Subsequently, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3).[4][8] Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it induces the transcription of type I interferons (IFNs) and other inflammatory cytokines.[3][8]

Given its central role in initiating this cascade, 2'3'-cGAMP disodium salt is an indispensable tool for researchers studying the STING pathway. It serves as a direct and specific agonist, bypassing the need for upstream cGAS activation, making it an ideal positive control to validate experimental systems and screen for modulators of STING signaling.

STING Signaling Pathway

The following diagram illustrates the canonical cGAS-STING signaling pathway, culminating in the production of type I interferons.

STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi cluster_nucleus Nucleus cGAS cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes dsDNA Cytosolic dsDNA dsDNA->cGAS binds STING STING cGAMP->STING binds & activates TBK1 TBK1 IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 (Dimer) IRF3->pIRF3 pIRF3_nuc p-IRF3 pIRF3->pIRF3_nuc translocates STING_active Active STING (Oligomer) STING->STING_active translocates & oligomerizes STING_active->TBK1 recruits & activates IFN_genes Type I IFN Genes pIRF3_nuc->IFN_genes induces transcription Experimental_Workflow A Cell Seeding (e.g., THP-1, HEK293T, RAW264.7) B Cell Stimulation - Negative Control (Vehicle) - Positive Control (cGAMP) - Test Compound A->B C Incubation (Time and temperature dependent on cell type and assay) B->C D Downstream Analysis C->D E RT-qPCR (IFN-β, CXCL10 mRNA) D->E F ELISA / Reporter Assay (IFN-β protein, SEAP, Luciferase) D->F G Western Blot (p-STING, p-TBK1, p-IRF3) D->G

References

Application Notes and Protocols for cGAMP Disodium as a Vaccine Adjuvant

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclic GMP-AMP (cGAMP) disodium is a potent activator of the Stimulator of Interferon Genes (STING) pathway, making it a promising vaccine adjuvant to enhance immune responses.[1][2] cGAMP, a cyclic dinucleotide, acts as a second messenger that triggers the production of type I interferons and other pro-inflammatory cytokines, thereby promoting both humoral and cellular immunity against a wide range of antigens.[3][4] These application notes provide detailed protocols for the preparation and use of cGAMP disodium as a vaccine adjuvant in preclinical research settings.

Mechanism of Action: The cGAS-STING Pathway

The adjuvant activity of cGAMP is mediated through the activation of the cGAS-STING signaling pathway.[5] Cytosolic DNA, a danger signal associated with viral infections or cellular damage, is detected by cyclic GMP-AMP synthase (cGAS).[5] Upon binding to DNA, cGAS synthesizes cGAMP from ATP and GTP. cGAMP then binds to the STING protein located on the endoplasmic reticulum.[5][6] This binding event initiates a conformational change in STING, leading to its translocation to the Golgi apparatus.[6] In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates Interferon Regulatory Factor 3 (IRF3).[6][7] Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of genes encoding type I interferons (e.g., IFN-α and IFN-β) and other inflammatory cytokines.[5][6] This cascade of events creates a pro-inflammatory environment that enhances antigen presentation and promotes the activation and differentiation of T and B lymphocytes, leading to a more robust and durable antigen-specific immune response.[1][8]

STING_Pathway cGAMP-STING Signaling Pathway cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_nucleus Nucleus cGAS cGAS cGAMP cGAMP cGAS->cGAMP synthesizes dsDNA Cytosolic dsDNA dsDNA->cGAS binds STING_ER STING cGAMP->STING_ER binds & activates STING_Golgi Activated STING STING_ER->STING_Golgi translocates TBK1 TBK1 STING_Golgi->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 (dimer) IRF3->pIRF3 dimerizes IFN_genes Type I IFN Genes pIRF3->IFN_genes translocates & activates Transcription Transcription IFN_genes->Transcription IFN-α IFN-α Transcription->IFN-α IFN-β IFN-β Transcription->IFN-β

Caption: The cGAMP-STING signaling pathway.

Experimental Protocols

1. Preparation of this compound Stock Solution

This protocol describes the preparation of a stock solution of this compound for use as a vaccine adjuvant.

  • Materials:

    • Lyophilized this compound salt[3][9]

    • Sterile, endotoxin-free physiological water or PBS[3][9]

    • Sterile microcentrifuge tubes

  • Procedure:

    • Bring the lyophilized this compound to room temperature.

    • Briefly centrifuge the vial to ensure the powder is at the bottom.

    • Aseptically add the required volume of sterile, endotoxin-free physiological water to achieve a desired stock concentration (e.g., 1 mg/mL).[3][9]

    • Gently pipette up and down to dissolve the powder completely. Avoid vigorous vortexing.

    • Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for up to 6 months or at -80°C for long-term storage.[3][9]

2. In Vivo Mouse Immunization with cGAMP Adjuvant

This protocol outlines a general procedure for immunizing mice with a model antigen (e.g., Ovalbumin) and this compound as an adjuvant.

  • Materials:

    • This compound stock solution (see Protocol 1)

    • Antigen solution (e.g., Ovalbumin in sterile PBS)

    • Sterile PBS

    • 8-10 week old mice (e.g., C57BL/6)[1]

    • Sterile syringes and needles (e.g., 27-30 gauge)

  • Procedure:

    • On the day of immunization, thaw an aliquot of the cGAMP stock solution and the antigen solution.

    • Prepare the immunization mixture by combining the antigen solution and the cGAMP solution in a sterile tube. The final volume and concentrations should be calculated based on the desired dosage per mouse. A typical dose of cGAMP ranges from 5 to 50 µg per mouse.[3] For example, for a 200 µL injection volume containing 100 µg of Ovalbumin and 20 µg of cGAMP, mix the appropriate volumes of stock solutions and bring the final volume to 200 µL with sterile PBS.

    • Gently mix the solution by pipetting.

    • Administer the immunization mixture to the mice via the desired route (e.g., intramuscular, subcutaneous, or intraperitoneal).[1][2] For intramuscular injection, a volume of 50 µL per posterior thigh muscle is common. For subcutaneous injection, a volume of 100-200 µL can be injected at the base of the tail or on the back.[6][10]

    • Follow a prime-boost immunization schedule. A common schedule involves a primary immunization on day 0 followed by a booster immunization on day 10 or 14 with the same formulation.[1]

    • Monitor the mice for any adverse reactions.

    • Collect blood samples or tissues at desired time points for immunological analysis (e.g., 7-14 days after the final immunization).[6]

Immunization_Workflow In Vivo Immunization Workflow prep_reagents Prepare cGAMP and Antigen Solutions mix Mix cGAMP and Antigen prep_reagents->mix immunize Immunize Mice (e.g., i.m., s.c.) mix->immunize boost Booster Immunization (Day 10-14) immunize->boost collect Collect Samples (e.g., blood, spleen) boost->collect analyze Immunological Analysis collect->analyze

Caption: A typical workflow for in vivo mouse immunization.

3. Quantification of Antigen-Specific Antibodies by ELISA

This protocol describes an indirect ELISA to measure the titers of antigen-specific antibodies in the serum of immunized mice.

  • Materials:

    • 96-well ELISA plates

    • Antigen for coating (e.g., Ovalbumin)

    • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

    • Blocking buffer (e.g., PBS with 1% BSA or 5% non-fat dry milk)

    • Wash buffer (e.g., PBS with 0.05% Tween-20)

    • Serum samples from immunized and control mice

    • HRP-conjugated secondary antibody (e.g., anti-mouse IgG)

    • TMB substrate solution

    • Stop solution (e.g., 2N H₂SO₄)

    • Microplate reader

  • Procedure:

    • Dilute the antigen to a final concentration of 2-10 µg/mL in coating buffer. Add 100 µL of the diluted antigen to each well of the 96-well plate.

    • Incubate the plate overnight at 4°C.

    • Wash the plate three times with wash buffer.

    • Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.

    • Wash the plate three times with wash buffer.

    • Prepare serial dilutions of the serum samples in blocking buffer. Add 100 µL of each dilution to the appropriate wells. Include a negative control (serum from unimmunized mice).

    • Incubate for 2 hours at room temperature.

    • Wash the plate five times with wash buffer.

    • Dilute the HRP-conjugated secondary antibody in blocking buffer according to the manufacturer's instructions. Add 100 µL of the diluted secondary antibody to each well.

    • Incubate for 1 hour at room temperature.

    • Wash the plate five times with wash buffer.

    • Add 100 µL of TMB substrate to each well and incubate in the dark until a color change is observed (typically 15-30 minutes).

    • Add 50 µL of stop solution to each well to stop the reaction.

    • Read the absorbance at 450 nm using a microplate reader.

4. Analysis of Antigen-Specific T Cell Responses by ELISpot

This protocol details the use of an ELISpot assay to enumerate antigen-specific cytokine-producing cells (e.g., IFN-γ) from the spleens of immunized mice.

  • Materials:

    • 96-well PVDF membrane ELISpot plates

    • Capture antibody (e.g., anti-mouse IFN-γ)

    • Sterile PBS

    • Blocking solution (e.g., RPMI-1640 with 10% FBS)

    • Splenocytes isolated from immunized and control mice

    • Antigenic peptide or protein for stimulation

    • Biotinylated detection antibody (e.g., anti-mouse IFN-γ-biotin)

    • Streptavidin-HRP

    • AEC substrate solution

    • ELISpot plate reader

  • Procedure:

    • Pre-wet the ELISpot plate with 35% ethanol for 30 seconds, then wash three times with sterile PBS.

    • Coat the wells with the capture antibody diluted in sterile PBS and incubate overnight at 4°C.

    • Wash the plate three times with sterile PBS and block with blocking solution for 2 hours at 37°C.

    • Prepare a single-cell suspension of splenocytes.

    • Add 2x10⁵ to 5x10⁵ splenocytes per well.

    • Stimulate the cells with the specific antigen (e.g., peptide at 10 µg/mL) or a positive control (e.g., Concanavalin A). Include a negative control (medium only).

    • Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.

    • Wash the plate six times with wash buffer (PBS with 0.05% Tween-20) to remove the cells.

    • Add the biotinylated detection antibody diluted in blocking buffer and incubate for 2 hours at room temperature.

    • Wash the plate six times with wash buffer.

    • Add streptavidin-HRP diluted in blocking buffer and incubate for 1 hour at room temperature.

    • Wash the plate six times with wash buffer.

    • Add the AEC substrate solution and incubate until spots develop (typically 15-30 minutes).

    • Stop the reaction by washing with deionized water.

    • Allow the plate to dry completely before counting the spots using an ELISpot reader.

Data Presentation

Quantitative data from the described experiments should be summarized in tables for clear comparison between different treatment groups.

Table 1: Antigen-Specific Antibody Titers (ELISA)

GroupIgG Titer (Geometric Mean ± SEM)IgG1 Titer (Geometric Mean ± SEM)IgG2a Titer (Geometric Mean ± SEM)
Antigen Only
Antigen + cGAMP (10 µg)
Antigen + cGAMP (50 µg)
Vehicle Control

Table 2: Antigen-Specific IFN-γ Producing Cells (ELISpot)

GroupSpot Forming Units (SFU) per 10⁶ Splenocytes (Mean ± SEM)
Antigen Only
Antigen + cGAMP (10 µg)
Antigen + cGAMP (50 µg)
Unstimulated Control

Advanced Protocols: cGAMP Formulation

1. Formulation of cGAMP with Liposomes

Encapsulating cGAMP in liposomes can enhance its delivery to antigen-presenting cells.[11]

  • Materials:

    • Lipids (e.g., DOTAP, cholesterol, DSPE-PEG2000)

    • This compound

    • Chloroform

    • Sterile buffer (e.g., PBS)

    • Rotary evaporator

    • Extruder with polycarbonate membranes

  • Procedure:

    • Dissolve the lipids in chloroform in a round-bottom flask.

    • Remove the chloroform using a rotary evaporator to form a thin lipid film.

    • Hydrate the lipid film with a solution of cGAMP in sterile buffer by vortexing. This will form multilamellar vesicles.

    • To create unilamellar vesicles of a defined size, subject the liposome suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm).

    • Remove unencapsulated cGAMP by dialysis or size exclusion chromatography.

    • Characterize the liposomes for size, zeta potential, and encapsulation efficiency.

2. Incorporation of cGAMP into Virus-Like Particles (VLPs)

cGAMP can be incorporated into VLPs during their production to create a vaccine platform with a built-in adjuvant.[12][13]

  • Materials:

    • HEK293T cells

    • Plasmids encoding viral structural proteins (e.g., HIV-1 Gag) and an envelope protein (e.g., VSV-G)[12]

    • Plasmid encoding cGAS[12]

    • Transfection reagent

    • Cell culture medium and supplements

  • Procedure:

    • Co-transfect HEK293T cells with plasmids encoding the VLP components and cGAS. The overexpression of cGAS will lead to the production of cGAMP, which is then incorporated into the budding VLPs.[12]

    • As a control, produce "empty" VLPs by co-transfecting with a plasmid encoding a catalytically inactive cGAS.[12]

    • Harvest the cell culture supernatant containing the VLPs 48-72 hours post-transfection.

    • Purify the VLPs from the supernatant by ultracentrifugation through a sucrose cushion.

    • Quantify the amount of cGAMP incorporated into the VLPs using a cGAMP-specific ELISA or a bioassay.[12]

    • The resulting cGAMP-loaded VLPs can be used for immunization.

Formulation_Workflow cGAMP Formulation Workflow cluster_liposome Liposome Formulation cluster_vlp VLP Formulation lipid_film Create Lipid Film hydrate Hydrate with cGAMP lipid_film->hydrate extrude Extrude hydrate->extrude purify_lipo Purify Liposomes extrude->purify_lipo transfect Co-transfect Cells with Plasmids (VLP + cGAS) harvest Harvest Supernatant transfect->harvest purify_vlp Purify VLPs harvest->purify_vlp

References

Application of cGAMP Disodium in Cancer Immunotherapy Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclic GMP-AMP (cGAMP) disodium is a potent activator of the Stimulator of Interferator Genes (STING) pathway, a critical component of the innate immune system. The recognition of cytosolic DNA, a danger signal often associated with viral infections and cellular damage, by cyclic GMP-AMP synthase (cGAS) leads to the production of cGAMP. This second messenger binds to and activates STING, initiating a signaling cascade that results in the production of type I interferons (IFNs) and other pro-inflammatory cytokines. In the context of cancer, the activation of the cGAS-STING pathway within the tumor microenvironment can transform an immunologically "cold" tumor into a "hot" one, thereby promoting anti-tumor immunity. This is achieved through enhanced antigen presentation, recruitment and activation of cytotoxic T lymphocytes (CTLs) and natural killer (NK) cells, and the establishment of a pro-inflammatory milieu. cGAMP disodium, as a direct STING agonist, is a valuable tool for researchers studying cancer immunotherapy, enabling the precise activation of this pathway to investigate its therapeutic potential, both as a monotherapy and in combination with other treatments such as radiation and immune checkpoint inhibitors.

Signaling Pathway

The canonical cGAS-STING signaling pathway is initiated by the presence of cytosolic double-stranded DNA (dsDNA). This leads to the activation of cGAS, which synthesizes cGAMP from ATP and GTP. cGAMP then binds to the STING protein located on the endoplasmic reticulum (ER). Upon binding, STING undergoes a conformational change and translocates from the ER to the Golgi apparatus. This translocation facilitates the recruitment and activation of TANK-binding kinase 1 (TBK1), which in turn phosphorylates both STING and the transcription factor Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons (e.g., IFN-β). The STING pathway can also activate the NF-κB signaling pathway, leading to the production of various pro-inflammatory cytokines.[1][2][3][4]

cGAS_STING_Pathway cGAS-STING Signaling Pathway Cytosolic dsDNA Cytosolic dsDNA cGAS cGAS Cytosolic dsDNA->cGAS activates cGAMP cGAMP cGAS->cGAMP synthesizes STING STING cGAMP->STING binds & activates TBK1 TBK1 IRF3 IRF3 TBK1->IRF3 phosphorylates p-IRF3 p-IRF3 IRF3->p-IRF3 dimerizes Type I IFN Genes Type I IFN Genes p-IRF3->Type I IFN Genes activates transcription NFkB NFkB Pro-inflammatory Cytokine Genes Pro-inflammatory Cytokine Genes NFkB->Pro-inflammatory Cytokine Genes activates transcription STING_active Activated STING STING->STING_active STING_active->TBK1 recruits & activates STING_active->NFkB

Caption: The cGAS-STING signaling pathway.

Quantitative Data Summary

The following tables summarize quantitative data from preclinical studies on the effects of this compound in cancer immunotherapy research.

Table 1: In Vitro Efficacy of this compound

Cell LineAssayReadoutcGAMP ConcentrationResultReference
THP-1 (human monocytic)ELISAIFN-β secretion~124 µM (EC50)Dose-dependent increase[5]
Human PBMCsELISAIFN-β secretion~70 µM (EC50)Dose-dependent increase[5]
4T1-luc (murine breast cancer)LC-MS/MSIntracellular cGAMPN/A~150 nM at steady state[6]
293T cGAS ENPP1-/-LC-MS/MSExtracellular cGAMPN/A~340 nM IC50 for ENPP1 inhibitor[6][7]
HUVECsELISAIFN-β and CXCL10 secretionNot specifiedSignificantly higher than tumor cells[8]
AsPC-1 (pancreatic cancer)Cytotoxicity AssayIncreased sensitivity to CAR-NK-92 cells4 µg/mLSignificant improvement in cytotoxicity[4]

Table 2: In Vivo Anti-Tumor Efficacy of this compound

Tumor ModelMouse StraincGAMP TreatmentOutcomeReference
Colon 26 (colon adenocarcinoma)BALB/c20 mg/kg/day, i.p.>40% tumor inhibition over 20 days[9]
4T1 (breast cancer)BALB/c2.5 µ g/dose , intratumoralSignificant delay in tumor growth[2]
mSCC1 (squamous cell carcinoma)BALB/c2.5 µ g/dose , intratumoralSignificant delay in tumor growth[2]
CT26 (colon carcinoma)BALB/c2.5 µ g/dose , intratumoralSignificant delay in tumor growth[2]
B16-F10 (melanoma)C57BL/6Not specified, with LP-cGAMP and anti-PD-L1Stronger and more durable efficacy[10]
RIL-175 (hepatocellular carcinoma)Not specified15 nmol, intratumoralDramatic control of tumor growth[11]

Experimental Protocols

Protocol 1: In Vitro Activation of the STING Pathway in Cultured Cells

This protocol describes the stimulation of cultured cells with this compound to activate the STING pathway, followed by assessment of pathway activation via Western blotting for phosphorylated proteins.

Materials:

  • Mammalian cell line of interest (e.g., THP-1, MEFs)

  • Complete cell culture medium

  • This compound (lyophilized powder)

  • Sterile, nuclease-free water or PBS for reconstitution

  • Permeabilization buffer (e.g., 50 mM HEPES pH 7.0, 100 mM KCl, 3 mM MgCl2, 0.1 mM DTT, 85 mM Sucrose, 0.2% BSA, 1 mM ATP, 0.1 mM GTP)[12]

  • Digitonin

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-STING, anti-phospho-TBK1, anti-phospho-IRF3, and total protein controls)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Culture: Plate cells at an appropriate density in a multi-well plate and allow them to adhere and reach the desired confluency (typically 70-80%).

  • cGAMP Preparation: Reconstitute lyophilized this compound in sterile, nuclease-free water or PBS to a stock concentration (e.g., 1-10 mg/mL). Aliquot and store at -20°C or -80°C.

  • Cell Stimulation:

    • Prepare the permeabilization buffer containing digitonin (e.g., 10-50 µg/mL).

    • Dilute the cGAMP stock solution to the desired final concentration in the permeabilization buffer.

    • Aspirate the culture medium from the cells and wash once with PBS.

    • Add the cGAMP-containing permeabilization buffer to the cells and incubate for a specified time (e.g., 30 minutes to 2 hours) at 37°C.[12]

    • Remove the permeabilization buffer and replace it with fresh, complete culture medium.

    • Incubate for the desired time course (e.g., 0, 1, 2, 4, 6 hours) to allow for STING pathway activation.

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Add ice-cold lysis buffer to each well and incubate on ice for 15-30 minutes.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification and Western Blotting:

    • Determine the protein concentration of each lysate using a BCA assay.

    • Normalize the protein concentrations and prepare samples for SDS-PAGE.

    • Perform SDS-PAGE, transfer to a PVDF membrane, and block the membrane.

    • Incubate the membrane with primary antibodies against phosphorylated and total STING, TBK1, and IRF3 overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

in_vitro_workflow In Vitro STING Activation Workflow Cell Seeding Cell Seeding cGAMP Stimulation cGAMP Stimulation Cell Seeding->cGAMP Stimulation Cell Lysis Cell Lysis cGAMP Stimulation->Cell Lysis Protein Quantification Protein Quantification Cell Lysis->Protein Quantification Western Blot Western Blot Protein Quantification->Western Blot Data Analysis Data Analysis Western Blot->Data Analysis

Caption: Workflow for in vitro STING activation.

Protocol 2: In Vivo Anti-Tumor Efficacy Study in a Syngeneic Mouse Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse tumor model.

Materials:

  • Syngeneic mouse strain (e.g., C57BL/6 or BALB/c)

  • Syngeneic tumor cell line (e.g., B16-F10 melanoma, CT26 colon carcinoma)

  • Complete cell culture medium for tumor cells

  • Sterile PBS

  • This compound

  • Calipers for tumor measurement

  • Animal housing and handling equipment compliant with institutional guidelines

Procedure:

  • Tumor Cell Implantation:

    • Culture the chosen tumor cell line to the desired number.

    • Harvest and wash the cells with sterile PBS.

    • Resuspend the cells in sterile PBS at the desired concentration (e.g., 1 x 10^6 cells/100 µL).

    • Subcutaneously inject the tumor cell suspension into the flank of each mouse.

  • Tumor Growth Monitoring:

    • Allow the tumors to establish and reach a palpable size (e.g., 50-100 mm³).

    • Measure the tumor dimensions (length and width) with calipers every 2-3 days.

    • Calculate tumor volume using the formula: (Length x Width²)/2.

  • cGAMP Administration:

    • Randomize the mice into treatment and control groups.

    • Prepare the this compound solution in sterile PBS at the desired concentration.

    • Administer cGAMP via the chosen route (e.g., intratumoral, intraperitoneal, intravenous). The dose and frequency will depend on the specific study design (e.g., 10-50 µg per mouse, every 3-4 days).[2]

    • Administer the vehicle (sterile PBS) to the control group.

  • Efficacy Assessment:

    • Continue to monitor tumor growth in all groups throughout the study.

    • Record animal body weights as an indicator of toxicity.

    • At the end of the study (or when tumors reach a predetermined endpoint), euthanize the mice and excise the tumors.

    • Measure the final tumor weight and volume.

  • Data Analysis:

    • Plot the mean tumor volume over time for each group.

    • Perform statistical analysis (e.g., t-test or ANOVA) to compare tumor growth between the treatment and control groups.

in_vivo_workflow In Vivo Anti-Tumor Efficacy Workflow Tumor Implantation Tumor Implantation Tumor Growth Tumor Growth Tumor Implantation->Tumor Growth Group Randomization Group Randomization Tumor Growth->Group Randomization cGAMP Treatment cGAMP Treatment Group Randomization->cGAMP Treatment Tumor Monitoring Tumor Monitoring cGAMP Treatment->Tumor Monitoring Repeated Cycles Endpoint Analysis Endpoint Analysis Tumor Monitoring->Endpoint Analysis

Caption: Workflow for in vivo anti-tumor efficacy studies.

Protocol 3: Quantification of Cytokine Production by ELISA

This protocol describes the measurement of cytokine levels (e.g., IFN-β, TNF-α) in cell culture supernatants or mouse serum following this compound treatment using an enzyme-linked immunosorbent assay (ELISA).

Materials:

  • ELISA kit for the specific cytokine of interest (containing capture antibody, detection antibody, standard, and substrate)

  • 96-well ELISA plates

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Assay diluent (e.g., PBS with 1% BSA)

  • Stop solution (e.g., 2N H₂SO₄)

  • Microplate reader

Procedure:

  • Plate Coating:

    • Dilute the capture antibody in coating buffer and add it to each well of the 96-well plate.

    • Incubate overnight at 4°C.

  • Blocking:

    • Wash the plate with wash buffer.

    • Add blocking buffer to each well to prevent non-specific binding and incubate for 1-2 hours at room temperature.

  • Sample and Standard Incubation:

    • Prepare a standard curve by serially diluting the cytokine standard in assay diluent.

    • Add the standards and samples (cell culture supernatants or serum) to the appropriate wells.

    • Incubate for 2 hours at room temperature.

  • Detection Antibody Incubation:

    • Wash the plate.

    • Add the biotinylated detection antibody to each well and incubate for 1-2 hours at room temperature.

  • Streptavidin-HRP Incubation:

    • Wash the plate.

    • Add streptavidin-HRP conjugate to each well and incubate for 20-30 minutes at room temperature in the dark.

  • Substrate Development:

    • Wash the plate.

    • Add the TMB substrate solution to each well and incubate for 15-30 minutes at room temperature in the dark, or until a color change is observed.

  • Reaction Stopping and Reading:

    • Add the stop solution to each well to stop the reaction.

    • Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.

    • Use the standard curve to determine the concentration of the cytokine in the samples.

Conclusion

This compound is a powerful research tool for elucidating the role of the STING pathway in cancer immunology and for the preclinical development of novel immunotherapeutic strategies. The protocols and data presented here provide a foundation for researchers to design and execute experiments aimed at harnessing the anti-tumor potential of STING activation. Careful consideration of experimental design, including appropriate cell models, animal models, and analytical methods, is crucial for obtaining robust and reproducible results. As research in this field continues to evolve, the development of improved delivery systems and combination therapies involving cGAMP and other STING agonists holds great promise for the future of cancer treatment.

References

Delivering cGAMP Disodium into Cells: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the effective delivery of cyclic GMP-AMP (cGAMP) disodium into cells is paramount for activating the Stimulator of Interferon Genes (STING) pathway. This pathway is a critical component of the innate immune system, and its activation holds immense therapeutic potential in oncology, infectious diseases, and autoimmune disorders.

This document provides detailed application notes and experimental protocols for several widely used methods of cGAMP delivery. It also presents quantitative data to compare the efficiency of these methods and includes diagrams to visualize key pathways and workflows.

Introduction to cGAMP and the STING Pathway

Cyclic GMP-AMP (cGAMP) is a second messenger molecule that is a potent activator of the STING pathway.[1] Upon binding to STING, an endoplasmic reticulum-resident protein, it triggers a conformational change that leads to the recruitment and activation of TANK-binding kinase 1 (TBK1). TBK1, in turn, phosphorylates the transcription factor interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 then dimerizes, translocates to the nucleus, and induces the expression of type I interferons (such as IFN-β) and other inflammatory cytokines and chemokines, like CXCL10. This cascade initiates a powerful innate immune response.

However, the therapeutic application of cGAMP is hindered by its negative charge and hydrophilic nature, which prevent its efficient passage across the cell membrane.[2] Therefore, effective delivery methods are essential to transport cGAMP into the cytoplasm where it can engage with STING.

Methods for cGAMP Delivery

Several methods have been developed to overcome the challenge of cGAMP delivery. These can be broadly categorized into physical methods, lipid-based transfection, and nanoparticle-based delivery systems.

Physical Methods

1. Electroporation: This technique uses an electrical pulse to create transient pores in the cell membrane, allowing the entry of molecules like cGAMP. It is a highly efficient method for a wide range of cell types, including those that are difficult to transfect by other means.

2. Digitonin Permeabilization: Digitonin is a mild, non-ionic detergent that can selectively permeabilize the plasma membrane by intercalating with cholesterol, leaving intracellular membranes intact. This allows for the controlled delivery of molecules into the cytoplasm.

Lipid-Based Transfection

Lipofection: This method involves the use of cationic lipid-based reagents, such as Lipofectamine™, which form complexes with negatively charged molecules like cGAMP. These lipid-cGAMP complexes can then fuse with the cell membrane, releasing cGAMP into the cytoplasm.

Nanoparticle-Based Delivery

Nanoparticle-based systems offer a versatile and promising approach for cGAMP delivery. They can protect cGAMP from degradation, improve its pharmacokinetic profile, and be engineered for targeted delivery.

1. Lipid Nanoparticles (LNPs): LNPs are composed of a lipid bilayer that encapsulates an aqueous core containing cGAMP. Their lipid composition can be tailored to enhance stability and cellular uptake.

2. Polymersomes: These are vesicles formed from amphiphilic block copolymers that can encapsulate hydrophilic molecules like cGAMP. They offer high stability and the ability to control release kinetics.[3][4]

3. Iron Oxide Nanoparticles (IONPs): IONPs can be functionalized to bind cGAMP and have been shown to enhance its cellular uptake and subsequent STING activation.

Quantitative Comparison of Delivery Methods

The efficiency of cGAMP delivery can be assessed by measuring the downstream effects of STING activation, such as the production of IFN-β and CXCL10. The following table summarizes representative quantitative data from various studies to provide a comparative overview of different delivery methods.

Delivery MethodCell TypecGAMP ConcentrationReadoutFold Increase vs. Control/Free cGAMPReference
Lipofection (Lipofectamine 3000) EA.hy9262.5 µgIFN-β mRNANot explicitly quantified as fold increase, but significant induction shown.[2]
Electroporation THP-1Not specifiedNot specifiedHigh efficiency (50-80% transfected cells with plasmids)[5]
Digitonin Permeabilization THP-14 µMSTING oligomerizationEffective at low concentrations[6]
Lipid Nanoparticles (LNP) RAW264.7, DC2.4Not specifiedifnb1 and cxcl10 gene expression~6-7 fold higher ifnb1 expression vs. free cGAMP[7]
Polymersomes (STING-NPs) B16-F10 tumors10 µg cGAMPcGAMP accumulation in tumor1-3% of injected dose vs. none for free cGAMP[3]
Iron Oxide Nanoparticles (Fe-cGAMP) Mouse tumor modelsNot specifiedSTING activationGreatly improved cellular uptake and STING activation[2]

Experimental Protocols

Here, we provide detailed protocols for the key experiments cited in this application note.

Protocol 1: cGAMP Delivery using Lipofectamine™ 3000

This protocol is adapted from a general protocol for plasmid transfection and can be optimized for cGAMP delivery.[2][8]

Materials:

  • cGAMP disodium salt

  • Lipofectamine™ 3000 Reagent

  • P3000™ Reagent

  • Opti-MEM™ I Reduced Serum Medium

  • Cells of interest (e.g., EA.hy926, HEK293T)

  • 24-well plates

  • Standard cell culture reagents and equipment

Procedure:

  • Cell Seeding: The day before transfection, seed cells in a 24-well plate at a density that will result in 70-90% confluency at the time of transfection. For EA.hy926 cells, this is approximately 5 x 10^4 cells/well.

  • Preparation of cGAMP-Lipid Complexes: a. In a sterile microfuge tube, dilute the desired amount of cGAMP (e.g., 2.5 µg) and P3000™ Reagent (1:2 ratio to cGAMP, e.g., 5 µL) in 65 µL of Opti-MEM™ Medium. Mix gently. b. In a separate sterile microfuge tube, dilute Lipofectamine™ 3000 Reagent (1:3 ratio to cGAMP, e.g., 5 µL) in 65 µL of Opti-MEM™ Medium. Mix gently. c. Combine the diluted cGAMP/P3000™ mixture with the diluted Lipofectamine™ 3000. Mix gently and incubate for 15 minutes at room temperature to allow for complex formation.

  • Transfection: a. Carefully add the cGAMP-lipid complex mixture dropwise to the cells in the 24-well plate. b. Gently rock the plate to ensure even distribution.

  • Incubation and Analysis: a. Incubate the cells at 37°C in a CO2 incubator for the desired time period (e.g., 6-24 hours). b. After incubation, harvest the cell supernatant to measure cytokine secretion (e.g., IFN-β, CXCL10) by ELISA or lyse the cells to analyze protein phosphorylation (e.g., p-IRF3) by Western blot or gene expression by RT-qPCR.

Protocol 2: Electroporation of cGAMP into THP-1 Cells

This protocol provides general parameters for electroporating THP-1 cells, which can be adapted for cGAMP delivery.[7][9]

Materials:

  • This compound salt

  • THP-1 cells

  • Electroporation buffer (e.g., BTXpress™ solution)

  • Electroporator (e.g., ECM 830)

  • Electroporation cuvettes (2 mm gap)

  • Standard cell culture reagents and equipment

Procedure:

  • Cell Preparation: a. Culture THP-1 cells to a density of approximately 5 x 10^6 cells/mL. b. Harvest the cells by centrifugation (~1000 x g for 5 minutes). c. Aspirate the supernatant and resuspend the cell pellet in electroporation buffer at a final concentration of 1 x 10^7 cells/mL.

  • Electroporation: a. Add the desired amount of cGAMP to 100 µL of the cell suspension in the electroporation buffer. Mix gently. b. Transfer the cell/cGAMP mixture to a 2 mm gap electroporation cuvette. Avoid bubbles. c. Place the cuvette in the electroporator. d. Apply the electrical pulse using the following settings:

    • Voltage: 140 V
    • Pulse Length: 10 msec
    • Number of Pulses: 1

  • Post-Electroporation Care: a. Immediately after the pulse, carefully remove the cuvette and add 900 µL of pre-warmed complete culture medium to the cuvette. b. Gently transfer the cell suspension to a culture plate.

  • Incubation and Analysis: a. Incubate the cells at 37°C in a CO2 incubator. b. Analyze for STING activation at the desired time points as described in Protocol 1.

Protocol 3: cGAMP Delivery using Digitonin Permeabilization

This protocol is a gentle method for introducing cGAMP into the cytoplasm.[6][10][11]

Materials:

  • This compound salt

  • Digitonin

  • Cells of interest (e.g., THP-1)

  • Permeabilization buffer (e.g., MEB buffer)

  • Standard cell culture reagents and equipment

Procedure:

  • Cell Preparation: a. Harvest and wash the cells with fresh culture medium. b. Resuspend the cells in permeabilization buffer.

  • Permeabilization and Delivery: a. Add digitonin to the cell suspension at a pre-determined optimal concentration (typically in the low µM range, needs to be titrated for each cell type to ensure permeabilization without excessive toxicity). b. Immediately add cGAMP to the cell suspension. c. Incubate for a short period (e.g., 20 minutes) at room temperature.

  • Washing and Recovery: a. Wash the cells three times with fresh, complete culture medium to remove the digitonin and unincorporated cGAMP.

  • Incubation and Analysis: a. Resuspend the cells in complete culture medium and plate them. b. Incubate and analyze for STING activation as described in Protocol 1.

Protocol 4: Preparation of cGAMP-Loaded Lipid Nanoparticles (LNP)

This is a generalized protocol for preparing LNPs using a microfluidic mixing method.[12][13][14][15]

Materials:

  • This compound salt

  • Ionizable lipid (e.g., DLin-MC3-DMA)

  • Helper lipid (e.g., DSPC)

  • Cholesterol

  • PEG-lipid (e.g., DMG-PEG 2000)

  • Ethanol

  • Citrate buffer (pH 3.0)

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Microfluidic mixing device (e.g., NanoAssemblr™)

Procedure:

  • Preparation of Solutions: a. Lipid Phase: Dissolve the ionizable lipid, helper lipid, cholesterol, and PEG-lipid in ethanol at the desired molar ratios. b. Aqueous Phase: Dissolve cGAMP in citrate buffer.

  • Microfluidic Mixing: a. Load the lipid phase and the aqueous phase into separate syringes. b. Set the flow rates on the microfluidic device to achieve the desired mixing ratio (typically 3:1 aqueous to lipid phase). c. Initiate mixing. The rapid mixing of the two phases leads to the self-assembly of LNPs with encapsulated cGAMP.

  • Purification and Characterization: a. Dialyze the LNP suspension against PBS to remove ethanol and unencapsulated cGAMP. b. Characterize the LNPs for size, polydispersity index (PDI), and encapsulation efficiency using techniques like dynamic light scattering (DLS) and a nucleic acid quantification assay (e.g., PicoGreen™ assay after lysing the LNPs).

  • Cellular Delivery: a. Add the purified cGAMP-LNPs to the cell culture medium at the desired concentration. b. Incubate and analyze for STING activation as described in Protocol 1.

Visualizing Key Processes

To aid in the understanding of the concepts discussed, the following diagrams illustrate the STING signaling pathway and a general workflow for cGAMP delivery.

STING_Signaling_Pathway cluster_nucleus Nucleus cGAMP cGAMP STING_dimer STING Dimer cGAMP->STING_dimer Binds to TBK1 TBK1 STING_dimer->TBK1 Recruits pTBK1 p-TBK1 TBK1->pTBK1 Autophosphorylation IRF3 IRF3 pTBK1->IRF3 Phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_dimer p-IRF3 Dimer pIRF3->pIRF3_dimer Dimerizes DNA DNA pIRF3_dimer->DNA Binds to ISRE pIRF3_dimer->DNA Transcription Transcription DNA->Transcription IFN_genes Type I Interferon Genes (e.g., IFN-β, CXCL10) Transcription->IFN_genes

Caption: The cGAMP-STING signaling pathway.

cGAMP_Delivery_Workflow cluster_preparation Preparation cluster_delivery Delivery cluster_analysis Analysis cGAMP_solution cGAMP Solution Complex_formation Complex Formation/ Encapsulation cGAMP_solution->Complex_formation Delivery_reagent Delivery Reagent (e.g., Lipofectamine, Nanoparticles) Delivery_reagent->Complex_formation Add_to_cells Add to Cells Complex_formation->Add_to_cells Incubation Incubation Add_to_cells->Incubation Harvest Harvest Supernatant/Lysate Incubation->Harvest ELISA ELISA (IFN-β, CXCL10) Harvest->ELISA Western_blot Western Blot (p-IRF3, p-TBK1) Harvest->Western_blot RT_qPCR RT-qPCR (IFN-β, CXCL10 mRNA) Harvest->RT_qPCR

Caption: General experimental workflow for cGAMP delivery and analysis.

Conclusion

The choice of cGAMP delivery method depends on the specific cell type, experimental goals, and available resources. For transient, high-efficiency delivery in a broad range of cells, electroporation and lipofection are robust options. For applications requiring in vivo delivery, improved stability, and potentially targeted delivery, nanoparticle-based systems are superior. Digitonin permeabilization offers a more controlled, gentle method for in vitro studies. By following the detailed protocols and considering the comparative data presented, researchers can select and optimize the most suitable method for their studies, thereby advancing our understanding of STING biology and the therapeutic potential of cGAMP.

References

Assessing STING Activation with a cGAMP Disodium ELISA Kit: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, a hallmark of viral infections and cellular damage. Activation of STING triggers a signaling cascade that leads to the production of type I interferons and other pro-inflammatory cytokines, mounting an anti-pathogen and anti-tumor response. A key second messenger in this pathway is cyclic GMP-AMP (cGAMP), which is synthesized by cyclic GMP-AMP synthase (cGAS) upon binding to cytosolic DNA. The concentration of cGAMP is a direct indicator of STING pathway activation, making its quantification a valuable tool in immunology, oncology, and drug development. This document provides detailed application notes and protocols for assessing STING activation using a competitive enzyme-linked immunosorbent assay (ELISA) for cGAMP disodium salt.

Principle of the Assay

The cGAMP ELISA is a competitive immunoassay designed for the quantitative determination of 2'3'-cGAMP in various biological samples such as cell lysates, tissue homogenates, and plasma.[1][2] The assay is based on the competition between cGAMP in the sample and a fixed amount of horseradish peroxidase (HRP)-conjugated cGAMP for a limited number of binding sites on a cGAMP-specific antibody coated on a microplate.[2] Following an incubation period, the unbound components are washed away. A substrate solution is then added, and the color development is stopped after a set time. The intensity of the color is inversely proportional to the concentration of cGAMP in the sample.[1] The concentration of cGAMP in the samples is determined by comparing the optical density of the samples to a standard curve prepared with known concentrations of cGAMP.

Data Presentation

Quantitative Performance Characteristics of a Typical cGAMP ELISA Kit
ParameterTypical ValueUnitSource
Assay Range0.08 - 20pmol/mL[1]
Sensitivity (80% B/B0)73pg/mL[3]
Lower Limit of Detection (LLOD)9.6pg/mL[3][4]
Midpoint of the curve (50% B/B0)~900pg/mL[5]
Intra-assay Precision (CV)6%[1]
Inter-assay Precision (CV)8%[1]
Reported EC50 Values for STING Agonists
Cell LineAgonistEC50UnitSource
Human PBMCs2'3'-cGAMP~70µM[6]
THP-12'3'-cGAMP124µM[6]
THP-12'3'-cGAM(PS)2 (Rp/Sp)39.7µM[6]
THP-12'3'-c-di-AM(PS)2 (Rp/Rp)10.5µM[6]

Signaling Pathway and Experimental Workflow

STING Signaling Pathway

STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi ER-Golgi Intermediate Compartment (ERGIC) / Golgi cluster_downstream Downstream Signaling cluster_nucleus Nucleus cGAS cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes dsDNA Cytosolic dsDNA dsDNA->cGAS binds ATP_GTP ATP + GTP ATP_GTP->cGAS STING_dimer STING (dimer) cGAMP->STING_dimer binds & activates STING_active Activated STING (oligomer) STING_dimer->STING_active translocates TBK1 TBK1 STING_active->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 (dimer) IRF3->pIRF3 dimerizes pIRF3_nuc p-IRF3 pIRF3->pIRF3_nuc translocates IFN_genes Type I IFN Genes pIRF3_nuc->IFN_genes induces transcription

Caption: The cGAS-STING signaling pathway.

cGAMP ELISA Experimental Workflow

ELISA_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis prep_reagents Prepare Reagents: - Wash Buffer - Assay Buffer - Standard Dilutions add_samples Add Standards and Samples to Antibody-Coated Plate prep_reagents->add_samples prep_samples Prepare Samples: - Cell Lysates - Tissue Homogenates - Plasma prep_samples->add_samples add_conjugate Add cGAMP-HRP Conjugate add_samples->add_conjugate incubate1 Incubate (e.g., 2 hours at RT) add_conjugate->incubate1 wash1 Wash Plate (4x) incubate1->wash1 add_substrate Add TMB Substrate wash1->add_substrate incubate2 Incubate (e.g., 30 min at RT, in dark) add_substrate->incubate2 add_stop Add Stop Solution incubate2->add_stop read_plate Read Absorbance at 450 nm add_stop->read_plate gen_curve Generate Standard Curve (4-Parameter Logistic Fit) read_plate->gen_curve calc_conc Calculate cGAMP Concentration in Samples gen_curve->calc_conc

Caption: Experimental workflow for the cGAMP ELISA.

Experimental Protocols

I. Sample Preparation

Proper sample preparation is crucial for accurate cGAMP quantification. All samples should be kept on ice to prevent degradation of cGAMP.

A. Cell Lysates:

  • Culture cells to the desired density and treat with stimuli (e.g., STING agonists, DNA transfection) for the desired time.

  • Aspirate the culture medium and wash the cells once with ice-cold PBS.

  • Lyse the cells using a suitable lysis buffer (e.g., M-PER™ or a buffer containing EDTA to inhibit phosphodiesterases). The volume of lysis buffer should be optimized based on the cell number.

  • Incubate the cell lysate on ice for 10-15 minutes.

  • Centrifuge the lysate at ≥600 x g for 15 minutes at 4°C to pellet cell debris.

  • Collect the supernatant containing the cGAMP. The supernatant can be assayed immediately or stored at -80°C for later use.

B. Tissue Homogenates:

  • Flash-freeze tissue samples in liquid nitrogen immediately after collection and store at -80°C.

  • Grind the frozen tissue to a fine powder under liquid nitrogen using a mortar and pestle.

  • Weigh the powdered tissue and add a suitable lysis buffer.

  • Homogenize the sample on ice using a dounce homogenizer or sonicator.

  • Centrifuge the homogenate at ≥600 x g for 15 minutes at 4°C.

  • Collect the supernatant for the ELISA assay or store at -80°C.

C. Plasma:

  • Collect whole blood in tubes containing an anticoagulant (e.g., EDTA).

  • Centrifuge at 1,000-2,000 x g for 10 minutes at 4°C to separate the plasma.

  • Carefully collect the plasma supernatant.

  • Samples should be diluted at least 1:5 with 1X Assay Buffer before running in the assay.

II. cGAMP ELISA Protocol

This protocol is a generalized procedure based on commercially available kits. Always refer to the specific manufacturer's instructions for your kit.

A. Reagent Preparation:

  • Wash Buffer: Dilute the concentrated wash buffer (e.g., 20X) to a 1X solution with deionized water.

  • Assay Buffer: Dilute the concentrated assay buffer (e.g., 5X) to a 1X solution with deionized water.

  • cGAMP Standard Curve: Prepare a serial dilution of the cGAMP standard. For example, start with a 20 pmol/mL stock and perform serial dilutions to obtain standards ranging from 0.082 to 20 pmol/mL. Use 1X Assay Buffer as the diluent. Prepare fresh standards for each assay.

B. Assay Procedure:

  • Bring all reagents and samples to room temperature before use.

  • Determine the number of wells required for your experiment (blanks, standards, and samples). It is recommended to run all standards and samples in duplicate or triplicate.

  • Add 50 µL of the appropriate standard or diluted sample to each well.

  • Add 25 µL of the cGAMP-HRP conjugate to each well.

  • Add 25 µL of the cGAMP antibody to each well (except for the non-specific binding wells).

  • Seal the plate and incubate for 2 hours at room temperature on an orbital shaker.

  • Aspirate the contents of the wells and wash the plate four times with 300 µL of 1X Wash Buffer per well.

  • After the final wash, invert the plate and tap it firmly on a paper towel to remove any remaining wash buffer.

  • Add 100 µL of TMB Substrate Solution to each well.

  • Incubate the plate for 30 minutes at room temperature in the dark. A blue color will develop.

  • Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.

  • Read the absorbance of each well at 450 nm using a microplate reader within 10 minutes of adding the Stop Solution.

III. Data Analysis
  • Calculate Average Absorbance: Calculate the average absorbance for each set of replicate wells (blanks, standards, and samples).

  • Subtract Background: Subtract the average absorbance of the blank wells from the average absorbance of all other wells.

  • Calculate %B/B0: Calculate the percentage of bound tracer for each standard and sample using the following formula: %B/B0 = [(Average Absorbance of Standard or Sample) / (Average Absorbance of Zero Standard (B0))] x 100

  • Generate Standard Curve: Plot the %B/B0 values for the standards (Y-axis) against their corresponding concentrations in log scale (X-axis). A four-parameter logistic (4PL) curve fit is recommended for generating the standard curve.[7]

  • Determine Sample Concentrations: Interpolate the cGAMP concentration of your samples from the standard curve using their %B/B0 values.

  • Account for Dilution: Multiply the interpolated concentration by the dilution factor used for your samples to obtain the final cGAMP concentration.

Conclusion

The this compound ELISA kit provides a sensitive and quantitative method for assessing STING activation by directly measuring the concentration of its key second messenger. This tool is invaluable for researchers and drug development professionals studying the innate immune response, developing novel STING-modulating therapies for cancer and autoimmune diseases, and investigating the role of the cGAS-STING pathway in various physiological and pathological processes. Adherence to the detailed protocols and careful data analysis will ensure reliable and reproducible results.

References

Troubleshooting & Optimization

solubility issues with cGAMP disodium in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cGAMP disodium salt, focusing on solubility issues in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound salt in water?

A1: this compound salt is generally considered to have good solubility in water.[1][2][3] Published solubility values vary, but typically range from ≥7.56 mg/mL to as high as 100 mg/mL.[1][4][5] Some suppliers also report solubility in molar concentrations, such as up to 10 mM or greater than 5 mM.

Q2: In which common laboratory solvents is this compound salt insoluble?

A2: this compound salt is reported to be insoluble in ethanol and dimethyl sulfoxide (DMSO).[1][2][3] However, there are conflicting reports regarding its solubility in DMSO, with some sources indicating it is soluble at high concentrations (e.g., 50 mg/mL) and others stating it is insoluble or only slightly soluble (<1 mg/mL).[4][5][6] Given this discrepancy, it is recommended to use water or aqueous buffers as the primary solvent.

Q3: How should I store this compound salt?

A3: Lyophilized this compound salt should be stored at -20°C.[1][2][3] Once reconstituted in an aqueous solution, it is recommended to aliquot the solution and store it at -20°C for up to one month or at -80°C for up to six months.[4][7][8] It is crucial to avoid repeated freeze-thaw cycles to maintain the integrity of the compound.[4][7]

Q4: Is this compound salt cell-permeable?

A4: cGAMP is generally not considered to be cell-permeable. To activate the intracellular STING pathway, it often needs to be introduced into cells through methods like electroporation, transfection reagents, or cell permeabilization agents such as digitonin.[9][10] However, some cell types may possess active transporters that can facilitate its uptake.[9]

Troubleshooting Guide

Issue 1: this compound salt is not dissolving completely in water.

  • Possible Cause: The concentration you are trying to achieve may exceed its solubility limit under your specific experimental conditions.

  • Troubleshooting Steps:

    • Increase Solvent Volume: Add more solvent to decrease the concentration.

    • Gentle Heating: Gently warm the solution (e.g., to 37°C) to aid dissolution. Avoid excessive heat, which could degrade the compound.

    • Sonication: Use a sonicator to help break up any aggregates and facilitate dissolution.[7]

    • pH Adjustment: The pH of the solution can influence the solubility of salts of weak acids.[11] While specific data for this compound is limited, ensuring the water is neutral to slightly basic may be beneficial.

Issue 2: The this compound solution appears cloudy or has precipitates after storage.

  • Possible Cause: The compound may have precipitated out of solution during storage, especially at lower temperatures.

  • Troubleshooting Steps:

    • Equilibrate to Room Temperature: Allow the solution to warm to room temperature.[8]

    • Vortex/Mix Thoroughly: Vortex or mix the solution to see if the precipitate redissolves.

    • Gentle Heating/Sonication: As with initial dissolution, gentle warming or sonication can be used to redissolve the precipitate.[7]

    • Filter Sterilization: If the solution needs to be sterile and contains particulate matter that will not redissolve, it can be filtered through a 0.22 µm filter. However, be aware that this may remove some of the active compounds if it is not fully dissolved.

Data Presentation

Table 1: Reported Solubility of this compound Salt in Aqueous Solutions

SolventReported SolubilitySource(s)
Water≥7.56 mg/mL[1][2][3]
Water10 mg/mL[4]
Water50 mg/mL (may require sonication)[6][12]
Water100 mg/mL[5]
WaterSoluble to 10 mM
Water and Aqueous Buffers>> 5 mM

Table 2: Storage Recommendations for this compound Salt

FormStorage TemperatureDurationSource(s)
Lyophilized Powder-20°CUp to 24 months[4]
Aqueous Solution-20°CUp to 1 month[4][7][8]
Aqueous Solution-80°CUp to 6 months[7]

Experimental Protocols

Protocol 1: Reconstitution of Lyophilized this compound Salt

  • Pre-weighing (if necessary): If not using a pre-aliquoted vial, carefully weigh the desired amount of lyophilized this compound salt in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of sterile, nuclease-free water or a suitable aqueous buffer (e.g., PBS) to the vial or tube to achieve the desired stock concentration.

  • Dissolution: Gently vortex or pipette the solution up and down to dissolve the powder.

  • Assisted Dissolution (if needed): If the compound does not readily dissolve, sonicate the solution for short intervals or gently warm it until the solution is clear.

  • Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

  • Storage: Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.

Protocol 2: Introduction of cGAMP into Cultured Cells using Digitonin Permeabilization

This is a general protocol and may require optimization for specific cell types and experimental conditions.

  • Cell Seeding: Seed cells in an appropriate culture plate and grow to the desired confluency.

  • Preparation of Reagents:

    • Prepare a stock solution of this compound salt in nuclease-free water as described in Protocol 1.

    • Prepare a digitonin permeabilization buffer (e.g., 10 µg/mL digitonin in a suitable buffer such as HEPES-buffered saline with physiological concentrations of salts and ATP/GTP).[13]

  • Cell Washing: Gently wash the cells once with a sterile, serum-free medium or buffer.

  • Permeabilization and Stimulation:

    • Aspirate the wash solution.

    • Add the digitonin permeabilization buffer containing the desired final concentration of cGAMP to the cells.

    • Incubate for a short period (e.g., 30 minutes) at 37°C.[13]

  • Post-Stimulation:

    • Aspirate the permeabilization buffer.

    • Wash the cells once with a complete culture medium.

    • Add fresh complete culture medium and incubate for the desired experimental duration before downstream analysis.

Visualizations

cGAS_STING_Pathway cGAS-STING Signaling Pathway cluster_cytosol Cytosol cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS activates cGAMP cGAMP cGAS->cGAMP synthesizes STING STING cGAMP->STING binds & activates TBK1 TBK1 STING->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates p_IRF3 p-IRF3 (dimer) IRF3->p_IRF3 dimerizes IFNs Type I Interferons (e.g., IFN-β) p_IRF3->IFNs induces transcription p_IRF3->IFNs

Caption: The cGAS-STING signaling pathway, a key component of the innate immune response.

Troubleshooting_Workflow This compound Dissolution Troubleshooting Start Start: Dissolving this compound Check_Clarity Is the solution clear? Start->Check_Clarity Success Solution Ready for Use Check_Clarity->Success Yes Troubleshoot Troubleshooting Steps Check_Clarity->Troubleshoot No Increase_Solvent Increase Solvent Volume Troubleshoot->Increase_Solvent Heat Gentle Heating Troubleshoot->Heat Sonicate Sonication Troubleshoot->Sonicate Increase_Solvent->Check_Clarity Heat->Check_Clarity Sonicate->Check_Clarity

Caption: A workflow for troubleshooting this compound salt dissolution issues.

References

stability of cGAMP disodium in solution at different temperatures

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for cGAMP (cyclic GMP-AMP) disodium salt. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive information regarding the stability of cGAMP disodium in solution. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and stability data to ensure the integrity of your experiments.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the handling and use of this compound solutions.

Q1: My cGAMP solution has been at room temperature for a few hours. Is it still viable for my cell-based assay?

A1: Short-term exposure of cGAMP solutions to ambient temperatures is generally acceptable. However, for quantitative experiments where precise concentration is critical, it is advisable to prepare fresh dilutions from a frozen stock. For qualitative experiments, such as screening for STING activation, the solution is likely still usable if the exposure has been less than 24 hours. To be certain, you can run a positive control with a freshly thawed aliquot to compare the activity.

Q2: I am observing lower than expected activity in my STING reporter assay. Could cGAMP degradation be the cause?

A2: Yes, a decrease in biological activity can be a primary indicator of cGAMP degradation. This can be caused by several factors:

  • Improper Storage: Extended storage at temperatures above -20°C can lead to hydrolysis of the phosphodiester bonds.

  • Multiple Freeze-Thaw Cycles: Avoid repeated freezing and thawing of your stock solution as this can contribute to degradation. It is highly recommended to aliquot your stock solution upon preparation.

  • Sub-optimal pH: The stability of cGAMP is pH-dependent. Solutions with a pH outside the neutral range (pH 6.8-7.4) may experience accelerated degradation.

  • Contamination: Microbial contamination can introduce enzymes that may degrade cGAMP.

To troubleshoot, we recommend preparing a fresh dilution from a new, single-use aliquot of your stock solution and repeating the experiment.

Q3: My cGAMP solution appears cloudy or has formed a precipitate. What should I do?

A3: Cloudiness or precipitation can occur, particularly if the solution has been stored for an extended period at 4°C or has undergone multiple freeze-thaw cycles. This may be due to the formation of aggregates. While gentle warming and vortexing may redissolve the precipitate, it is a sign of potential instability. For critical experiments, it is best to discard the solution and prepare a fresh one. One study on the related molecule c-di-GMP noted that aggregation in water at ambient temperature could be reversed by the addition of NaCl to a concentration of 0.9%.[1]

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for reconstituting lyophilized this compound salt?

A1: this compound salt can be reconstituted in either sterile, nuclease-free water or a buffer such as PBS (phosphate-buffered saline) at a neutral pH. The choice of solvent may depend on the downstream application. For long-term storage, it is crucial that the solvent is sterile to prevent microbial growth.

Q2: What are the optimal storage conditions for this compound solutions?

A2: For long-term storage, this compound solutions should be stored at -20°C or -80°C. To maintain potency, it is recommended to use solutions stored at -20°C within one month. For storage up to six months, -80°C is preferable. Always aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.

Q3: How many freeze-thaw cycles can a cGAMP solution tolerate?

A3: To ensure the highest quality and activity of your cGAMP solution, it is strongly recommended to avoid multiple freeze-thaw cycles. Upon reconstitution, immediately aliquot the solution into volumes appropriate for single experiments and store them at -20°C or -80°C.

Q4: What is the expected stability of this compound in solution at different temperatures?

A4: The stability of this compound is temperature-dependent. At -20°C, the solution is expected to be stable for at least one month with minimal degradation. At 4°C, the stability is significantly reduced, and it is recommended to use the solution within a week. At room temperature (20-25°C), degradation can be observed within 24-48 hours. For critical applications, solutions should be prepared fresh from a frozen stock.

Data Presentation: Stability of Cyclic Dinucleotide Solutions

Storage TemperatureTime PointExpected % Remaining (Illustrative)Notes
-80°C 1 month>99%Recommended for long-term storage.
6 months>98%
-20°C 1 month>95%Suitable for routine short-term storage.
3 months~90%Potential for some degradation.
4°C 24 hours>98%Suitable for immediate use.
1 week~90-95%Use with caution for quantitative assays.
Room Temp (25°C) 8 hours>95%
24 hours~85-90%Significant degradation may occur.

Disclaimer: This table is for illustrative purposes and is based on the known stability of similar compounds. For definitive stability data, it is recommended to perform in-house stability studies using the protocol outlined below.

Experimental Protocols

Protocol for Stability Assessment of this compound Solution by HPLC-UV

This protocol is adapted from a method for the analysis of c-di-GMP and can be used to assess the stability of this compound solutions.

1. Materials and Reagents:

  • This compound salt

  • HPLC-grade water

  • HPLC-grade methanol

  • Ammonium acetate (MS grade)

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 2.1 x 40 mm, 5 µm)

  • 0.2 µm syringe filters

2. Preparation of Mobile Phase:

  • Solvent A: 10 mM ammonium acetate in HPLC-grade water.

  • Solvent B: 10 mM ammonium acetate in HPLC-grade methanol.

3. Preparation of cGAMP Standard and Samples:

  • Prepare a stock solution of cGAMP in sterile water (e.g., 1 mg/mL).

  • Create a standard curve by preparing serial dilutions of the stock solution (e.g., 100 µM, 50 µM, 25 µM, 12.5 µM, 6.25 µM).

  • For the stability study, aliquot the cGAMP stock solution and store at the desired temperatures (-20°C, 4°C, 25°C).

  • At each time point, retrieve an aliquot, allow it to come to room temperature, and dilute it to a concentration within the range of the standard curve.

4. HPLC Analysis:

  • Column Equilibration: Equilibrate the C18 column with 99% Solvent A and 1% Solvent B for at least 15 minutes at a flow rate of 0.2 mL/min.

  • Injection Volume: 20 µL.

  • Detection Wavelength: 254 nm.

  • Gradient Elution:

    • 0-9 min: 1% Solvent B

    • 9-14 min: Gradient to 15% Solvent B

    • 14-19 min: Gradient to 25% Solvent B

    • 19-26 min: Gradient to 90% Solvent B

    • 26-40 min: Return to 1% Solvent B

  • Data Analysis:

    • Integrate the peak area corresponding to cGAMP for each standard and sample.

    • Generate a standard curve by plotting peak area versus concentration for the standards.

    • Determine the concentration of cGAMP in the stability samples using the standard curve.

    • Calculate the percentage of cGAMP remaining at each time point relative to the initial concentration (time zero).

Visualizations

cGAS_STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS activates cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes ATP_GTP ATP + GTP ATP_GTP->cGAS STING_ER STING cGAMP->STING_ER binds and activates STING_Golgi STING STING_ER->STING_Golgi translocates TBK1 TBK1 STING_Golgi->TBK1 recruits IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 (dimer) IRF3->pIRF3 dimerizes and translocates IFN_genes Interferon Genes pIRF3->IFN_genes activates transcription TypeI_IFN Type I Interferons IFN_genes->TypeI_IFN

Caption: The cGAS-STING signaling pathway.

Stability_Workflow start Reconstitute Lyophilized this compound aliquot Aliquot into Single-Use Volumes start->aliquot storage Store Aliquots at Different Temperatures (-80°C, -20°C, 4°C, 25°C) aliquot->storage timepoint Collect Samples at Defined Time Points (T=0, 24h, 1wk, 1mo, etc.) storage->timepoint hplc Analyze Samples by HPLC-UV timepoint->hplc analysis Quantify cGAMP Concentration hplc->analysis data Calculate % Degradation and Plot Data analysis->data end Determine Shelf-Life data->end

Caption: Experimental workflow for cGAMP stability testing.

Troubleshooting_Tree start Reduced cGAMP Activity Observed q1 Was the solution stored at > -20°C for an extended period? start->q1 a1_yes Degradation likely. Prepare fresh solution. q1->a1_yes Yes q2 Has the solution undergone multiple freeze-thaw cycles? q1->q2 No a2_yes Degradation likely. Use a fresh, single-use aliquot. q2->a2_yes Yes q3 Is the solution pH outside the 6.8-7.4 range? q2->q3 No a3_yes pH-induced hydrolysis possible. Check and adjust pH of reconstitution buffer. q3->a3_yes Yes end Consider other experimental factors (e.g., cell viability, reporter assay components). q3->end No

References

Technical Support Center: Troubleshooting cGAMP Disodium Salt and STING Activation

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering a lack of STING (Stimulator of Interferon Genes) activation when using cGAMP disodium salt.

Frequently Asked Questions (FAQs)

Q1: My this compound salt is not activating the STING pathway. What are the initial checks I should perform?

A1: When troubleshooting a lack of STING activation, begin by verifying the following:

  • cGAMP Integrity and Storage: Ensure your this compound salt has been stored correctly at -20°C for long-term storage and handled according to the manufacturer's recommendations to prevent degradation.[1][2] Short-term exposure to ambient temperatures is generally acceptable, but repeated freeze-thaw cycles should be avoided.

  • Cell Line Competency: Confirm that your cell line expresses STING and that the pathway is functional.[3][4] Some cell lines, like HEK293T, are STING-deficient and require transient transfection to express the protein.[4] Additionally, different human STING variants can exhibit varied responses to agonists.[5]

  • Positive Controls: Use a known positive control to validate your assay system. This could be a cell line known to respond robustly to cGAMP or another STING agonist.

  • Downstream Assay Validation: Ensure that your method for detecting STING activation (e.g., IRF3 phosphorylation, IFN-β production) is working correctly. Use a positive control for the specific downstream signaling molecule you are measuring.

Q2: How can I ensure that cGAMP is being effectively delivered into my cells?

A2: cGAMP is a negatively charged molecule and does not readily cross the cell membrane. Therefore, proper delivery is critical for STING activation. Consider the following methods:

  • Permeabilization: Use a gentle permeabilizing agent like digitonin to facilitate cGAMP entry into the cytoplasm.

  • Transfection Reagents: Lipid-based transfection reagents can be used to deliver cGAMP into cells.

  • Electroporation: This method can create transient pores in the cell membrane to allow cGAMP entry.

It is important to optimize the delivery method for your specific cell type to ensure maximal uptake and minimal cytotoxicity.

Q3: Could the this compound salt itself be the issue? How can I check its quality?

A3: While less common with commercially available reagents, the quality of cGAMP can be a factor.

  • Source and Purity: Ensure you are using a high-purity this compound salt from a reputable supplier.

  • Solubility: this compound salt should readily dissolve in water.[1] Avoid using solvents like ethanol or DMSO, which can compromise its bioavailability.[1]

  • Storage Conditions: Adhere to the recommended storage conditions, typically -20°C for the solid form and -80°C for stock solutions, to maintain its chemical integrity and bioactivity.[1][2][6]

Q4: My downstream readouts for STING activation are negative. What could be wrong with my assays?

A4: If you suspect an issue with your downstream assays, consider the following:

  • Phosphorylation Assays (e.g., p-IRF3, p-STING):

    • Timing: Ensure you are lysing the cells at the optimal time point post-stimulation to detect peak phosphorylation.

    • Antibody Validation: Verify the specificity and efficacy of your primary and secondary antibodies.

    • Loading Controls: Always include a loading control (e.g., total IRF3, GAPDH) in your Western blots.

  • Gene Expression Assays (e.g., IFN-β qPCR):

    • Primer/Probe Efficiency: Validate the efficiency of your qPCR primers and probes.

    • RNA Quality: Ensure the integrity of your extracted RNA.

  • Cytokine Production Assays (e.g., IFN-β ELISA):

    • Standard Curve: Ensure your standard curve is accurate and within the linear range of the assay.

    • Assay Sensitivity: Confirm that your ELISA is sensitive enough to detect the expected levels of cytokine production.

Troubleshooting Guides

Guide 1: Assessing cGAMP Integrity and Delivery

This guide provides a workflow to determine if the issue lies with the cGAMP reagent or its delivery into the cells.

Experimental Workflow for cGAMP Activity Assessment

cluster_0 Step 1: cGAMP Preparation cluster_1 Step 2: Cell Preparation cluster_2 Step 3: cGAMP Delivery cluster_3 Step 4: Incubation & Lysis cluster_4 Step 5: Downstream Analysis A Reconstitute this compound salt in nuclease-free water to create a stock solution. B Store stock solution in small aliquots at -80°C. A->B C Plate a STING-competent cell line (e.g., THP-1) at an appropriate density. D Prepare cGAMP working solutions and mix with a permeabilization agent (e.g., digitonin) or a transfection reagent. E Add the cGAMP/delivery reagent mixture to the cells. D->E F Incubate cells for the optimal time to observe downstream signaling. G Lyse cells to prepare for downstream analysis. F->G H Perform Western blot for p-IRF3 or qPCR for IFN-β expression.

Workflow for assessing cGAMP activity.

Data Presentation: Optimizing cGAMP Concentration and Delivery

Cell LineDelivery MethodcGAMP Concentration Range (µg/mL)Incubation Time (hours)Expected Outcome
THP-1Digitonin1 - 102 - 6Increased p-IRF3 and IFN-β mRNA
RAW 264.7Lipofectamine0.5 - 54 - 8Increased p-IRF3 and IFN-β mRNA
BJ-5taElectroporation5 - 206 - 12Increased IFN-β secretion
Guide 2: Validating Downstream STING Signaling

This guide outlines the steps to confirm that the assays used to measure STING activation are functioning correctly.

STING Signaling Pathway

cluster_pathway STING Signaling Cascade cGAMP cGAMP STING STING (ER Resident) cGAMP->STING Binds STING_active Activated STING (Golgi Translocation) STING->STING_active Activation TBK1 TBK1 STING_active->TBK1 Recruits & Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates pIRF3 p-IRF3 (Dimerization) IRF3->pIRF3 Nucleus Nucleus pIRF3->Nucleus Translocates IFNb IFN-β Gene Transcription Nucleus->IFNb

The cGAMP-STING signaling pathway.

Experimental Protocol: Western Blot for IRF3 Phosphorylation

  • Cell Treatment: Treat STING-competent cells with this compound salt using an appropriate delivery method. Include positive (e.g., another known STING agonist) and negative (vehicle control) controls.

  • Cell Lysis: After the desired incubation time (typically 1-4 hours), wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins by electrophoresis, and transfer them to a PVDF membrane.

  • Antibody Incubation: Block the membrane and then incubate with a primary antibody specific for phosphorylated IRF3 (p-IRF3). Subsequently, incubate with a secondary antibody conjugated to HRP.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total IRF3 to confirm equal protein loading.

Logical Troubleshooting Flowchart

This flowchart provides a step-by-step diagnostic approach to identify the root cause of the lack of STING activation.

Start No STING Activation Observed Check_Controls Are positive controls for the assay working? Start->Check_Controls Check_Cell_Line Is the cell line STING-competent and known to respond? Check_Controls->Check_Cell_Line Yes Troubleshoot_Assay Troubleshoot Downstream Assay: - Antibody validation - Reagent integrity - Instrument function Check_Controls->Troubleshoot_Assay No Check_cGAMP_Delivery Is the cGAMP delivery method optimized and effective? Check_Cell_Line->Check_cGAMP_Delivery Yes Use_New_Cell_Line Test a different STING-competent cell line. Check_Cell_Line->Use_New_Cell_Line No Check_cGAMP_Quality Is the cGAMP reagent of high quality and stored correctly? Check_cGAMP_Delivery->Check_cGAMP_Quality Yes Optimize_Delivery Optimize cGAMP Delivery: - Titrate delivery reagent - Test alternative methods Check_cGAMP_Delivery->Optimize_Delivery No Use_New_cGAMP Use a fresh aliquot or new lot of cGAMP. Check_cGAMP_Quality->Use_New_cGAMP No Success STING Activation Observed Check_cGAMP_Quality->Success Yes

Troubleshooting flowchart for STING activation failure.

References

Optimizing cGAMP Disodium for Cell Stimulation: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing cGAMP disodium for effective cell stimulation. In the following sections, you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and a summary of key quantitative data to help you navigate your experiments successfully.

Troubleshooting Guide

Encountering issues in your experiments can be challenging. This guide provides a structured approach to identifying and resolving common problems associated with this compound cell stimulation.

Issue 1: Low or No STING Pathway Activation (e.g., low IFN-β secretion)

Possible Cause Recommended Solution
Inefficient cGAMP delivery cGAMP is negatively charged and does not readily cross the cell membrane. For many cell types, a delivery vehicle is necessary.[1] Consider using transfection reagents, electroporation, or cell permeabilization agents like digitonin.[1][2][3] For in vivo studies or certain immune cells like macrophages and dendritic cells, direct uptake may be more efficient.[4]
Suboptimal cGAMP concentration The optimal concentration of cGAMP is highly cell-type dependent.[5] Perform a dose-response experiment to determine the EC50 for your specific cell line. Concentrations can range from the nanomolar to the micromolar range.[1][5][6]
Cell line lacks functional STING pathway components Ensure your cell line expresses all necessary components of the STING pathway (cGAS, STING, TBK1, IRF3).[4][7] HEK293T cells, for example, are known to be deficient in cGAS and STING.[4] You can verify expression by Western blot or qPCR.
Incorrect timing of measurement The kinetics of the STING response can vary. Measure readouts like protein phosphorylation (p-STING, p-IRF3) at earlier time points (e.g., 1-4 hours) and cytokine secretion (e.g., IFN-β) at later time points (e.g., 6-24 hours).[8]
Degraded cGAMP Ensure the this compound salt is properly stored according to the manufacturer's instructions to prevent degradation. Reconstituted solutions should be stored in aliquots at -20°C or -80°C.

Issue 2: High Cell Death or Cytotoxicity

Possible Cause Recommended Solution
Excessively high cGAMP concentration While some studies report low toxicity even at high concentrations (e.g., up to 200 μM in CT26 cells)[6], excessive concentrations can induce cell death in other cell types.[9] Lower the cGAMP concentration used for stimulation.
Toxicity of the delivery reagent Transfection reagents and permeabilization agents can be toxic to cells. Optimize the concentration of the delivery reagent by performing a toxicity assay with the reagent alone.[3]
Prolonged stimulation Continuous, high-level STING activation can lead to apoptosis or cell cycle arrest.[10] Reduce the duration of cGAMP exposure.
Contamination Mycoplasma or other contaminants can affect cell health and experimental outcomes.[11] Regularly test your cell cultures for contamination.

Issue 3: High Variability Between Replicates

Possible Cause Recommended Solution
Inconsistent cell seeding Ensure a homogenous cell suspension and accurate cell counting to seed a consistent number of cells in each well.[12]
Uneven distribution of cGAMP/delivery reagent Mix the cGAMP and delivery reagent complex gently but thoroughly. When adding to the cells, distribute the mixture evenly across the well.[2]
Cell passage number High passage numbers can lead to phenotypic and functional changes in cells.[11] Use cells within a consistent and low passage number range for all experiments.
Edge effects in microplates The outer wells of a microplate are more prone to evaporation, leading to changes in reagent concentration. Avoid using the outermost wells for critical experiments or ensure proper humidification in the incubator.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for this compound in cell stimulation experiments?

A1: The optimal concentration is cell-type specific. A good starting point for a dose-response experiment is to use a range from 1 µM to 100 µM. For sensitive cell types or when using efficient delivery methods, you may need to explore concentrations in the nanomolar range. For example, the EC50 for IFNβ secretion was found to be approximately 70 µM in human PBMCs and 124 µM in THP-1 cells.[5]

Q2: Do I need a transfection reagent to deliver cGAMP into my cells?

A2: It depends on the cell type. Many non-immune cell lines and even some immune cell lines require a delivery agent because cGAMP is a negatively charged molecule that cannot passively diffuse across the cell membrane.[1] However, some primary immune cells, such as macrophages and dendritic cells, can internalize cGAMP without a transfection reagent.[4] It is recommended to test both conditions for your specific cell line.

Q3: How can I confirm that the STING pathway has been activated in my cells?

A3: Several methods can be used to confirm STING pathway activation:

  • Western Blot: Detect the phosphorylation of key signaling proteins like STING (at Ser366) and IRF3 (at Ser386).[8]

  • ELISA: Measure the secretion of downstream cytokines, most commonly IFN-β or CXCL10, in the cell culture supernatant.[4][13]

  • qPCR: Quantify the mRNA expression of interferon-stimulated genes (ISGs) such as IFNB1, CXCL10, and IL6.[13][14]

  • Reporter Assays: Use a cell line engineered with a reporter construct, such as an Interferon-Stimulated Response Element (ISRE) driving the expression of luciferase or a fluorescent protein.[4]

Q4: Is cGAMP toxic to cells?

A4: cGAMP generally has a good safety profile in many cell lines, with some studies showing no obvious toxicity at concentrations up to 200 μM.[6] However, at very high concentrations or with prolonged exposure, cGAMP can induce cell cycle arrest or apoptosis.[9][10] It is always advisable to perform a cell viability assay (e.g., MTT or trypan blue exclusion) in parallel with your stimulation experiment to monitor for any cytotoxic effects.

Q5: How should I store my this compound?

A5: Lyophilized this compound should be stored at -20°C. Once reconstituted in a buffer (e.g., sterile water or PBS), it is recommended to create single-use aliquots and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.

Quantitative Data Summary

The following table summarizes key quantitative data for cGAMP concentration from various studies. This information can serve as a starting point for designing your experiments.

Cell TypeParameterValueDelivery MethodReference
Human PBMCsEC50 (IFNβ secretion)~70 µMNot specified (likely direct addition)[5]
THP-1EC50 (IFNβ secretion)124 µMNot specified (likely direct addition)[5]
CT26 (murine colon carcinoma)No obvious toxicity10–200 µMNot specified[6]
THP-1Cytokine induction1 µM - 5 µMNot specified[13]
CD14+ PMBCsIFNB1 mRNA inductionTested up to 100 µMExtracellular addition[14]

Experimental Protocols

Protocol 1: Dose-Response Experiment to Determine Optimal cGAMP Concentration

This protocol outlines a general procedure for determining the effective concentration of cGAMP for stimulating a target cell line.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound

  • Sterile, nuclease-free water or PBS for reconstitution

  • Transfection reagent (if required)

  • Serum-free medium (for transfection complex)

  • 96-well tissue culture plates

  • Reagents for downstream analysis (e.g., ELISA kit, qPCR reagents, Western blot antibodies)

Procedure:

  • Cell Seeding: The day before stimulation, seed your cells in a 96-well plate at a density that will result in 70-80% confluency at the time of treatment.[11]

  • cGAMP Preparation: Prepare a stock solution of this compound in sterile, nuclease-free water or PBS. From this stock, prepare a series of dilutions to cover a broad concentration range (e.g., 0.1, 1, 10, 50, 100 µM).

  • Cell Stimulation (without transfection): a. Remove the old media from the cells. b. Add fresh complete media containing the different concentrations of cGAMP to the respective wells. Include a vehicle-only control.

  • Cell Stimulation (with transfection): a. For each cGAMP concentration, prepare the transfection complex according to the manufacturer's protocol. Typically, this involves diluting the cGAMP and the transfection reagent separately in serum-free medium, then combining them and incubating for 15-20 minutes at room temperature.[3] b. Add the transfection complexes dropwise to the cells in fresh media.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for the desired period. For IFN-β secretion, 18-24 hours is a common time point.[5]

  • Analysis: a. ELISA: Collect the supernatant to measure the concentration of secreted cytokines like IFN-β. b. qPCR: Lyse the cells to extract RNA and perform reverse transcription and quantitative PCR to measure the expression of target genes. c. Cell Viability: In a parallel plate, perform a cell viability assay to assess any cytotoxicity associated with the different cGAMP concentrations.

Visualizations

STING Signaling Pathway

STING_Pathway cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS senses cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes STING_dimer STING (dimer) cGAMP->STING_dimer binds & activates ATP_GTP ATP + GTP ATP_GTP->cGAS STING_active Activated STING STING_dimer->STING_active translocates TBK1 TBK1 STING_active->TBK1 recruits pTBK1 p-TBK1 TBK1->pTBK1 autophosphorylates IRF3 IRF3 pTBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_dimer p-IRF3 (dimer) pIRF3->pIRF3_dimer dimerizes ISGs Interferon-Stimulated Genes (e.g., IFNB1, CXCL10) pIRF3_dimer->ISGs induces transcription

Caption: The cGAS-STING signaling pathway initiated by cytosolic dsDNA.

Experimental Workflow for Optimizing cGAMP Concentration

cGAMP_Optimization_Workflow cluster_analysis Analysis start Start: Define Cell Line and Readout seed_cells Seed Cells in 96-well Plate start->seed_cells prepare_cGAMP Prepare cGAMP Dose Range seed_cells->prepare_cGAMP treat_cells Treat Cells with cGAMP (with/without delivery agent) prepare_cGAMP->treat_cells incubate Incubate for Defined Time treat_cells->incubate collect_samples Collect Supernatant and/or Cell Lysate incubate->collect_samples viability_assay Perform Cell Viability Assay incubate->viability_assay measure_readout Measure Readout (e.g., ELISA, qPCR) collect_samples->measure_readout analyze_data Analyze Data: Determine EC50 & Toxicity measure_readout->analyze_data viability_assay->analyze_data end End: Optimal Concentration Determined analyze_data->end

Caption: Workflow for determining the optimal cGAMP concentration.

Troubleshooting Logic for Low STING Activation

Troubleshooting_Low_Response start Low/No STING Activation check_delivery Is cGAMP delivery method optimized? start->check_delivery check_concentration Have you performed a dose-response experiment? check_delivery->check_concentration Yes solution_delivery Solution: Test delivery reagents (e.g., transfection) check_delivery->solution_delivery No check_cell_line Does the cell line have a functional STING pathway? check_concentration->check_cell_line Yes solution_concentration Solution: Perform dose-response to find EC50 check_concentration->solution_concentration No check_timing Is the measurement time point appropriate? check_cell_line->check_timing Yes solution_cell_line Solution: Verify STING pathway component expression (WB/qPCR) check_cell_line->solution_cell_line No solution_timing Solution: Perform a time-course experiment check_timing->solution_timing No

Caption: Decision tree for troubleshooting low STING activation.

References

Technical Support Center: cGAMP Disodium Experimental Integrity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of cGAMP disodium during experiments. The following information is presented in a question-and-answer format to directly address common issues and provide practical solutions.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation in experimental settings?

The primary cause of cGAMP degradation is enzymatic hydrolysis by ecto-nucleotide pyrophosphatase phosphodiesterase 1 (ENPP1).[1][2] ENPP1 is an extracellular enzyme present in serum and on the surface of many cell types. It efficiently hydrolyzes the phosphodiester bonds of cGAMP, rendering it inactive.[1]

Q2: How should I store this compound to ensure its stability?

Proper storage is crucial for maintaining the integrity of this compound. Recommendations vary slightly between suppliers, but a general consensus is as follows:

Storage ConditionFormRecommended Duration
-20°CLyophilized powderUp to 24 months
-20°CIn solution (e.g., sterile water or buffer)Up to 1 month[3][4]
-80°CIn solution (e.g., sterile water or buffer)Up to 6 months[3]

Q3: How many times can I freeze and thaw my this compound stock solution?

It is strongly recommended to avoid multiple freeze-thaw cycles.[4][5] While specific data on the number of cycles cGAMP can withstand is limited, repeated freezing and thawing can potentially lead to degradation of small molecules. For optimal results, it is best practice to aliquot your stock solution into single-use volumes.

Q4: Is this compound stable in common cell culture media?

This compound is not stable in standard cell culture media that is supplemented with serum (e.g., FBS) due to the presence of ENPP1 in the serum.[6] If your experiment requires the use of serum, it is essential to take measures to prevent enzymatic degradation.

Q5: What is the optimal pH for maintaining cGAMP stability?

While specific studies on the non-enzymatic stability of cGAMP at various pH values are limited, the enzymatic activity of its primary degrading enzyme, ENPP1, is pH-dependent. ENPP1 exhibits optimal hydrolase activity at a pH of approximately 9.0.[2] Therefore, avoiding highly alkaline conditions may indirectly help preserve cGAMP in the presence of enzymatic activity. For general experimental use, maintaining a physiological pH between 7.2 and 7.4 is a standard practice that is unlikely to promote non-enzymatic hydrolysis.

Troubleshooting Guide

Problem: I am not observing the expected biological effect of cGAMP in my cell-based assay.

  • Possible Cause 1: Enzymatic degradation in cell culture medium.

    • Solution: If your medium contains serum, cGAMP is likely being degraded by ENPP1.

      • Conduct your experiment in serum-free medium if your cell line can tolerate it.

      • Add a specific ENPP1 inhibitor to your culture medium.

  • Possible Cause 2: Inactive cGAMP due to improper storage.

    • Solution:

      • Ensure that your cGAMP stock solution has been stored at the correct temperature and has not undergone multiple freeze-thaw cycles.

      • Prepare a fresh stock solution from lyophilized powder for critical experiments.

  • Possible Cause 3: Low cell permeability.

    • Solution: cGAMP is a negatively charged molecule and does not readily cross the cell membrane.

      • Use a transfection reagent or electroporation to deliver cGAMP into the cytoplasm.

      • Permeabilize cells with a mild detergent like digitonin.

Problem: My in vivo experiment with cGAMP is showing inconsistent results.

  • Possible Cause 1: Rapid in vivo degradation.

    • Solution: cGAMP is rapidly degraded in vivo, primarily by ENPP1.

      • Consider co-administration with an ENPP1 inhibitor.

      • Use a more stable, hydrolysis-resistant analog of cGAMP if available for your research purposes.

  • Possible Cause 2: Variability in administration.

    • Solution: Ensure consistent and accurate delivery of cGAMP to the target site.

Experimental Protocols

Preparation of this compound Stock Solution
  • Reconstitution: Briefly centrifuge the vial of lyophilized this compound to ensure the powder is at the bottom. Reconstitute the powder in sterile, nuclease-free water or a buffer of your choice (e.g., PBS) to a desired stock concentration (e.g., 5 mM).[4]

  • Mixing: Gently vortex or pipette up and down to ensure the powder is completely dissolved.

  • Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into single-use volumes in sterile, low-protein-binding microcentrifuge tubes.[4][5]

  • Storage: Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[3]

In Vitro cGAMP Treatment of Cells with ENPP1 Inhibition
  • Cell Seeding: Seed your cells of interest in a multi-well plate at a density that will allow for optimal growth during the experiment.

  • Preparation of Treatment Medium: Prepare your complete cell culture medium. If the medium contains serum, add a validated ENPP1 inhibitor at its effective concentration.

  • cGAMP Dilution: Dilute your cGAMP stock solution to the final desired concentration in the treatment medium containing the ENPP1 inhibitor.

  • Cell Treatment: Remove the existing medium from the cells and replace it with the cGAMP-containing treatment medium.

  • Incubation: Incubate the cells for the desired period under standard cell culture conditions (e.g., 37°C, 5% CO₂).

  • Downstream Analysis: Proceed with your intended downstream analysis (e.g., RT-qPCR for interferon-stimulated genes, Western blot for STING pathway activation).

Visualizations

cGAMP_Degradation_Pathway cGAMP This compound ENPP1 ENPP1 Enzyme cGAMP->ENPP1 Hydrolysis STING STING Activation cGAMP->STING Binding Degraded_Products Inactive Products (pA + pG) ENPP1->Degraded_Products Immune_Response Innate Immune Response STING->Immune_Response Inhibitor ENPP1 Inhibitor Inhibitor->ENPP1 Inhibition

Caption: cGAMP degradation pathway and prevention.

Experimental_Workflow cluster_prep Preparation cluster_experiment Experiment Reconstitute Reconstitute cGAMP in sterile buffer Aliquot Aliquot into single-use tubes Reconstitute->Aliquot Store Store at -20°C or -80°C Aliquot->Store Dilute_cGAMP Dilute cGAMP in prepared medium Store->Dilute_cGAMP Prepare_Media Prepare medium (+/- ENPP1 inhibitor) Prepare_Media->Dilute_cGAMP Treat_Cells Treat cells Dilute_cGAMP->Treat_Cells Incubate Incubate Treat_Cells->Incubate Analyze Analyze results Incubate->Analyze

Caption: Recommended experimental workflow for using cGAMP.

Data Summary

This compound Storage Recommendations
FormTemperatureDurationRecommendation
Lyophilized Powder-20°CUp to 24 monthsStore desiccated.
Solution-20°CUp to 1 monthAliquot to avoid freeze-thaw.[3][4]
Solution-80°CUp to 6 monthsAliquot to avoid freeze-thaw.[3]
Factors Affecting cGAMP Stability in Experiments
FactorHigh Risk ConditionMitigation Strategy
Enzymatic Activity Presence of serum or cell lysatesUse serum-free media or add an ENPP1 inhibitor.
Temperature Prolonged incubation at 37°C in the presence of enzymesMinimize incubation time where possible.
pH Highly alkaline conditions (pH > 8.0)Maintain physiological pH (7.2-7.4).
Freeze-Thaw Cycles Multiple cyclesPrepare single-use aliquots.[4][5]

References

potential off-target effects of high cGAMP disodium concentrations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of cGAMP disodium salt in research applications. The information is intended for researchers, scientists, and drug development professionals to help navigate potential off-target effects and unexpected experimental outcomes associated with high concentrations of cGAMP.

Frequently Asked Questions (FAQs)

Q1: We are observing STING pathway activation (e.g., IRF3 phosphorylation) in our control cells not treated with cGAMP. What could be the cause?

A1: This could be due to cGAMP-independent STING activation. This phenomenon can be triggered by various cellular stresses, including:

  • Nuclear DNA Damage: Genotoxic stress can lead to the activation of STING through a non-canonical pathway involving ATM, PARP-1, and IFI16, which is independent of cGAS and cGAMP production.[1]

  • Cellular Senescence and Aging: Aged or senescent cells can exhibit a form of STING activation that does not rely on the canonical pathway and may not show increased cGAMP levels.[2][3]

To troubleshoot, consider the following:

  • Assess the overall health and passage number of your cell lines.

  • Include controls to check for baseline DNA damage in your cultures.

  • If you suspect DNA damage-induced STING activation, you can test for markers of this pathway, such as ATM phosphorylation.

Q2: We are using high concentrations of cGAMP, but we are not seeing the expected level of STING activation. What are the possible reasons?

A2: Several factors could contribute to a lack of STING activation in the presence of high cGAMP concentrations:

  • cGAMP Degradation: Extracellular cGAMP can be rapidly degraded by the ecto-enzyme ENPP1, which is present on the surface of many cell types and in serum.[4][5][6] If you are adding cGAMP directly to the culture medium, its concentration may be decreasing over time.

  • Cell Permeability: cGAMP is a negatively charged molecule and does not passively cross the cell membrane. For effective intracellular delivery, permeabilization methods (e.g., with digitonin) or transfection reagents are often required.

  • Cell Line Specificity: The expression levels of STING and other downstream signaling components can vary significantly between cell lines, affecting the magnitude of the response.

  • Non-Canonical Pathway Dominance in Certain Cell States: In some cellular contexts, such as aging, the canonical STING activation pathway may be suppressed, leading to a reduced response to cGAMP.[2][3]

Q3: We have observed significant cytotoxicity in our cell cultures after treatment with high concentrations of cGAMP. Is this a known effect?

A3: Yes, high concentrations of cGAMP can induce cytotoxicity through various mechanisms, some of which are considered off-target effects:

  • T-cell Toxicity: In activated T-cells, high extracellular cGAMP concentrations can lead to toxicity due to its import by the cationic amino acid transporter SLC7A1.

  • Induction of Apoptosis: Activation of the STING pathway can, in some cell types, lead to apoptosis through IRF3- and p53-mediated transcriptional programs or through a transcription-independent mechanism involving the pro-apoptotic molecule Bax/Bak.[7]

  • DNA Damage Response Signaling: At high concentrations, cGAMP can trigger a DNA damage response (DDR) that is independent of the canonical interferon pathway.[8][9][10] This can lead to cell cycle arrest and may contribute to cytotoxicity.

Troubleshooting Guide: Unexpected Experimental Outcomes

Observed Issue Potential Cause Recommended Action
No or low STING activation with high extracellular cGAMP cGAMP is not efficiently entering the cells.Use a suitable delivery method such as transfection, electroporation, or cell permeabilization with digitonin.
cGAMP is being degraded by extracellular ENPP1.Use freshly prepared cGAMP solutions. Consider using ENPP1 inhibitors or serum-free media if appropriate for your experiment.
STING activation in negative control cells (no cGAMP) Endogenous cGAS has been activated by cytosolic DNA.Ensure your cell cultures are healthy and free from contamination that could introduce foreign DNA. Check for signs of cellular stress or DNA damage.
Non-canonical, cGAMP-independent STING activation.Investigate markers of alternative STING activation pathways, such as ATM phosphorylation.[1]
High levels of cell death not correlated with STING activation Off-target cytotoxicity.Lower the concentration of cGAMP. If using T-cells, be aware of potential toxicity via the SLC7A1 transporter.
Induction of non-canonical cell death pathways.Investigate markers of apoptosis or other cell death pathways that may be activated independently of the canonical STING pathway.
Activation of DNA Damage Response (DDR) markers High intracellular cGAMP concentrations are activating a non-canonical DDR pathway.[8][9][10]Be aware that this is a known off-target effect. If this is not your intended pathway of study, consider reducing the cGAMP concentration.

Data on cGAMP Concentrations and Observed Effects

cGAMP Concentration Cell Type/System Observed Effect Reference
>100 µM (in medium)HEK293TSTING activation
4 µM (with digitonin)HEK293TSTING activation
~70 µM (EC50)Human PBMCsIFNβ secretion
124 µM (EC50)THP-1 cellsIFNβ secretion
0.5–2 µg/mLVariousSTING activation (with transfection)[11]

Experimental Protocols

Protocol 1: cGAMP Delivery into Cultured Cells using Digitonin Permeabilization

This protocol is adapted from methods for studying STING oligomerization.

Materials:

  • HEK293T cells

  • STING expression plasmid (optional, for overexpression studies)

  • DMEM with 10% FBS

  • Opti-MEM

  • Digitonin

  • This compound salt

  • Permeabilization buffer (e.g., buffer containing 10 mM HEPES, 150 mM NaCl, 5 mM KCl, 1 mM MgCl2, 0.1 mM CaCl2, pH 7.4)

Procedure:

  • Seed HEK293T cells in a 24-well plate and grow to 70-80% confluency.

  • If overexpressing STING, transfect the cells with the STING plasmid using a suitable transfection reagent according to the manufacturer's instructions.

  • Prepare the digitonin permeabilization buffer.

  • Prepare a stock solution of cGAMP in nuclease-free water.

  • Prepare the working cGAMP/digitonin solution by adding cGAMP to the permeabilization buffer to a final concentration of 4 µM, and digitonin to a final concentration of 20-50 µg/mL. Also prepare a control buffer with digitonin but without cGAMP.

  • Gently aspirate the culture medium from the cells.

  • Wash the cells once with PBS.

  • Add the cGAMP/digitonin solution or the control buffer to the respective wells.

  • Incubate for 30 minutes at 37°C.

  • Remove the permeabilization buffer and add fresh culture medium.

  • Incubate for the desired time before harvesting for downstream analysis (e.g., Western blot for p-STING, p-IRF3).

Protocol 2: Assessment of STING Pathway Activation by Western Blot

Materials:

  • Cell lysates from cGAMP-treated and control cells

  • RIPA buffer or other suitable lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-STING, anti-STING, anti-p-IRF3, anti-IRF3, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Lyse the cells in lysis buffer and determine the protein concentration using a BCA assay.

  • Prepare protein samples for SDS-PAGE by adding Laemmli buffer and boiling.

  • Load equal amounts of protein per lane and run the SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane in blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate the membrane with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane with TBST.

  • Develop the blot using a chemiluminescent substrate and image the results.

Visualizations

Canonical_vs_NonCanonical_cGAMP_Signaling cluster_canonical Canonical Pathway cluster_noncanonical Non-Canonical 'Off-Target' Pathway cGAMP_high High Intracellular cGAMP STING STING (ER) cGAMP_high->STING Binds TBK1_IRF3 TBK1/IRF3 Activation STING->TBK1_IRF3 Activates IFN Type I Interferon Production TBK1_IRF3->IFN Leads to cGAMP_high2 High Intracellular cGAMP NAD_depletion Cellular NAD+ Depletion cGAMP_high2->NAD_depletion PARP_inhibition PARP Inhibition NAD_depletion->PARP_inhibition HDR_suppression Suppression of Homology-Directed Repair (HDR) PARP_inhibition->HDR_suppression DDR DNA Damage Response (DDR) HDR_suppression->DDR

Caption: Canonical vs. Non-Canonical cGAMP Signaling Pathways.

Troubleshooting_Workflow start Unexpected Experimental Result with cGAMP q1 Is there STING activation without exogenous cGAMP? start->q1 a1_yes Possible cGAMP-independent STING activation q1->a1_yes Yes q2 Is there a lack of STING activation with high cGAMP? q1->q2 No a1_no Proceed to next question a2_yes Check for cGAMP degradation (ENPP1) or poor cell delivery q2->a2_yes Yes q3 Is there unexpected cytotoxicity? q2->q3 No a2_no Proceed to next question a3_yes Consider T-cell specific toxicity or non-canonical cell death pathways q3->a3_yes Yes a3_no Consult further literature or technical support q3->a3_no No

Caption: Troubleshooting Workflow for cGAMP Experiments.

cGAMP_DDR_Pathway cGAMP High Intracellular cGAMP STING_TBK1 STING-TBK1 Activation cGAMP->STING_TBK1 NAD Cellular NAD+ cGAMP->NAD Reduces ATM_auto ATM Autophosphorylation STING_TBK1->ATM_auto CHK2_p53_p21 CHK2-p53-p21 Pathway Activation ATM_auto->CHK2_p53_p21 G1_arrest G1 Cell Cycle Arrest CHK2_p53_p21->G1_arrest PARP PARP Activity NAD->PARP Required for HDR Homology-Directed Repair PARP->HDR Required for

Caption: cGAMP-Induced DNA Damage Response Pathway.

References

Technical Support Center: Ensuring Consistent Results in cGAMP Disodium Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals achieve consistent and reliable results in experiments involving cGAMP disodium.

Troubleshooting Guide

This guide addresses common issues encountered during this compound experiments in a question-and-answer format.

Issue 1: Low or no STING activation (e.g., low p-STING levels).

  • Question: I am not observing the expected phosphorylation of STING (Ser366 in humans, Ser365 in mice) after treating my cells with this compound. What could be the problem?

  • Answer: This is a common issue that can arise from several factors. Here's a step-by-step troubleshooting approach:

    • Confirm this compound integrity: Improper storage or handling can lead to degradation. Ensure it has been stored lyophilized at -20°C and that reconstituted solutions are stored at -20°C for no longer than a month, with aliquots to avoid freeze-thaw cycles.[1]

    • Verify cell permeability: cGAMP is not readily cell-permeable. For many cell types, a permeabilization agent like digitonin is necessary to deliver cGAMP to the cytosol.[2] Alternatively, some cell lines may require higher concentrations of cGAMP if they possess active importers.[2]

    • Check for STING expression: The cell line you are using may not express STING or may have very low endogenous levels. Verify STING expression by Western blot. HEK293T cells, for example, do not express endogenous STING and require transfection to study its function.[2][3]

    • Optimize cGAMP concentration and incubation time: The optimal concentration and treatment duration can vary significantly between cell types. Perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line.

    • Ensure proper Western blot technique: Detection of phosphorylated proteins requires careful optimization of your Western blot protocol. Use fresh lysis buffer containing phosphatase inhibitors.[4] Ensure efficient protein transfer and use a validated phospho-specific antibody.[5][6][7]

Issue 2: High variability between experimental replicates.

  • Question: I am seeing significant differences in my readouts (e.g., cytokine levels, reporter activity) between identical wells or experiments. What is causing this inconsistency?

  • Answer: High variability can obscure real biological effects. Consider the following potential sources of error:

    • Inconsistent cell seeding: Uneven cell density across wells is a major contributor to variability. Ensure you have a single-cell suspension and use proper pipetting techniques to distribute cells evenly.[8]

    • Lot-to-lot variation of this compound: Different batches of this compound can have variations in purity and activity. It is crucial to validate each new lot. See the "Lot-to-Lot Variability and Quality Control" section for a recommended protocol.

    • Inconsistent reagent preparation: Prepare fresh dilutions of this compound for each experiment from a concentrated stock. Ensure all other reagents are prepared consistently.

    • "Edge effects" in multi-well plates: Evaporation from wells on the outer edges of a plate can concentrate reagents and affect cell health. To mitigate this, avoid using the outermost wells for experimental samples or fill them with sterile water or media.[8]

    • Pipetting errors: Small variations in the volumes of reagents added can lead to large differences in results. Use calibrated pipettes and take care to pipette accurately.

Issue 3: Unexpected cell death or toxicity.

  • Question: I am observing a significant decrease in cell viability after treating with this compound, even at concentrations that should not be toxic. What should I do?

  • Answer: While cGAMP itself is generally not cytotoxic at typical working concentrations, unexpected cell death can occur. Here's how to troubleshoot this:

    • Assess baseline cell health: Ensure your cells are healthy and in the logarithmic growth phase before starting the experiment. Over-confluent or stressed cells can be more susceptible to treatment-induced death.

    • Evaluate delivery method toxicity: If you are using a transfection reagent or permeabilizing agent like digitonin, these can have their own cytotoxic effects. Run a control with the delivery agent alone to assess its impact on cell viability.

    • Check for contamination: Mycoplasma or other microbial contamination can stress cells and lead to unexpected responses to treatment. Regularly test your cell cultures for contamination.

    • Perform a dose-response for viability: Determine the optimal, non-toxic concentration range for your specific cell line using a cell viability assay such as MTT or CCK-8.[8][9]

    • Consider prolonged STING activation: In some contexts, chronic or prolonged activation of the STING pathway can lead to cell death.[10] Evaluate shorter incubation times if you suspect this might be the issue.

Frequently Asked Questions (FAQs)

Q1: How should I properly store and handle this compound?

A1: For long-term storage, lyophilized this compound should be kept at -20°C and desiccated. Under these conditions, it is stable for up to 24 months. Once reconstituted, it should be stored at -20°C and used within one month to prevent loss of potency. It is highly recommended to aliquot the reconstituted solution to avoid multiple freeze-thaw cycles.[1]

Q2: What is the best way to deliver this compound into cells?

A2: The most effective method for delivering cGAMP into cells that do not readily import it is through permeabilization with a mild detergent like digitonin.[2] This allows for direct access to the cytosol where STING is located. For some cell types that have active cGAMP importers, direct addition to the culture medium at higher concentrations may be sufficient.[2] Transfection reagents can also be used, but their efficiency and potential for off-target effects should be carefully evaluated.[4]

Q3: What are typical working concentrations for this compound?

A3: The optimal working concentration of this compound is highly dependent on the cell type and the experimental endpoint. For in vitro cell-based assays, concentrations can range from the low nanomolar to the micromolar range. For example, stimulation of THP-1 cells often uses concentrations in the µg/mL range.[6][7] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

Q4: How can I confirm that the STING pathway is activated in my experiment?

A4: The most direct way to confirm STING activation is to measure the phosphorylation of STING at Ser366 (human) or Ser365 (mouse) by Western blot using a phospho-specific antibody.[6][7] Downstream markers of STING activation include the phosphorylation of TBK1 and IRF3, and the increased expression of type I interferons (e.g., IFN-β) and other inflammatory cytokines, which can be measured by qPCR or ELISA.[4][11][12]

Q5: What should I do if I suspect lot-to-lot variability with my this compound?

A5: If you suspect lot-to-lot variability, it is crucial to perform a quality control experiment to compare the new lot with a previously validated lot. A recommended workflow is provided in the "Lot-to-Lot Variability and Quality Control" section of this guide. This typically involves running a dose-response curve with both lots and comparing a key readout, such as IFN-β production or STING phosphorylation.

Data Presentation

Table 1: Recommended Storage and Handling of this compound

ConditionLyophilized PowderReconstituted Solution
Storage Temperature -20°C-20°C
Storage Duration Up to 24 monthsUp to 1 month[1]
Special Instructions DesiccateAliquot to avoid freeze-thaw cycles

Table 2: Typical Experimental Parameters for this compound

ParameterCell TypeConcentration RangeIncubation TimeReadoutReference
STING Phosphorylation THP-15 µg/mL (poly(dA:dT))3 hoursWestern Blot[6][7]
HEK293T (transfected)4 µM (with digitonin)30 minutesWestern Blot[2]
Cytokine Induction (IFN-β) Murine Colon 2620 mg/kg (in vivo)N/AELISA/qPCR[12][13]
TCR-activated CD4+ T cells6 µg/mL24 hoursELISA[14]
Cell Viability Various Cancer Cell Lines0.1 - 10 µM72 hoursMTS Assay[9]

Experimental Protocols

Protocol 1: Western Blot for Phospho-STING (p-STING)

This protocol is adapted for a 6-well plate format.

  • Cell Seeding: Seed cells (e.g., THP-1) at a density that will result in 70-80% confluency on the day of the experiment.

  • Cell Treatment: Treat cells with this compound at the desired concentration and for the optimal duration as determined by a dose-response experiment. Include a vehicle-only control.

  • Cell Lysis:

    • Wash cells once with ice-cold PBS.

    • Add 100-200 µL of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and transfer the lysate to a pre-chilled microfuge tube.

    • Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant (whole-cell lysate) to a new tube.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • Sample Preparation:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add 4X Laemmli sample buffer to each lysate and boil at 95-100°C for 5 minutes.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.

    • Run the gel until the dye front reaches the bottom.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against phospho-STING (e.g., anti-p-STING Ser366) overnight at 4°C, following the manufacturer's recommended dilution.

    • Wash the membrane three times with TBST for 5 minutes each.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 5 minutes each.

  • Detection:

    • Add an enhanced chemiluminescence (ECL) substrate.

    • Visualize the bands using a chemiluminescence imaging system.

    • Strip and re-probe the membrane for total STING and a loading control (e.g., β-actin or GAPDH).

Protocol 2: Lot-to-Lot Variability and Quality Control of this compound

This protocol is designed to validate a new lot of this compound against a previously characterized lot.

  • Reagent Preparation: Prepare stock solutions of both the new and the old (reference) lot of this compound at the same concentration in the same solvent.

  • Cell Seeding: Seed a responsive cell line (e.g., THP-1) in a 24-well plate at a consistent density.

  • Dose-Response Treatment:

    • Prepare a serial dilution of both the new and reference lots of this compound. A typical 8-point dilution series might range from 0.1 µg/mL to 10 µg/mL.

    • Include a vehicle-only control.

    • Treat the cells in triplicate for each concentration of each lot.

  • Incubation: Incubate the cells for a predetermined time that yields a robust response (e.g., 6-8 hours for gene expression, 16-24 hours for protein secretion).

  • Readout:

    • Primary Readout (e.g., IFN-β expression by qPCR):

      • Harvest the cells and extract total RNA.

      • Perform reverse transcription to generate cDNA.

      • Quantify IFN-β and a housekeeping gene (e.g., GAPDH) expression by qPCR.

    • Secondary Readout (optional, e.g., p-STING by Western Blot):

      • For a few key concentrations (e.g., EC50 and maximal stimulation), lyse the cells and perform a Western blot for p-STING as described in Protocol 1.

  • Data Analysis:

    • Calculate the relative expression of IFN-β for each concentration.

    • Plot the dose-response curves for both lots on the same graph.

    • Compare the EC50 values and the maximal response (Emax) between the two lots. The new lot should have an EC50 and Emax within a predefined acceptable range (e.g., ± 20%) of the reference lot.

Mandatory Visualizations

STING_Signaling_Pathway cGAMP-STING Signaling Pathway cluster_cytosol Cytosol cluster_nucleus Nucleus cGAMP This compound STING STING (on ER membrane) cGAMP->STING binds TBK1 TBK1 STING->TBK1 recruits p_STING p-STING TBK1->STING phosphorylates p_TBK1 p-TBK1 IRF3 IRF3 p_IRF3 p-IRF3 (dimerizes) p_STING->p_TBK1 activates p_TBK1->IRF3 phosphorylates p_IRF3_dimer p-IRF3 dimer p_IRF3->p_IRF3_dimer translocates ISGs Interferon-Stimulated Genes (e.g., IFN-β) p_IRF3_dimer->ISGs induces transcription

Caption: cGAMP-induced STING signaling pathway.

Experimental_Workflow General Experimental Workflow for cGAMP Stimulation cluster_readout Downstream Analysis start Start seed_cells Seed cells in multi-well plate start->seed_cells prepare_reagents Prepare this compound and other reagents seed_cells->prepare_reagents treat_cells Treat cells with cGAMP (with/without permeabilization) prepare_reagents->treat_cells incubate Incubate for defined period treat_cells->incubate harvest Harvest cells or supernatant incubate->harvest western_blot Western Blot (p-STING, p-TBK1, p-IRF3) harvest->western_blot qpcr qPCR (IFN-β, ISGs) harvest->qpcr elisa ELISA (secreted IFN-β) harvest->elisa viability_assay Cell Viability Assay (MTT, CCK-8) harvest->viability_assay end End western_blot->end qpcr->end elisa->end viability_assay->end

Caption: A typical experimental workflow for cGAMP stimulation assays.

Troubleshooting_Logic Troubleshooting Inconsistent cGAMP Results cluster_reagent_solutions Reagent Issues cluster_cell_solutions Cell-related Issues cluster_protocol_solutions Protocol Issues problem Inconsistent or Unexpected Results check_reagent Check this compound (storage, lot) problem->check_reagent check_cells Evaluate Cell Health and Density problem->check_cells check_protocol Review Experimental Protocol problem->check_protocol reagent_sol1 Re-aliquot fresh stock check_reagent->reagent_sol1 reagent_sol2 Perform lot-to-lot QC check_reagent->reagent_sol2 cell_sol1 Optimize seeding density check_cells->cell_sol1 cell_sol2 Test for contamination check_cells->cell_sol2 cell_sol3 Use cells at low passage check_cells->cell_sol3 protocol_sol1 Optimize cGAMP concentration check_protocol->protocol_sol1 protocol_sol2 Validate delivery method check_protocol->protocol_sol2 protocol_sol3 Refine pipetting technique check_protocol->protocol_sol3

Caption: A logical approach to troubleshooting inconsistent cGAMP experiments.

References

impact of freeze-thaw cycles on cGAMP disodium activity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with cGAMP disodium salt. The following information addresses common concerns, particularly the impact of freeze-thaw cycles on the stability and activity of this critical second messenger.

Frequently Asked Questions (FAQs)

Q1: How should I store and handle this compound salt to maintain its activity?

A1: Proper storage and handling are crucial for preserving the activity of this compound salt. For long-term storage, the lyophilized powder should be kept at -20°C for up to 3 years.[1] Once reconstituted, it is highly recommended to aliquot the solution into single-use volumes and store them at -80°C for up to one year or -20°C for up to one month.[1][2][3] This practice is critical to avoid repeated freeze-thaw cycles, which can lead to the degradation and inactivation of the product.[1][2] Before use, equilibrate the solution to room temperature and ensure any precipitate is fully dissolved.[3]

Q2: What is the direct impact of freeze-thaw cycles on this compound activity?

Q3: My experiment is showing lower-than-expected STING activation. Could freeze-thaw cycles of my cGAMP solution be the cause?

A3: Yes, this is a likely cause. If your cGAMP solution has been subjected to multiple freeze-thaw cycles, its effective concentration of active molecules may be significantly lower than anticipated. This would lead to reduced STING binding and subsequent downstream signaling, manifesting as lower levels of phosphorylated IRF3, reduced interferon-β production, or decreased reporter gene activity in your assay. To troubleshoot this, it is recommended to use a fresh, single-use aliquot of cGAMP that has not undergone previous freeze-thaw cycles.

Q4: How can I assess the activity of my this compound salt?

A4: The activity of cGAMP is typically assessed by its ability to activate the STING pathway. This can be measured through various in vitro and cell-based assays, including:

  • Western Blotting: Detecting the phosphorylation of key downstream signaling proteins like STING and IRF3.[5]

  • RT-qPCR: Measuring the upregulation of interferon-stimulated genes (ISGs), such as IFN-β.[5]

  • ELISA: Quantifying the production of type I interferons in the cell culture supernatant.

  • Reporter Assays: Using cell lines engineered with a reporter gene (e.g., luciferase) under the control of an IFN-inducible promoter.

  • Commercial cGAMP detection kits: These can be used to directly measure the concentration of cGAMP.[6][7]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low or no STING pathway activation (e.g., no p-IRF3, low IFN-β) 1. Degraded cGAMP due to multiple freeze-thaw cycles. 2. Incorrect cGAMP concentration. 3. Inefficient delivery of cGAMP into cells.1. Use a fresh, single-use aliquot of cGAMP. 2. Verify the concentration of your stock solution. 3. Optimize your delivery method (e.g., digitonin permeabilization, transfection reagents).
High variability between experimental replicates 1. Inconsistent cGAMP activity due to using a stock solution that has undergone multiple freeze-thaw cycles. 2. Pipetting errors. 3. Variations in cell health or density.1. Always use freshly thawed, single-use aliquots of cGAMP. 2. Ensure accurate and consistent pipetting. 3. Maintain consistent cell culture conditions.
Gradual decrease in experimental signal over time The main stock solution of cGAMP is being repeatedly frozen and thawed for each experiment, leading to progressive degradation.Prepare single-use aliquots from a freshly prepared stock solution to ensure consistent activity for each experiment.

Experimental Protocols

Protocol: Assessment of cGAMP-Induced STING Pathway Activation

This protocol outlines a general procedure to assess the activity of cGAMP by measuring the phosphorylation of IRF3 in a human or murine cell line (e.g., HEK293T, THP-1).

Materials:

  • Cell line expressing STING (e.g., HEK293T)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound salt solution

  • Digitonin permeabilization buffer (e.g., 10 μg/mL digitonin in a buffer containing HEPES, KCl, MgCl2, DTT, sucrose, BSA, ATP, and GTP)[1]

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-IRF3 (Ser366), anti-IRF3, anti-β-actin

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blotting equipment and reagents

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate to achieve 70-80% confluency on the day of the experiment.

  • cGAMP Preparation: Thaw a single-use aliquot of this compound salt solution and dilute it to the desired final concentration in the permeabilization buffer.

  • Cell Stimulation:

    • Wash the cells once with PBS.

    • Permeabilize the cells by adding the digitonin buffer containing cGAMP. As a negative control, use a vehicle control without cGAMP.

    • Incubate for 30-60 minutes at 37°C.

    • Remove the permeabilization buffer and replace it with fresh, complete cell culture medium.

    • Incubate for an additional 1-3 hours at 37°C to allow for downstream signaling.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Add lysis buffer to each well and incubate on ice for 15-30 minutes.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at high speed at 4°C to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA or Bradford).

  • Western Blotting:

    • Normalize the protein concentrations of all samples.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and probe with primary antibodies against phospho-IRF3 and total IRF3. Use β-actin as a loading control.

    • Incubate with the appropriate HRP-conjugated secondary antibody.

    • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

Visualizations

cGAMP_STING_Pathway cluster_cytosol Cytosol cluster_nucleus Nucleus DNA Cytosolic dsDNA cGAS cGAS DNA->cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes ATP_GTP ATP + GTP ATP_GTP->cGAS STING_ER STING (on ER) cGAMP->STING_ER binds & activates TBK1 TBK1 STING_ER->TBK1 recruits IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_dimer p-IRF3 (dimer) pIRF3->pIRF3_dimer translocates ISGs Interferon Stimulated Genes (ISGs) pIRF3_dimer->ISGs upregulates Experimental_Workflow cluster_experiment For Each Experiment start Start: Lyophilized This compound Salt reconstitute Reconstitute in RNase/DNase-free water or buffer start->reconstitute aliquot Aliquot into single-use volumes reconstitute->aliquot store Store at -80°C (long-term) or -20°C (short-term) aliquot->store thaw Thaw one aliquot store->thaw prepare Prepare working solution thaw->prepare assay Perform STING activation assay prepare->assay discard Discard any unused portion of the thawed aliquot assay->discard

References

Validation & Comparative

Validating STING Pathway Activation: A Comparative Guide to Western Blot Analysis Using cGAMP Disodium

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, accurately validating the activation of the Stimulator of Interferon Genes (STING) pathway is crucial for advancing immunology and oncology research. This guide provides a comprehensive comparison of Western blotting with other common methods for assessing STING activation, focusing on the use of the potent activator cGAMP disodium salt. We present supporting experimental data, detailed protocols, and visual workflows to aid in experimental design and data interpretation.

The STING signaling cascade is a critical component of the innate immune system, detecting cytosolic DNA and triggering a potent antiviral and antitumor response. Activation of STING leads to the phosphorylation of key downstream proteins, including Tank-binding kinase 1 (TBK1) and Interferon regulatory factor 3 (IRF3), culminating in the production of type I interferons and other inflammatory cytokines.

Given its central role in immunity, robust methods for monitoring STING pathway activation are essential. Cyclic GMP-AMP (cGAMP) disodium salt is a direct and potent agonist of STING, making it an invaluable tool for studying this pathway. Western blotting is a widely used technique to detect the phosphorylation events that mark STING activation.

Comparing Methods for STING Pathway Validation

While Western blotting is a cornerstone technique, other methods offer distinct advantages in terms of throughput, sensitivity, and the specific information they provide.

FeatureWestern BlotELISAReporter Assay
Principle Size-based separation of proteins followed by antibody-based detection of specific phosphorylated proteins (p-STING, p-TBK1, p-IRF3).Capture and detection of specific proteins (e.g., IFN-β) or phosphorylated proteins using antibodies in a plate-based format.Measurement of the activity of a reporter gene (e.g., luciferase) under the control of a STING-responsive promoter (e.g., ISRE).
Primary Output Semi-quantitative data on protein phosphorylation and size.Quantitative data on the concentration of a specific protein.Quantitative data on transcriptional activation downstream of STING.
Throughput Low to medium.High.High.
Sensitivity Moderate. Less sensitive than ELISA for detecting low-abundance proteins.[1][2][3][4]High. Ideal for detecting small amounts of target proteins.[2][5]High, depending on the reporter system.
Time Labor-intensive and time-consuming (1-2 days).[3]Relatively quick (hours).Relatively quick (hours to days, depending on the assay).
Cost Moderate, dependent on antibody costs.Generally lower cost per sample for high-throughput screening.[5]Can be cost-effective for high-throughput applications.
Information Provided Direct evidence of phosphorylation of specific signaling proteins. Provides information on protein size and potential modifications.[1][3]Precise quantification of downstream effector molecules like IFN-β.[6]Functional readout of the entire signaling pathway leading to gene expression.

This compound Salt as a STING Activator

Cyclic GMP-AMP (cGAMP) is the endogenous second messenger that binds to and activates STING. The disodium salt of 2'3'-cGAMP is a stable and potent tool for in vitro and in vivo studies.

Advantages:

  • Direct and Specific Activation: cGAMP directly binds to STING, ensuring specific activation of the pathway.

  • Potency: It is a potent activator, inducing a robust downstream signaling cascade.

  • Physiological Relevance: As the natural ligand, it closely mimics the endogenous activation mechanism.

Disadvantages:

  • Cell Permeability: cGAMP is negatively charged and generally requires permeabilization or transfection to efficiently enter cells in vitro.

  • In Vivo Delivery: Systemic administration can be challenging due to poor cell permeability and potential for rapid degradation, often necessitating intratumoral injection or specialized delivery systems.[7]

Experimental Data: cGAMP-Induced STING Pathway Activation by Western Blot

The following table summarizes representative quantitative data on the phosphorylation of STING pathway components following stimulation with cGAMP, as analyzed by Western blot.

Cell LinecGAMP ConcentrationTime PointTarget ProteinFold Change (vs. Control)Reference
THP-11 µg/mL6 hoursp-STINGNot explicitly quantified, but strong induction shown[8]
THP-11 µg/mL6 hoursp-TBK1Not explicitly quantified, but strong induction shown[8]
THP-11 µg/mL6 hoursp-IRF3Not explicitly quantified, but strong induction shown[8]
Raw 264.7Not specified3 hoursp-STING (Tyr)Peak phosphorylation observed[9]
Raw 264.7Not specified3 hoursp-TBK1Peak phosphorylation observed[9]
Raw 264.7Not specified3 hoursp-IRF3Peak phosphorylation observed[9]
HEK293T1 µM3 hoursp-STINGNot explicitly quantified, but robust phosphorylation shown[10]
HEK293T1 µM3 hoursp-TBK1Not explicitly quantified, but robust phosphorylation shown[10]
HEK293T1 µM3 hoursp-IRF3Not explicitly quantified, but robust phosphorylation shown[10]

Note: Quantitative data for fold changes are often not explicitly stated in publications but are represented by the intensity of the bands in Western blots. The table indicates conditions under which strong and clear activation has been demonstrated.

Detailed Experimental Protocol: Western Blot for STING Pathway Activation

This protocol outlines the key steps for performing a Western blot to detect the phosphorylation of STING, TBK1, and IRF3 after cGAMP stimulation.

1. Cell Culture and Stimulation:

  • Plate cells (e.g., THP-1, Raw 264.7, or HEK293T) at an appropriate density.

  • Allow cells to adhere and grow overnight.

  • Stimulate cells with the desired concentration of this compound salt for the indicated time course (e.g., 0, 1, 3, 6 hours). A common concentration used is 1 µM to 10 µM, though this may need optimization depending on the cell type and delivery method (e.g., transfection, permeabilization).

2. Cell Lysis:

  • Wash cells with ice-cold PBS.

  • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Incubate on ice for 30 minutes with periodic vortexing.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Collect the supernatant containing the protein lysate.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA or Bradford assay.

4. Sample Preparation and SDS-PAGE:

  • Mix a standardized amount of protein (e.g., 20-30 µg) with Laemmli sample buffer.

  • Boil the samples at 95-100°C for 5-10 minutes.

  • Load samples onto a polyacrylamide gel (e.g., 4-12% Bis-Tris).

  • Run the gel to separate proteins by molecular weight.

5. Protein Transfer:

  • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

6. Blocking and Antibody Incubation:

  • Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against p-STING (Ser366), p-TBK1 (Ser172), p-IRF3 (Ser396), and total STING, TBK1, and IRF3, as well as a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

7. Detection and Analysis:

  • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

  • Visualize the protein bands using a chemiluminescence imaging system.

  • Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein and the loading control.

Visualizing the Workflow and Signaling Pathway

To further clarify the experimental process and the underlying biological pathway, the following diagrams are provided.

STING_Signaling_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi ER-Golgi cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS senses cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes STING_inactive STING (inactive) cGAMP->STING_inactive binds & activates STING_active STING (active, phosphorylated) STING_inactive->STING_active translocates & dimerizes TBK1 TBK1 STING_active->TBK1 recruits pTBK1 p-TBK1 TBK1->pTBK1 autophosphorylates pTBK1->STING_active phosphorylates IRF3 IRF3 pTBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_dimer p-IRF3 Dimer pIRF3->pIRF3_dimer dimerizes IFN_genes Type I IFN Genes pIRF3_dimer->IFN_genes activates transcription

Caption: The cGAS-STING signaling pathway.

Western_Blot_Workflow A 1. Cell Stimulation with cGAMP B 2. Cell Lysis A->B C 3. Protein Quantification B->C D 4. SDS-PAGE C->D E 5. Protein Transfer to Membrane D->E F 6. Blocking E->F G 7. Primary Antibody Incubation (p-STING, p-TBK1, p-IRF3) F->G H 8. Secondary Antibody Incubation G->H I 9. Detection & Analysis H->I

Caption: Western blot workflow for STING activation.

Method_Comparison cluster_activation STING Pathway Activation cluster_readouts Validation Methods Activation cGAMP Stimulation WB Western Blot (p-STING, p-TBK1, p-IRF3) Activation->WB Direct Phosphorylation ELISA ELISA (IFN-β secretion) Activation->ELISA Downstream Effector Reporter Reporter Assay (ISRE-Luciferase) Activation->Reporter Transcriptional Activity

Caption: Comparison of validation methods.

References

comparing the bioactivity of 2’3’-cGAMP disodium versus 3’3’-cGAMP disodium

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison of 2’3’-cGAMP and 3’3’-cGAMP Disodium Salts

Introduction

Cyclic GMP-AMP (cGAMP) is a pivotal second messenger in the innate immune system, acting as a direct agonist of the STING (Stimulator of Interferon Genes) protein. Activation of the cGAS-STING pathway triggers the production of type I interferons and other pro-inflammatory cytokines, mounting a robust defense against pathogens and cancerous cells. However, not all cGAMP molecules are identical. The two most studied isomers, 2’3’-cGAMP and 3’3’-cGAMP, exhibit significant differences in their origin, structure, and biological activity.

2’3’-cGAMP is the endogenous ligand for STING in mammalian cells, produced by the enzyme cGAS upon detection of cytosolic double-stranded DNA (dsDNA)[1][2][3]. It features a unique mixed-linkage structure with one 2'-5' and one 3'-5' phosphodiester bond[4][5]. In contrast, 3’3’-cGAMP is a bacterial second messenger, containing two canonical 3'-5' phosphodiester bonds, and is recognized as a pathogen-associated molecular pattern (PAMP) by the host's immune system[4][5][6]. This guide provides a detailed comparison of the bioactivity of their disodium salt forms, supported by experimental data and methodologies for researchers in immunology and drug development.

Signaling Pathway

Both 2’3’-cGAMP and 3’3’-cGAMP activate the STING pathway. Upon binding to the STING dimer in the endoplasmic reticulum, they induce a conformational change. This change facilitates the translocation of STING to the Golgi apparatus, where it recruits and activates TBK1, which in turn phosphorylates the transcription factor IRF3. Phosphorylated IRF3 then dimerizes, enters the nucleus, and drives the expression of type I interferons like IFN-β[7].

STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS Senses cGAMP_23 2'3'-cGAMP (Endogenous) cGAS->cGAMP_23 Synthesizes ATP_GTP ATP + GTP ATP_GTP->cGAS STING_dimer STING Dimer cGAMP_23->STING_dimer Binds cGAMP_33 3'3'-cGAMP (Exogenous/Bacterial) cGAMP_33->STING_dimer Binds TBK1 TBK1 IRF3 IRF3 TBK1->IRF3 Phosphorylates pIRF3 p-IRF3 Dimer IRF3->pIRF3 IFN_genes Type I IFN Genes pIRF3->IFN_genes Enters Nucleus & Binds Promoter STING_active Active STING Complex STING_dimer->STING_active Translocates STING_active->TBK1 Recruits & Activates IFN_exp IFN-β Expression IFN_genes->IFN_exp

Caption: The cGAS-STING signaling pathway activated by cGAMP isomers.

Comparative Bioactivity Data

The structural differences between the two isomers directly impact their interaction with human STING and their overall bioactivity. 2’3’-cGAMP is a significantly more potent activator of the human STING pathway compared to its bacterial counterpart.

Parameter2’3’-cGAMP (Endogenous)3’3’-cGAMP (Bacterial)Key Findings
STING Binding Affinity High Affinity (Kd ~9.23 nM for human STING)Lower Affinity2’3’-cGAMP binds to human STING with a much greater affinity than 3’3’-cGAMP, leading to more robust pathway activation[1][4][7].
IFN-β Induction Potent InducerModerate InducerThe higher binding affinity of 2’3’-cGAMP translates to more potent induction of type I interferons in human cells[4][5].
Enzymatic Stability Substrate for ENPP1 (Kcat = 4 s⁻¹, Km = 15 μM)[8]Not a preferred substrate for ENPP1The extracellular nuclease ENPP1 preferentially hydrolyzes and inactivates 2’3’-cGAMP, but not 3’3’-cGAMP. This makes 3'3'-cGAMP more stable in the extracellular space[9][10].
In Vivo Anti-Tumor Efficacy Demonstrated efficacy as a vaccine adjuvant and in inhibiting tumor growth through intratumoral injection[11][12][13].Shown to induce apoptosis in malignant B cells and can serve as a potent adjuvant[11][12][14].Both isomers show promise in cancer immunotherapy, though the delivery method and tumor context can influence outcomes.

Experimental Protocols

Below are generalized protocols representative of the methods used to compare the bioactivity of 2’3’-cGAMP and 3’3’-cGAMP.

STING Activation Reporter Assay

This assay quantifies the ability of cGAMP isomers to activate the STING pathway by measuring the expression of a reporter gene (e.g., Luciferase) under the control of an IFN-β promoter.

  • Cell Line: HEK293T cells co-transfected with plasmids expressing human STING and a luciferase reporter gene driven by the IFN-β promoter. THP-1 dual-reporter cells are also commonly used.

  • Protocol:

    • Seed the reporter cells in a 96-well plate and allow them to adhere overnight.

    • Prepare serial dilutions of 2’3’-cGAMP disodium and 3’3’-cGAMP disodium in an appropriate buffer.

    • Treat the cells with the different concentrations of cGAMP isomers. Include a vehicle-only control.

    • Incubate the cells for 18-24 hours.

    • Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions.

    • Normalize the luciferase signal to a control for cell viability (e.g., a constitutively expressed reporter or a cell viability assay).

    • Plot the dose-response curve and calculate the EC50 value for each isomer.

ENPP1 Hydrolysis Assay

This assay determines the susceptibility of cGAMP isomers to degradation by the ecto-nuclease ENPP1.

  • Reagents: Recombinant human ENPP1, 2’3’-cGAMP, 3’3’-cGAMP, and a detection method such as HPLC or a specific ELISA kit for 2’3’-cGAMP.

  • Protocol:

    • Set up reaction mixtures containing a fixed concentration of either 2’3’-cGAMP or 3’3’-cGAMP in a suitable reaction buffer.

    • Initiate the reaction by adding recombinant ENPP1. Include a no-enzyme control.

    • Incubate the reactions at 37°C.

    • At various time points (e.g., 0, 15, 30, 60 minutes), stop the reaction by heat inactivation or addition of a quenching agent like EDTA.

    • Quantify the remaining amount of intact cGAMP using reverse-phase HPLC or a competitive ELISA[15].

    • Plot the concentration of remaining cGAMP over time to determine the rate of hydrolysis.

In Vivo Anti-Tumor Efficacy Model

This experiment evaluates the ability of cGAMP isomers to control tumor growth in a syngeneic mouse model.

  • Model: Syngeneic mouse tumor model (e.g., CT26 colon carcinoma or B16F10 melanoma cells implanted in immunocompetent BALB/c or C57BL/6 mice, respectively).

  • Protocol:

    • Implant tumor cells subcutaneously into the flank of the mice.

    • Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment groups (e.g., Vehicle, 2’3’-cGAMP, 3’3’-cGAMP).

    • Administer the cGAMP isomers directly into the tumor (intratumoral injection) on a predetermined schedule (e.g., every 3-4 days for 2 weeks).

    • Measure tumor volume with calipers every 2-3 days.

    • Monitor animal body weight and overall health as indicators of toxicity.

    • At the end of the study, tumors and spleens may be harvested for immunological analysis (e.g., flow cytometry to assess T cell infiltration).

    • Plot tumor growth curves for each treatment group to compare efficacy[11][12].

Visualizing Key Differences and Workflows

Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Validation start Prepare cGAMP Isomer Solutions reporter_assay STING Reporter Cell Assay start->reporter_assay stability_assay ENPP1 Enzymatic Stability Assay start->stability_assay ec50 Calculate EC50 (Potency) reporter_assay->ec50 hydrolysis_rate Determine Hydrolysis Rate (Stability) stability_assay->hydrolysis_rate treatment Intratumoral Treatment ec50->treatment Select Dose tumor_model Establish Syngeneic Tumor Model tumor_model->treatment monitoring Monitor Tumor Growth treatment->monitoring efficacy Assess Anti-Tumor Efficacy monitoring->efficacy

Caption: Typical experimental workflow for comparing cGAMP isomers.

Caption: Core differences between 2'3'-cGAMP and 3'3'-cGAMP.

Conclusion

While both 2’3’-cGAMP and 3’3’-cGAMP function as STING agonists, their bioactivities are not interchangeable, particularly in the context of human immunology. 2’3’-cGAMP is the more potent activator of human STING due to its significantly higher binding affinity, a direct result of its unique 2'-5' phosphodiester linkage that is preferentially recognized by the human protein[1][2][4]. This translates to a more robust induction of downstream signaling and type I interferon production.

Conversely, the primary advantage of 3’3’-cGAMP is its resistance to degradation by the extracellular nuclease ENPP1, which rapidly hydrolyzes 2’3’-cGAMP[8][9][10]. This suggests that 3’3’-cGAMP may have greater stability and a longer half-life in the extracellular tumor microenvironment. For researchers and drug developers, the choice between these two isomers depends on the specific application. For maximizing direct intracellular STING activation, 2’3’-cGAMP is superior. However, for applications where extracellular stability is paramount, or when developing hydrolysis-resistant analogs, the structural features of 3’3’-cGAMP provide a valuable reference.

References

A Comparative Guide to STING Agonists: cGAMP Disodium vs. c-di-AMP and c-di-GMP

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The activation of the Stimulator of Interferon Genes (STING) pathway has emerged as a promising strategy in cancer immunotherapy and vaccine adjuvant development. This guide provides an objective comparison of three key cyclic dinucleotide (CDN) STING agonists: 2'3'-cGAMP (disodium salt), cyclic di-AMP (c-di-AMP), and cyclic di-GMP (c-di-GMP). We delve into their performance, supported by experimental data, to aid researchers in selecting the appropriate agonist for their specific needs.

At a Glance: Key Differences and Performance Summary

Cyclic GMP-AMP (cGAMP), particularly the 2'3' isomer, is the endogenous mammalian ligand for STING, produced by cGAS upon sensing cytosolic DNA. In contrast, c-di-AMP and c-di-GMP are primarily bacterial second messengers. This fundamental difference in origin is reflected in their binding affinity and potency in activating the human STING pathway.

Feature2'3'-cGAMP (Disodium Salt)c-di-AMPc-di-GMP
Origin Mammalian (endogenous)BacterialBacterial
STING Binding Affinity (Human) High (nM range)[1][2]Lower (µM range)Lower (µM range)[1]
IFN-β Induction Potency HighModerate to LowModerate to Low
In Vivo Anti-Tumor Efficacy PotentDemonstrated, but generally less potent than 2'3'-cGAMPDemonstrated, but generally less potent than 2'3'-cGAMP

Quantitative Performance Data

The following tables summarize the quantitative data available for the three STING agonists. It is important to note that absolute values can vary between different experimental setups, cell lines, and assay conditions.

Table 1: STING Binding Affinity
AgonistReported Kd (Human STING)MethodReference
2'3'-cGAMP ~3.79 nMIsothermal Titration Calorimetry (ITC)[2]
~9.23 nMSurface Plasmon Resonance (SPR)[3]
c-di-AMP Lower affinity than 2'3'-cGAMPGenerally reported in the µM range
c-di-GMP ~5 µMEquilibrium Dialysis
Lower affinity than 2'3'-cGAMPGenerally reported in the µM range[1]
Table 2: In Vitro STING Activation (IFN-β Induction)

Direct comparative studies providing EC50 values for IFN-β induction for all three agonists in the same system are limited. However, qualitative and semi-quantitative data consistently show a higher potency for 2'3'-cGAMP.

AgonistRelative IFN-β InductionCell TypeObservationsReference
2'3'-cGAMP +++Human PBMCs, THP-1 cellsInduces robust, dose-dependent IFN-β release.[4][4]
c-di-AMP +THP-1 cellsInduces IFN-β, but to a lesser extent than 2'3'-cGAMP.[5][5]
c-di-GMP ++Human PBMCsLess effective than 3'3'-cGAMP in inducing IFN-β.[4][4]

Signaling Pathways and Experimental Workflows

STING Signaling Pathway

Upon binding of a cyclic dinucleotide, STING undergoes a conformational change, leading to its translocation from the endoplasmic reticulum to the Golgi apparatus. This initiates a signaling cascade involving TBK1 and IRF3, ultimately resulting in the transcription of type I interferons and other pro-inflammatory cytokines.

STING_Pathway STING Signaling Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi cluster_nucleus Nucleus cGAS cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP produces dsDNA Cytosolic dsDNA dsDNA->cGAS activates STING_inactive STING (inactive dimer) cGAMP->STING_inactive binds & activates bacterial_CDNs c-di-AMP / c-di-GMP bacterial_CDNs->STING_inactive binds & activates STING_active STING (active oligomer) STING_inactive->STING_active translocates & oligomerizes TBK1 TBK1 STING_active->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 (dimer) IRF3->pIRF3 dimerizes IFN_genes IFN-β and ISG Transcription pIRF3->IFN_genes translocates & activates

Caption: The canonical STING signaling pathway.

Experimental Workflow for Comparing STING Agonists

A typical workflow to compare the efficacy of different STING agonists involves in vitro characterization of STING activation and cytokine production, followed by in vivo validation in animal models.

Experimental_Workflow Workflow for STING Agonist Comparison cluster_invitro In Vitro Characterization cluster_invivo In Vivo Validation Agonists cGAMP, c-di-AMP, c-di-GMP Binding_Assay STING Binding Assay (e.g., HTRF, SPR) Agonists->Binding_Assay Cell_Culture Immune Cell Culture (e.g., THP-1, PBMCs) Agonists->Cell_Culture Tumor_Model Syngeneic Mouse Tumor Model Agonists->Tumor_Model Cytokine_Assay Cytokine Measurement (e.g., ELISA, qPCR for IFN-β) Cell_Culture->Cytokine_Assay Treatment Intratumoral or Systemic Agonist Administration Tumor_Model->Treatment Efficacy_Analysis Tumor Growth Inhibition & Survival Analysis Treatment->Efficacy_Analysis Immune_Profiling Immune Cell Infiltration (Flow Cytometry) Treatment->Immune_Profiling

References

A Researcher's Guide to Assessing the Purity of Synthetic cGAMP Disodium

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the purity of synthetic 2'3'-cyclic guanosine monophosphate-adenosine monophosphate (cGAMP) disodium is a critical factor that directly impacts the reliability and reproducibility of experimental results. As the primary endogenous second messenger that activates the STING (Stimulator of Interferon Genes) pathway, cGAMP's integrity is paramount for accurate studies in immunology, oncology, and vaccine development.

This guide provides a comprehensive comparison of methods to assess the purity of synthetic cGAMP disodium, discusses potential impurities, and evaluates alternative STING agonists. Experimental protocols and data are presented to equip researchers with the necessary tools to ensure the quality of their cGAMP preparations.

Understanding cGAMP Purity: What to Look For

Commercially available synthetic this compound is typically advertised with a purity of 95% or higher, as determined by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). However, purity is not just about the percentage of the active compound. Researchers must also consider the nature of potential impurities, which can include:

  • Synthesis-related impurities: Byproducts from the chemical synthesis process, such as incompletely reacted starting materials, isomers (e.g., 3'3'-cGAMP), or degradation products.

  • Endotoxins (Lipopolysaccharides - LPS): These are potent immunostimulants from the cell walls of Gram-negative bacteria that can be introduced during production and purification.[1] Even at low levels, endotoxins can trigger strong immune responses, potentially confounding experimental results.[1]

  • Residual solvents: Organic solvents used during synthesis and purification that may not be completely removed.

  • Counter-ions: Variations in the salt form (e.g., sodium, ammonium) can affect the molecular weight and solubility.

Comparative Analysis of Commercial this compound

SupplierStated PurityAnalytical Method
InvivoGen ≥ 95%LC/MS
Cayman Chemical ≥ 98%HPLC
LKT Labs ≥ 98% - ≥99%Not specified
MedChemExpress 98.47%Not specified

Note: Researchers should always refer to the lot-specific certificate of analysis (CoA) for precise purity data. The absence of detectable impurities in a standard HPLC chromatogram does not preclude the presence of co-eluting substances or impurities not detectable by UV.

Experimental Protocols for Purity Assessment

To independently verify the purity of synthetic this compound, researchers can employ the following key analytical methods.

High-Performance Liquid Chromatography (HPLC)

HPLC is the most common method for assessing the purity of cGAMP. A reversed-phase HPLC method with UV detection is typically used.

Protocol:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 5 mM Ammonium Acetate in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient from 0% to 50% Mobile Phase B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 254 nm.

  • Sample Preparation: Dissolve this compound in water or the initial mobile phase composition to a concentration of 1 mg/mL. Inject 10-20 µL.

Data Interpretation: The purity is calculated based on the area of the main cGAMP peak relative to the total area of all peaks in the chromatogram. The retention time of the main peak should be compared to a certified reference standard.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides a more definitive identification of cGAMP and its impurities by providing mass-to-charge ratio (m/z) information.

Protocol:

  • LC System: A UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Column: C18 reversed-phase column suitable for UHPLC.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A suitable gradient to resolve cGAMP and potential impurities.

  • Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode. Monitor for the protonated molecule [M+H]⁺ of cGAMP (m/z 675.1).

  • MS/MS Fragmentation: For confirmation, specific fragment ions of cGAMP can be monitored.[2][3]

Data Interpretation: The mass spectrum of the main peak should correspond to the theoretical mass of cGAMP. Impurities can be identified by their unique m/z values and fragmentation patterns.

Endotoxin Testing (Limulus Amebocyte Lysate - LAL Assay)

This assay is crucial for in vitro and in vivo studies to ensure that observed immune responses are due to STING activation by cGAMP and not by endotoxin contamination.

Protocol:

  • Use a commercially available LAL chromogenic or turbidimetric assay kit.

  • Follow the manufacturer's instructions for sample preparation and analysis.

  • Acceptable Limit: For in vivo applications, endotoxin levels should typically be below 0.1 EU/µg of cGAMP.

Visualizing Key Processes

To better understand the context of cGAMP purity and function, the following diagrams illustrate the cGAMP-STING signaling pathway and a typical experimental workflow for purity assessment.

cGAMP_STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS Activates cGAMP 2'3'-cGAMP cGAS->cGAMP Synthesizes ATP_GTP ATP + GTP ATP_GTP->cGAS STING_dimer STING Dimer cGAMP->STING_dimer Binds and Activates TBK1 TBK1 STING_dimer->TBK1 Recruits IRF3 IRF3 TBK1->IRF3 Phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 IFN_genes Type I IFN Genes pIRF3->IFN_genes Translocates and Activates Transcription

Caption: The cGAMP-STING signaling pathway.

Purity_Assessment_Workflow start Synthetic this compound Sample hplc HPLC-UV Analysis start->hplc lcms LC-MS/MS Analysis start->lcms endotoxin LAL Endotoxin Assay start->endotoxin purity_check Purity >95%? hplc->purity_check identity_check Correct Mass? lcms->identity_check endotoxin_check Endotoxin <0.1 EU/µg? endotoxin->endotoxin_check purity_check->identity_check Yes fail Contact Supplier / Repurify purity_check->fail No identity_check->endotoxin_check Yes identity_check->fail No pass Proceed with Experiment endotoxin_check->pass Yes endotoxin_check->fail No

References

A Researcher's Guide to the Comparative Analysis of Commercial cGAMP Disodium

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals leveraging the STING (Stimulator of Interferon Genes) pathway, the quality and activity of cyclic GMP-AMP (cGAMP) disodium are paramount. As a critical second messenger that activates STING, cGAMP's purity, stability, and biological potency can significantly impact experimental outcomes. This guide provides a framework for the comparative analysis of cGAMP disodium from various commercial suppliers, offering detailed experimental protocols and data presentation templates to empower researchers to make informed purchasing decisions.

Commercial Suppliers of this compound

A number of life science companies supply this compound for research purposes. While most suppliers claim high purity (typically ≥98%), performance can vary between lots and manufacturers. Below is a list of some common suppliers:

  • Abcam

  • AdipoGen

  • APExBIO

  • Cell Signaling Technology

  • Chemietek

  • Hello Bio

  • LKT Labs

  • MedChemExpress

  • Santa Cruz Biotechnology

  • Sigma-Aldrich

Due to the potential for lot-to-lot variability, it is crucial for researchers to perform their own validation experiments.[1]

Comparative Data Summary

To facilitate a direct comparison of this compound from different suppliers, we recommend generating and organizing experimental data in a structured format. The following table serves as a template for summarizing key quality and performance metrics. Researchers can populate this table with their own experimental data to build a comprehensive comparison.

Parameter Supplier A Supplier B Supplier C Supplier D
Purity (%) e.g., 98.5e.g., 99.2e.g., 97.9e.g., 98.8
Endotoxin Levels (EU/mg) e.g., <0.01e.g., <0.01e.g., 0.05e.g., <0.01
EC50 in HEK-Blue™ ISG cells (µM) e.g., 1.2e.g., 0.9e.g., 1.5e.g., 1.1
IFN-β Induction in THP-1 cells (Fold Change) e.g., 150e.g., 180e.g., 130e.g., 165
Stability (t½ in solution at 37°C, hours) e.g., >48e.g., >48e.g., 36e.g., >48

Experimental Protocols

The following are detailed protocols for key experiments to assess the purity, biological activity, and stability of this compound from different commercial suppliers.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of this compound from different suppliers.

Methodology:

  • Sample Preparation: Reconstitute lyophilized this compound from each supplier in nuclease-free water to a final concentration of 1 mg/mL.

  • Chromatographic Conditions:

    • Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from 0% to 50% Mobile Phase B over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV absorbance at 260 nm.

  • Data Analysis: Integrate the peak areas from the chromatogram. Purity is calculated as the percentage of the main cGAMP peak area relative to the total peak area.

Biological Activity Assessment: STING Activation in Reporter Cell Lines

Objective: To compare the potency of this compound from different suppliers in activating the STING pathway.

a) Using HEK-Blue™ ISG Reporter Cells

Description: HEK-Blue™ ISG cells are engineered with a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an IFN-stimulated response element (ISRE). Activation of the STING pathway leads to the production of Type I interferons, which in turn activate the ISRE and induce SEAP expression.[2]

Methodology:

  • Cell Culture: Culture HEK-Blue™ ISG cells according to the manufacturer's instructions.

  • Stimulation: Seed the cells in a 96-well plate. The following day, treat the cells with a serial dilution of this compound from each supplier (e.g., 0.1 µM to 50 µM).

  • Incubation: Incubate the plate at 37°C and 5% CO₂ for 24 hours.

  • SEAP Detection: Collect the cell culture supernatant and measure SEAP activity using a colorimetric substrate such as QUANTI-Blue™. Read the absorbance at 620-655 nm.

  • Data Analysis: Plot the absorbance values against the cGAMP concentration and determine the EC50 for each supplier using non-linear regression.

b) Using THP-1 Reporter Cells

Description: THP-1 cells are a human monocytic cell line that endogenously expresses all the components of the cGAS-STING pathway. STING activation can be quantified by measuring the downstream production of Interferon-β (IFN-β).

Methodology:

  • Cell Culture: Culture THP-1 cells in RPMI-1640 medium supplemented with 10% FBS.

  • Stimulation: Seed the cells in a 24-well plate. Treat the cells with a fixed concentration of this compound (e.g., 10 µM) from each supplier.

  • Incubation: Incubate the plate at 37°C and 5% CO₂ for 6-8 hours.

  • IFN-β Quantification: Collect the cell culture supernatant and measure the concentration of human IFN-β using an ELISA kit according to the manufacturer's protocol.

  • Data Analysis: Compare the fold induction of IFN-β for cGAMP from each supplier relative to an untreated control.

Stability Assessment by LC-MS/MS

Objective: To evaluate the stability of this compound from different suppliers in solution over time.

Methodology:

  • Sample Preparation: Reconstitute this compound from each supplier in a relevant buffer (e.g., PBS) to a known concentration.

  • Incubation: Incubate the solutions at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 8, 24, 48 hours).

  • LC-MS/MS Analysis: Analyze the samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method optimized for cGAMP detection.[3][4][5] This will allow for precise quantification of the remaining intact cGAMP.

  • Data Analysis: Plot the concentration of cGAMP against time and determine the half-life (t½) for each supplier's product.

Visualizing Key Pathways and Workflows

To aid in the understanding of the underlying biological pathway and experimental procedures, the following diagrams are provided.

cGAMP_STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_nucleus Nucleus cGAS cGAS cGAMP cGAMP cGAS->cGAMP synthesizes dsDNA Cytosolic dsDNA dsDNA->cGAS activates STING STING cGAMP->STING binds and activates STING_active Active STING STING->STING_active translocates to Golgi TBK1 TBK1 pTBK1 p-TBK1 TBK1->pTBK1 autophosphorylates IRF3 IRF3 pTBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_dimer p-IRF3 Dimer pIRF3->pIRF3_dimer dimerizes STING_active->TBK1 recruits ISRE ISRE pIRF3_dimer->ISRE binds to IFN_genes Type I IFN Genes ISRE->IFN_genes promotes transcription of Experimental_Workflow cluster_procurement Procurement & Preparation cluster_analysis Comparative Analysis cluster_decision Decision Making Suppliers Obtain cGAMP from Multiple Suppliers Reconstitution Reconstitute in Nuclease-Free Water Suppliers->Reconstitution Purity Purity Assessment (HPLC) Reconstitution->Purity Activity Biological Activity (Reporter Cells) Reconstitution->Activity Stability Stability Assessment (LC-MS/MS) Reconstitution->Stability Data_Table Populate Comparative Data Table Purity->Data_Table Activity->Data_Table Stability->Data_Table Selection Select Optimal Supplier Data_Table->Selection

References

Validating the Specificity of cGAMP Disodium for STING: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 2'3' cyclic Guanosine Monophosphate-Adenosine Monophosphate (cGAMP) disodium, a potent activator of the Stimulator of Interferon Genes (STING) pathway, with relevant alternatives. The presented experimental data and detailed protocols will aid researchers in validating the specificity of cGAMP disodium for STING-mediated immune responses.

The innate immune system is a critical line of defense against pathogens and cellular damage. The cGAS-STING pathway plays a central role in this response by detecting cytosolic DNA. Upon activation, the enzyme cyclic GMP-AMP synthase (cGAS) synthesizes the second messenger 2'3'-cGAMP. This cyclic dinucleotide then binds to and activates STING, an endoplasmic reticulum-resident transmembrane protein. STING activation triggers a signaling cascade, leading to the production of type I interferons (IFN-β) and other pro-inflammatory cytokines, which are crucial for orchestrating an effective immune response.

Given its central role, targeted activation of the STING pathway with agonists like this compound is a promising strategy for various therapeutic applications, including cancer immunotherapy and vaccine adjuvant development. However, ensuring the specificity of these agonists is paramount to avoid off-target effects and to accurately interpret experimental results.

Comparative Analysis of STING Agonists

To validate the specificity of this compound, its activity is compared against a negative control and an alternative STING agonist.

  • 2'3'-cGAMP Disodium (Active Agonist): The endogenous and most potent human STING agonist. Its unique 2'-5' and 3'-5' phosphodiester bond arrangement confers high affinity for the STING protein.

  • 3'3'-cGAMP (Alternative Agonist): A bacterial cyclic dinucleotide that can also activate STING, albeit with different kinetics and often lower potency in human cells compared to 2'3'-cGAMP. It serves as a useful tool for comparative studies of STING activation.

  • 2'3'-c[G(2',5')pA(3',5')p] Inactive Analog (Negative Control): A crucial reagent for demonstrating the specificity of STING activation. While structurally similar to 2'3'-cGAMP, specific modifications render it unable to bind to and activate the STING protein. This allows researchers to distinguish between STING-dependent and -independent cellular responses.

The following table summarizes the expected activities of these compounds in key validation assays.

CompoundTargetExpected STING ActivationExpected IFN-β ProductionExpected p-TBK1/p-IRF3 Levels
2'3'-cGAMP Disodium STINGHighHighHigh
3'3'-cGAMP STINGModerate to LowModerate to LowModerate to Low
Inactive Analog N/ANoneBaselineBaseline

Experimental Protocols for Specificity Validation

The following are detailed methodologies for key experiments to confirm the STING-specific activity of this compound.

STING-Dependent Luciferase Reporter Assay

This assay quantitatively measures the activation of the IFN-β promoter, a direct downstream target of the STING signaling pathway.

Methodology:

  • Cell Culture and Transfection:

    • HEK293T cells, which have low endogenous STING expression, are commonly used.

    • Co-transfect cells with three plasmids:

      • A plasmid encoding human STING.

      • A firefly luciferase reporter plasmid under the control of the IFN-β promoter.

      • A Renilla luciferase plasmid under a constitutive promoter (e.g., CMV) to normalize for transfection efficiency.

  • Stimulation:

    • 24 hours post-transfection, treat the cells with varying concentrations of 2'3'-cGAMP disodium, 3'3'-cGAMP, or the inactive analog.

    • Include an untreated control group.

  • Lysis and Luciferase Measurement:

    • After a 6-24 hour incubation period, lyse the cells.

    • Measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.

    • Calculate the fold induction of IFN-β promoter activity relative to the untreated control.

IFN-β Secretion Assay (ELISA)

This assay measures the amount of secreted IFN-β protein in the cell culture supernatant, providing a direct readout of a key biological outcome of STING activation.

Methodology:

  • Cell Culture and Stimulation:

    • Use immune cells that endogenously express the STING pathway components, such as THP-1 monocytes or primary macrophages.

    • Treat the cells with 2'3'-cGAMP disodium, 3'3'-cGAMP, or the inactive analog for 18-24 hours.

  • Supernatant Collection:

    • Centrifuge the cell cultures to pellet the cells and collect the supernatant.

  • ELISA Procedure:

    • Perform a sandwich ELISA for human IFN-β according to the manufacturer's instructions.

    • Briefly, coat a 96-well plate with a capture antibody specific for IFN-β.

    • Add the collected supernatants and a standard curve of recombinant IFN-β.

    • Add a detection antibody conjugated to an enzyme (e.g., HRP).

    • Add a substrate and measure the resulting colorimetric change using a plate reader.

  • Data Analysis:

    • Calculate the concentration of IFN-β in each sample by interpolating from the standard curve.

Western Blot for STING Pathway Phosphorylation

This technique visualizes the phosphorylation of key downstream signaling proteins, TBK1 and IRF3, which is a hallmark of STING pathway activation.

Methodology:

  • Cell Culture, Stimulation, and Lysis:

    • Treat cells (e.g., THP-1 or macrophages) with the different cGAMP analogs for a shorter duration (e.g., 1-4 hours) to capture the transient phosphorylation events.

    • Lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification and SDS-PAGE:

    • Determine the protein concentration of each lysate.

    • Separate equal amounts of protein by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Western Blotting:

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for phosphorylated TBK1 (p-TBK1) and phosphorylated IRF3 (p-IRF3).

    • Also, probe for total TBK1, total IRF3, and a loading control (e.g., β-actin or GAPDH) on the same or parallel blots.

    • Incubate with a secondary antibody conjugated to HRP.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein and/or loading control.

Visualizing the Validation Workflow and Signaling Pathway

The following diagrams, generated using Graphviz, illustrate the key relationships and processes involved in validating cGAMP specificity for STING.

STING_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytosol Cytosol cluster_nucleus Nucleus 2_3_cGAMP 2'3'-cGAMP STING STING (on ER) 2_3_cGAMP->STING Binds and Activates TBK1 TBK1 STING->TBK1 Recruits pTBK1 p-TBK1 TBK1->pTBK1 Phosphorylates IRF3 IRF3 pIRF3 p-IRF3 IRF3->pIRF3 pTBK1->IRF3 Phosphorylates pIRF3_dimer p-IRF3 Dimer pIRF3->pIRF3_dimer Dimerizes IFNb_gene IFN-β Gene pIRF3_dimer->IFNb_gene Translocates and Activates Transcription IFNb_mRNA IFN-β mRNA IFNb_gene->IFNb_mRNA Transcription IFNb_protein IFN-β Protein (Secreted) IFNb_mRNA->IFNb_protein Translation & Secretion

Caption: STING signaling pathway activated by 2'3'-cGAMP.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Validation Assays Cells Appropriate Cell Line (e.g., HEK293T, THP-1) Treatment Treat Cells Cells->Treatment Agonists Prepare Agonists: - 2'3'-cGAMP - 3'3'-cGAMP - Inactive Analog Agonists->Treatment Luciferase Luciferase Reporter Assay (IFN-β Promoter Activity) Treatment->Luciferase ELISA IFN-β ELISA (Protein Secretion) Treatment->ELISA Western Western Blot (p-TBK1, p-IRF3) Treatment->Western Data Data Analysis & Comparison Luciferase->Data ELISA->Data Western->Data Conclusion Conclusion on Specificity Data->Conclusion

Caption: Workflow for validating cGAMP specificity.

Specificity_Logic cGAMP 2'3'-cGAMP STING STING Activation cGAMP->STING Activates Off_Target Off-Target Effects cGAMP->Off_Target Potential for Inactive Inactive Analog Inactive->STING Does NOT Activate Inactive->Off_Target Potential for No_Response No Response Inactive->No_Response Response Downstream Response (IFN-β, p-TBK1/IRF3) STING->Response

Caption: Logical basis for specificity validation.

By employing these rigorous experimental controls and methodologies, researchers can confidently validate the on-target specificity of this compound for the STING pathway, ensuring the reliability and accuracy of their findings in the pursuit of novel immunotherapies and research advancements.

comparing the efficacy of cGAMP disodium as an adjuvant to other adjuvants

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of vaccine development and immunotherapy, the choice of adjuvant is critical in shaping the magnitude and quality of the immune response. Cyclic GMP-AMP (cGAMP) disodium, a potent activator of the STIMULATOR of Interferon Genes (STING) pathway, has emerged as a promising adjuvant. This guide provides a comparative analysis of cGAMP's efficacy against other well-established adjuvants, supported by experimental data, to aid researchers, scientists, and drug development professionals in making informed decisions.

Mechanism of Action: The STING Pathway

cGAMP is a cyclic dinucleotide that acts as a second messenger, initiating a powerful innate immune response. Unlike adjuvants that signal through Toll-like receptors (TLRs), cGAMP directly engages the STING pathway.

Upon introduction into the cytoplasm of an antigen-presenting cell (APC), cGAMP binds to the STING protein located on the endoplasmic reticulum. This binding event triggers a conformational change in STING, leading to its translocation to the Golgi apparatus. In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons (IFN-α/β) and other pro-inflammatory cytokines. This cascade results in the robust activation of both innate and adaptive immunity.[1][2]

STING_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cGAMP cGAMP STING_ER STING (on ER) cGAMP->STING_ER Binds STING_Golgi Active STING (on Golgi) STING_ER->STING_Golgi Translocates TBK1 TBK1 STING_Golgi->TBK1 Recruits & Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates pIRF3 p-IRF3 Dimer IRF3->pIRF3 Transcription Type I IFN & Cytokine Gene Transcription pIRF3->Transcription Induces Adjuvant_Synergy cluster_adjuvants Adjuvants & Pathways cluster_responses Immune Responses cGAMP cGAMP STING STING Pathway cGAMP->STING CpG CpG TLR9 TLR9 Pathway CpG->TLR9 MPLA MPLA TLR4 TLR4 Pathway MPLA->TLR4 IFN Type I Interferon Response STING->IFN NFkB NF-κB Response TLR9->NFkB TLR4->NFkB Synergistic_Activation Synergistic & Enhanced Immune Activation IFN->Synergistic_Activation NFkB->Synergistic_Activation Experimental_Workflow cluster_setup Experimental Setup cluster_analysis Immune Response Analysis cluster_outcome Outcome Assessment Animal_Grouping Animal Grouping (e.g., Mice) Formulation Vaccine Formulation (Antigen + Adjuvant) Animal_Grouping->Formulation Immunization Immunization (e.g., intramuscular) Formulation->Immunization Sample_Collection Sample Collection (Serum, Spleen) Immunization->Sample_Collection ELISA ELISA for Antibody Titers Sample_Collection->ELISA ICS Intracellular Cytokine Staining (T-cell activation) Sample_Collection->ICS Data_Analysis Data Analysis & Comparison ELISA->Data_Analysis ICS->Data_Analysis

References

Cross-Species Reactivity of cGAMP: A Comparative Guide for Human vs. Mouse STING Activation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Cyclic GMP-AMP (cGAMP), the endogenous second messenger produced by cGAS upon sensing cytosolic DNA, is a potent activator of the STING (Stimulator of Interferon Genes) pathway in both humans and mice. Understanding the nuances of its cross-species reactivity is critical for translating preclinical findings from murine models to human therapies. This guide provides an objective comparison of cGAMP's activity on human versus mouse STING, supported by experimental data and detailed protocols.

Data Presentation: Quantitative Comparison of cGAMP Binding Affinity

While cGAMP activates STING in both species, the binding affinity can differ. Isothermal titration calorimetry (ITC) is a standard method to directly measure the binding affinity (expressed as the dissociation constant, Kd) between a ligand and a protein. A lower Kd value indicates a higher binding affinity.

SpeciesSTING VariantLigandBinding Affinity (Kd)Reference
HumanhSTING (WT)2'3'-cGAMP~4.6 nM[1]
MousemSTING2'3'-cGAMPNot explicitly stated in a comparative context in the provided results, but studies confirm high-affinity binding.
MousemSTINGDMXAA0.49 µM[2]
HumanhSTING (WT)DMXAANo detectable binding[2]

Note: The provided search results highlight a significant difference in binding affinity for the synthetic STING agonist DMXAA, which activates murine STING but not human STING.[2] While a direct side-by-side Kd comparison for cGAMP from a single study is not available in the provided results, it is established that 2'3'-cGAMP is a high-affinity ligand for both human and mouse STING.[1][2]

Key Signaling Pathway

The canonical cGAS-STING signaling pathway is highly conserved between humans and mice.

STING_Pathway cGAMP-STING Signaling Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum (ER) cluster_golgi ER-Golgi Intermediate Compartment / Golgi cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS senses cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes ATP_GTP ATP + GTP ATP_GTP->cGAS STING_dimer STING (dimer) cGAMP->STING_dimer binds & activates STING_active Activated STING (oligomer) STING_dimer->STING_active translocates & oligomerizes TBK1 TBK1 STING_active->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates IRF3_dimer IRF3 (dimer) IRF3->IRF3_dimer dimerizes & translocates IFN_genes Type I Interferon Genes (e.g., IFN-β) IRF3_dimer->IFN_genes activates transcription

Caption: The cGAS-STING signaling cascade upon cytosolic DNA detection.

Experimental Protocols

1. STING Activation Assay in Human and Murine Cells

This protocol outlines a general workflow to assess STING activation by measuring the phosphorylation of key downstream signaling proteins.

Experimental_Workflow Workflow for STING Activation Assay A 1. Cell Seeding (e.g., human THP-1 or mouse RAW 264.7 cells) B 2. Cell Stimulation (Treat with cGAMP disodium) A->B C 3. Cell Lysis (Collect whole-cell lysates) B->C D 4. Protein Quantification (e.g., BCA assay) C->D E 5. SDS-PAGE & Western Blot D->E F 6. Antibody Incubation (Primary antibodies for p-STING, p-TBK1, p-IRF3, and total proteins) E->F G 7. Detection & Analysis (Chemiluminescence imaging and band densitometry) F->G

Caption: A generalized workflow for assessing STING pathway activation.

Methodology:

  • Cell Culture: Human monocytic THP-1 cells or murine macrophage RAW 264.7 cells are commonly used as they express all the necessary components of the cGAS-STING pathway. Cells should be cultured in appropriate media (e.g., RPMI-1640 for THP-1, DMEM for RAW 264.7) supplemented with 10% fetal bovine serum and antibiotics.

  • Stimulation: Cells are seeded in multi-well plates and allowed to adhere. The following day, the media is replaced with fresh media containing various concentrations of this compound. A vehicle control (e.g., PBS) should be included. Incubation times can range from 1 to 6 hours, depending on the specific downstream marker being assessed.

  • Lysis and Protein Quantification: After stimulation, cells are washed with cold PBS and lysed with a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors. The total protein concentration of the lysates is determined using a bicinchoninic acid (BCA) assay to ensure equal loading for western blotting.

  • Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for phosphorylated STING (p-STING), phosphorylated TBK1 (p-TBK1), phosphorylated IRF3 (p-IRF3), and their respective total protein counterparts as loading controls. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system. The band intensities can be quantified using densitometry software.

2. Quantification of Type I Interferon (IFN-β) Production

This protocol measures the functional outcome of STING activation by quantifying the secretion of IFN-β.

Methodology:

  • Cell Stimulation: Follow the cell culture and stimulation steps as described above. For cytokine analysis, longer incubation times (e.g., 18-24 hours) are typically required.

  • Supernatant Collection: After the incubation period, the cell culture supernatant is collected and centrifuged to remove any cellular debris.

  • ELISA (Enzyme-Linked Immunosorbent Assay): The concentration of IFN-β in the supernatant is quantified using a species-specific IFN-β ELISA kit (i.e., a human IFN-β kit for THP-1 cells and a mouse IFN-β kit for RAW 264.7 cells), following the manufacturer's instructions.

  • RT-qPCR (Reverse Transcription Quantitative Polymerase Chain Reaction): Alternatively, IFN-β production can be assessed at the transcript level.

    • After stimulation, total RNA is extracted from the cells.

    • The RNA is reverse-transcribed into cDNA.

    • Quantitative PCR is performed using primers specific for human or mouse IFNB1 and a housekeeping gene (e.g., GAPDH or ACTB) for normalization. The relative expression of IFNB1 mRNA is calculated using the ΔΔCt method.

Summary of Cross-Species Reactivity

  • High-Affinity Binding: 2'3'-cGAMP is a potent, high-affinity endogenous ligand for both human and mouse STING, leading to the activation of the downstream signaling cascade in both species.[1][2]

  • Conserved Signaling Pathway: The core components and mechanism of the STING signaling pathway, from cGAMP binding to the induction of type I interferons, are largely conserved between humans and mice.

  • Differential Responses to Other Ligands: It is crucial to note that significant species-specific differences exist for other STING agonists. The classic example is DMXAA, which is a potent activator of mouse STING but does not activate human STING.[2] This highlights underlying structural and dynamic differences between the two orthologs that can influence ligand binding.

  • Cell-Type Specific Responses: The magnitude and nature of the downstream response to STING activation can vary between different cell types within the same species. For instance, dendritic cells and macrophages are potent producers of type I interferons upon STING activation.[3]

References

Unraveling the Potency of cGAMP Isomers in Activating the Antiviral Interferon Response

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

The discovery of cyclic GMP-AMP (cGAMP) as a second messenger that activates the STING (Stimulator of Interferon Genes) pathway has opened new avenues for immunotherapy and vaccine development. Upon binding to STING, cGAMP triggers a signaling cascade culminating in the production of type I interferons (IFNs), critical cytokines in the innate immune response against viral and bacterial infections.[1][2][3] However, cGAMP exists in various isomeric forms, each with a unique phosphodiester linkage, which significantly influences their ability to bind and activate STING, and consequently, the magnitude of the interferon response. This guide provides a quantitative comparison of the interferon-inducing capacity of different cGAMP isomers, supported by experimental data and detailed protocols to aid researchers in this field.

The cGAMP-STING Signaling Pathway: A Visual Overview

The canonical pathway begins with the detection of cytosolic DNA by cyclic GMP-AMP synthase (cGAS), which then synthesizes 2'3'-cGAMP.[2][3] This specific isomer binds to STING, leading to its activation and downstream signaling through TBK1 and IRF3, ultimately resulting in the transcription of type I interferons.

cGAMP_STING_Pathway cluster_cytosol Cytosol cluster_nucleus Nucleus cGAS cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes dsDNA Cytosolic dsDNA dsDNA->cGAS binds STING_ER STING (ER) cGAMP->STING_ER binds STING_Active Activated STING STING_ER->STING_Active activates TBK1 TBK1 STING_Active->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 (dimer) IRF3->pIRF3 dimerizes IFN_Gene IFN-β Gene pIRF3->IFN_Gene translocates & activates transcription IFN_mRNA IFN-β mRNA IFN_Gene->IFN_mRNA transcription Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Culture 1. Culture Immune Cells (e.g., THP-1, BMDMs) Stimulation 3. Stimulate Cells with cGAMP Isomers Cell_Culture->Stimulation Isomer_Prep 2. Prepare cGAMP Isomer Solutions Isomer_Prep->Stimulation RNA_Extraction 4a. RNA Extraction Stimulation->RNA_Extraction Supernatant_Collection 4b. Supernatant Collection Stimulation->Supernatant_Collection Reporter_Assay 4c. Luciferase Reporter Assay Stimulation->Reporter_Assay qPCR 5a. qRT-PCR for IFN-β & ISG transcripts RNA_Extraction->qPCR ELISA 5b. ELISA for secreted IFN-β protein Supernatant_Collection->ELISA

References

A Comparative Guide to the In Vivo Efficacy of cGAMP Disodium Versus Novel STING Agonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The activation of the Stimulator of Interferon Genes (STING) pathway has emerged as a promising strategy in cancer immunotherapy. By mimicking the natural response to cytosolic DNA, STING agonists can trigger a potent anti-tumor immune response. This guide provides an objective comparison of the in vivo efficacy of the endogenous STING agonist, cGAMP (cyclic GMP-AMP) disodium, against a selection of novel STING agonists that have entered preclinical and clinical development. The information presented is supported by experimental data from published studies, with detailed methodologies provided for key experiments.

The STING Signaling Pathway

The cGAMP-STING signaling pathway is a critical component of the innate immune system.[1][2] Cytosolic DNA, a hallmark of viral infections and cellular damage, is detected by cyclic GMP-AMP synthase (cGAS), which then synthesizes the second messenger cGAMP.[1][2] cGAMP binds to and activates STING, an endoplasmic reticulum-resident protein.[2][3] This activation leads to the recruitment and phosphorylation of TANK-binding kinase 1 (TBK1), which in turn phosphorylates Interferon Regulatory Factor 3 (IRF3).[4] Phosphorylated IRF3 dimerizes and translocates to the nucleus to induce the expression of type I interferons (IFN-α and IFN-β) and other pro-inflammatory cytokines.[1][4] This cascade initiates a robust anti-tumor immune response characterized by enhanced antigen presentation and the activation of natural killer (NK) cells and cytotoxic T lymphocytes.[4][5][6]

Figure 1: The cGAS-STING signaling pathway. (Within 100 characters)

In Vivo Efficacy Comparison

While cGAMP is the natural ligand for STING, its therapeutic potential is limited by factors such as poor membrane permeability and rapid degradation. Novel STING agonists have been developed to overcome these limitations, demonstrating enhanced potency and improved pharmacokinetic profiles in preclinical models. The following table summarizes key in vivo efficacy data for cGAMP disodium and several novel STING agonists.

AgonistAgonist TypeMouse ModelTumor TypeDosingKey FindingsReference
cGAMP Cyclic DinucleotideC57BL/6Hepatocellular Carcinoma (RIL-175)15 nmol, intratumoral, every 3rd day for 5 dosesModerate tumor growth control.[7]
SB-11285 Cyclic DinucleotideBALB/cA20 Lymphoma100µg, intratumoral, days 3,4,6,8,1086% tumor growth inhibition (TGI). 90% of animals remained tumor-free on day 73 in combination with cyclophosphamide.[5]
CS-1010 Not SpecifiedC57BL/6MC38 Colon Adenocarcinoma5µg, intratumoral, 3 times every 3 days100% complete response.[8]
CS-1018 Not SpecifiedC57BL/6B16F10 Melanoma100µg, intratumoral, 3 times every 3 days3 out of 8 mice achieved complete responses.[8]
CS-1020 Not SpecifiedC57BL/6MC38 Colon Adenocarcinoma25µg, intratumoral, 3 times every 3 days88% complete response.[8]
GSK532 Cyclic DinucleotideNot SpecifiedCT26 Colon CarcinomaIntratumoralStrong anti-tumor effect in both injected and distal tumors. Cured mice were resistant to rechallenge.[9]
C202 Not SpecifiedNot Specified'Cold' and 'Hot' TumorsIntratumoral or OralInduced complete tumor regression in several mouse models and stimulated immune memory.[10]
dideoxy-2',3'-cAAMP Cyclic DinucleotideC57BL/6Hepatocellular Carcinoma (RIL-175)15 nmol, intratumoral, every 3rd day for up to 5 dosesDramatic control of tumor growth, superior to cGAMP.[7]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of in vivo efficacy studies. Below are representative protocols based on the cited literature.

General In Vivo Efficacy Evaluation Workflow

The following diagram outlines a typical workflow for assessing the in vivo efficacy of STING agonists in a syngeneic mouse tumor model.

G A Tumor Cell Implantation (e.g., subcutaneous) B Tumor Growth Monitoring (caliper measurements) A->B C Randomization into Treatment Groups B->C Tumors reach ~100 mm³ D STING Agonist Administration (e.g., intratumoral, intravenous) C->D E Continued Tumor Growth Monitoring D->E F Endpoint Analysis: - Tumor Volume - Survival - Immune Cell Infiltration E->F G Tumor Re-challenge in Cured Mice F->G H Assessment of Immunological Memory G->H

Figure 2: General workflow for in vivo STING agonist efficacy studies. (Within 100 characters)
Detailed Protocol: Syngeneic Mouse Model for Colon Carcinoma

This protocol is a composite based on methodologies described for evaluating novel STING agonists like CS-1010, CS-1018, and CS-1020.[8]

  • Cell Line: MC38 murine colon adenocarcinoma cells.

  • Animal Model: Female C57BL/6 mice, 6-8 weeks old.

  • Tumor Implantation: 5 x 105 MC38 cells in 100 µL of phosphate-buffered saline (PBS) are injected subcutaneously into the right flank of each mouse.

  • Tumor Monitoring: Tumor growth is monitored every 2-3 days using a digital caliper. Tumor volume is calculated using the formula: (Length x Width2) / 2.

  • Treatment: When tumors reach an average volume of approximately 100 mm3, mice are randomized into treatment and control groups.

    • Vehicle Control: Administered intratumorally with the same vehicle used to dissolve the STING agonist.

    • STING Agonist: Administered intratumorally at the specified dose (e.g., 5 µg, 25 µg, or 100 µg) in a volume of 50 µL. Treatment is typically repeated three times at three-day intervals.

  • Efficacy Endpoints:

    • Tumor Growth Inhibition (TGI): Calculated as the percentage difference in the mean tumor volume between the treated and control groups.

    • Complete Response (CR): Defined as the complete disappearance of the tumor.

    • Survival: Monitored over a defined period (e.g., 60-90 days).

  • Immune Memory (Re-challenge): Mice that achieve a complete response and remain tumor-free for a specified period (e.g., 30 days) are re-challenged with a second injection of MC38 cells in the contralateral flank to assess for the development of protective immunological memory.[8]

Logical Comparison of cGAMP and Novel STING Agonists

The development of novel STING agonists has been driven by the need to overcome the inherent limitations of the natural ligand, cGAMP. This has led to a new generation of compounds with significantly improved therapeutic potential.

G cluster_cGAMP This compound cluster_Novel Novel STING Agonists A Natural STING Ligand B Poor Membrane Permeability A->B leads to C Rapid Enzymatic Degradation A->C leads to D Limited In Vivo Efficacy B->D C->D E Optimized Chemical Structures F Enhanced Stability & Permeability E->F results in G Improved Pharmacokinetics E->G results in H Potent & Durable Anti-Tumor Immunity F->H G->H

Figure 3: Rationale for the development of novel STING agonists. (Within 100 characters)

Conclusion

The preclinical data strongly suggests that novel STING agonists offer significant advantages over the natural ligand, this compound, in terms of in vivo anti-tumor efficacy. These next-generation compounds demonstrate higher potency, leading to complete tumor regressions and the establishment of long-term immunological memory in various murine cancer models. While cGAMP laid the foundational understanding of STING pathway activation, the future of STING-targeted cancer immunotherapy likely resides in the continued development and clinical translation of these more robust and pharmacologically optimized novel agonists. Many of these novel agents are currently being evaluated in clinical trials, both as monotherapies and in combination with other immunotherapies like checkpoint inhibitors.[3][11][12][13] The outcomes of these trials will be critical in determining the ultimate therapeutic role of STING agonists in the treatment of cancer.

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling cGAMP Disodium Salt

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe and effective handling of laboratory reagents is paramount. This document provides comprehensive guidance on the personal protective equipment (PPE), operational procedures, and disposal of cGAMP (cyclic GMP-AMP) disodium salt, a key second messenger in the STING (Stimulator of Interferon Genes) signaling pathway.

Personal Protective Equipment (PPE)

While some safety data sheets (SDS) indicate that cGAMP disodium salt is not classified as a hazardous substance, others suggest it has not been fully tested and may cause irritation.[1][2] Therefore, it is prudent to adhere to standard laboratory safety precautions. The following PPE is recommended to minimize exposure and ensure personal safety:

  • Gloves: Chemical-resistant gloves (e.g., nitrile) should be worn to prevent skin contact.[2] Gloves must be inspected for integrity before use.[2]

  • Eye Protection: Safety glasses or goggles should be worn to protect against accidental splashes of solutions containing this compound salt.[2]

  • Lab Coat: A standard laboratory coat should be worn to protect skin and clothing.

Operational Plan: Handling and Storage

Proper handling and storage are crucial for maintaining the integrity of this compound salt and ensuring experimental reproducibility.

Receiving and Storage:

  • This compound salt is typically shipped at ambient temperatures as a lyophilized powder.

  • Upon receipt, it should be stored at -20°C for long-term stability.[3]

Preparation of Stock Solutions:

This compound salt is a lyophilized powder and requires reconstitution before use.[3] The choice of solvent may depend on the specific experimental requirements.

  • Reconstitution in DMSO: For a 5 mM stock solution, reconstitute 500 μg of this compound salt powder in 139 μl of DMSO.[3]

  • Reconstitution in Water: this compound salt is also soluble in water.[2]

Step-by-Step Reconstitution Protocol:

  • Allow the vial of lyophilized this compound salt and the desired solvent (DMSO or water) to equilibrate to room temperature.

  • Briefly centrifuge the vial to ensure the powder is collected at the bottom.

  • Carefully add the calculated volume of solvent to the vial to achieve the desired stock concentration.

  • Gently agitate the vial until the powder is completely dissolved. Avoid vigorous vortexing to prevent foaming.

  • Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles.[3]

  • Store the stock solution at -20°C. Once in solution, it is recommended to use it within one month to prevent loss of potency.[3]

Disposal Plan

Dispose of unused this compound salt and contaminated materials in accordance with local, state, and federal regulations for non-hazardous chemical waste.

Quantitative Data Summary

ParameterValueSource
Molecular Formula C₂₀H₂₂N₁₀O₁₃P₂Na₂
Molecular Weight 718.38 g/mol
Purity ≥99%
Storage Temperature (Lyophilized) -20°C[3]
Storage Temperature (in Solution) -20°C (use within 1 month)[3]
Solubility DMSO, Water[2][3]

Experimental Workflow and Signaling Pathway

To provide a comprehensive understanding of the context in which this compound salt is used, the following diagrams illustrate a typical experimental workflow for its reconstitution and its role in the cGAS-STING signaling pathway.

G cluster_storage Storage cluster_reconstitution Reconstitution cluster_aliquoting Aliquoting & Final Storage storage Lyophilized cGAMP (Store at -20°C) equilibrate Equilibrate vial and solvent to room temp storage->equilibrate centrifuge Centrifuge vial equilibrate->centrifuge add_solvent Add solvent (DMSO or Water) centrifuge->add_solvent dissolve Gently agitate to dissolve add_solvent->dissolve aliquot Aliquot into smaller volumes dissolve->aliquot store_solution Store stock solution at -20°C aliquot->store_solution

Caption: Workflow for the reconstitution of lyophilized this compound salt.

STING_Pathway cytosolic_dna Cytosolic DNA cgas cGAS cytosolic_dna->cgas cgamp cGAMP cgas->cgamp synthesizes atp_gtp ATP + GTP atp_gtp->cgas sting STING (ER Membrane) cgamp->sting binds and activates er_golgi ER-Golgi Translocation sting->er_golgi tbk1 TBK1 er_golgi->tbk1 recruits irf3 IRF3 tbk1->irf3 phosphorylates p_irf3 p-IRF3 (Dimerization) irf3->p_irf3 nucleus Nucleus p_irf3->nucleus translocates to type1_ifn Type I Interferon Genes nucleus->type1_ifn induces transcription of

Caption: The cGAS-STING signaling pathway initiated by cytosolic DNA.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.